Avinza
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H21NO7S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |
InChI |
InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
OOZBZVAQKFGLOL-VYKNHSEDSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacodynamics of Morphine Sulfate Extended-Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of morphine sulfate in its extended-release formulation. The content herein is intended for an audience with a professional background in pharmacology, drug development, and related scientific disciplines. This document delves into the molecular interactions, signaling pathways, and dose-response relationships that characterize this widely used opioid analgesic.
Introduction
Morphine, the principal alkaloid of opium, remains a cornerstone in the management of severe acute and chronic pain.[1][2] Extended-release formulations of morphine sulfate were developed to provide sustained plasma concentrations, allowing for less frequent dosing and more consistent pain relief compared to immediate-release preparations.[1][3] Understanding the intricate pharmacodynamic properties of extended-release morphine is crucial for optimizing its therapeutic benefits while mitigating its significant risks, including addiction, respiratory depression, and constipation.[4][5]
This guide will explore the core pharmacodynamics of extended-release morphine sulfate, with a focus on its receptor binding profile, downstream signaling cascades, and the quantitative aspects of its therapeutic and adverse effects.
Mechanism of Action
The principal therapeutic action of morphine is analgesia, which it achieves primarily through its activity as a full agonist at the mu (µ)-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[4][6] While morphine is relatively selective for the MOR, it can interact with other opioid receptors, such as the delta (δ)- and kappa (κ)-opioid receptors, particularly at higher doses.[4][6] There is no ceiling effect for the analgesia provided by morphine; however, its clinical utility is often limited by the dose-dependent nature of its adverse effects.[6]
Receptor Binding Profile
The affinity of morphine for the different opioid receptor subtypes is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Morphine Ki (nM) | Reference(s) |
| Mu (µ)-Opioid Receptor | 0.26 - 6.55 | [7][8] |
| Delta (δ)-Opioid Receptor | 217 | [7] |
| Kappa (κ)-Opioid Receptor | 113 | [7] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue source and radioligand used.
Signal Transduction Pathways
Upon binding to the µ-opioid receptor, morphine induces conformational changes that trigger intracellular signaling cascades. The two primary pathways activated are the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects and the development of tolerance.[9][10]
G-Protein Signaling Pathway
Activation of the µ-opioid receptor by morphine leads to the coupling of inhibitory G-proteins (Gi/o).[11][12] This initiates a cascade of intracellular events, including:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]
-
Modulation of Ion Channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[9]
These actions collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals.
β-Arrestin Signaling Pathway
Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the µ-opioid receptor. This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2).[13][14] The recruitment of β-arrestin can lead to:
-
Receptor Desensitization: β-arrestin sterically hinders further G-protein coupling, leading to a dampening of the signal.
-
Receptor Internalization: β-arrestin acts as a scaffold protein, facilitating the endocytosis of the receptor from the cell surface.
-
Initiation of G-protein-independent signaling: β-arrestin can initiate its own signaling cascades, which have been linked to some of the adverse effects of opioids, such as respiratory depression and the development of tolerance.[9][14]
Morphine is considered a relatively unbiased or slightly G-protein biased agonist, meaning it activates both pathways, though its ability to recruit β-arrestin is less robust compared to other opioids like DAMGO.[10][15]
Signaling Pathway Diagrams
Caption: Morphine-induced G-Protein Signaling Pathway.
Caption: Morphine-induced β-Arrestin Signaling Pathway.
Functional Activity and Bias
The functional activity of morphine at the µ-opioid receptor can be quantified by its potency (EC50) and efficacy (Emax) in stimulating G-protein activation and β-arrestin recruitment.
| Assay | Morphine EC50 (nM) | Morphine Emax (% of standard agonist) | Reference(s) |
| Gαi1 Activation | 213 | 66% (of DAMGO) | [16] |
| GαoA Activation | 89 | 88% (of DAMGO) | [16] |
| β-arrestin 2 Recruitment | ~23.2 (for DAMGO, morphine unable to induce) | Less efficacious than DAMGO | [15] |
Note: EC50 and Emax values are highly dependent on the specific assay conditions and cell system used.
Dose-Response Relationship
The extended-release formulation of morphine sulfate is designed to provide a prolonged therapeutic effect. The relationship between the dose administered and the resulting clinical effects, both therapeutic and adverse, is a critical aspect of its pharmacodynamics.
| Clinical Effect | Onset of Action | Peak Effect | Duration of Action | Key Considerations | Reference(s) |
| Analgesia | 2-4 hours | 15-30 hours | 8-24 hours (formulation dependent) | Dose should be titrated to individual patient needs. No ceiling effect for analgesia. | [1][2] |
| Respiratory Depression | Dose-dependent | Can occur within 24 hours | Can persist beyond 48 hours in some cases | Chief hazard of morphine therapy. Increased risk with CNS depressants. | [6][17][18][19] |
| Constipation | Common and persistent | Develops with continued use | Tolerance does not typically develop to this effect. | Mediated by µ-opioid receptors in the gastrointestinal tract. | [5] |
| Sedation/Dizziness | Common | More prominent in ambulatory patients | Dose-dependent. | [6] | |
| Nausea/Vomiting | Common | Can be more prominent initially | Tolerance may develop over time. | [6] |
Experimental Protocols
Radioligand Competition Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of morphine for opioid receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain) or cells expressing the opioid receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR), and varying concentrations of unlabeled morphine.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of morphine to generate a competition curve. The IC50 (concentration of morphine that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[20]
Caption: Workflow for Radioligand Competition Binding Assay.
[35S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the ability of morphine to activate G-proteins coupled to the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described for the binding assay.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, GDP, and varying concentrations of morphine.
-
Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for [35S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Quantification: Measure the amount of [35S]GTPγS bound to the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of morphine to generate a dose-response curve, from which EC50 and Emax values can be determined.[21][22][23][24]
Caption: Workflow for [35S]GTPγS Binding Assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Objective: To quantify the recruitment of β-arrestin to the µ-opioid receptor upon morphine stimulation.
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and co-transfect them with plasmids encoding for the µ-opioid receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[25][26][27]
-
Assay Setup: Plate the transfected cells in a multi-well plate and incubate.
-
Ligand Stimulation: Add varying concentrations of morphine to the wells.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
BRET Measurement: Measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the log concentration of morphine to determine EC50 and Emax for β-arrestin recruitment.[28]
Caption: Workflow for BRET Assay for β-Arrestin Recruitment.
In Vivo Assessment of Analgesia and Side Effects
Objective: To evaluate the analgesic efficacy and adverse effect profile of extended-release morphine sulfate in animal models.
Methodology:
-
Analgesia (Antinociception):
-
Hot Plate Test: Measures the latency of a mouse or rat to a nociceptive response (e.g., licking a paw) when placed on a heated surface. An increase in latency indicates analgesia.[29]
-
Tail-Flick Test: Measures the time it takes for an animal to move its tail away from a radiant heat source. An increased latency indicates analgesia.[30]
-
-
Respiratory Depression:
-
Whole-body Plethysmography: Measures respiratory parameters (e.g., breathing frequency, tidal volume) in conscious, unrestrained animals. A decrease in these parameters indicates respiratory depression.
-
-
Gastrointestinal Transit:
-
Charcoal Meal Assay: Measures the distance a charcoal meal travels through the small intestine in a given time. A decrease in transit distance indicates constipation.
-
-
Opioid-Induced Hyperalgesia (OIH) and Tolerance:
Conclusion
The pharmacodynamics of extended-release morphine sulfate are complex, involving selective binding to µ-opioid receptors and the subsequent activation of both G-protein and β-arrestin signaling pathways. The sustained-release characteristics of these formulations aim to provide consistent analgesia for the management of chronic pain. A thorough understanding of the quantitative aspects of its receptor affinity, functional activity, and dose-response relationships for both therapeutic and adverse effects is paramount for the safe and effective use of this potent analgesic and for the development of novel opioids with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamic properties of morphine and other opioid compounds.
References
- 1. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncolink.org [oncolink.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. bioone.org [bioone.org]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. benchchem.com [benchchem.com]
- 22. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Morphine-like Opiates Selectively Antagonize Receptor-Arrestin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jneurosci.org [jneurosci.org]
- 30. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jneurosci.org [jneurosci.org]
- 32. Evolution of Analgesic Tolerance and Opioid-Induced Hyperalgesia Over 6 Months: Double-Blind Randomized Trial Incorporating Experimental Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
The Molecular Landscape of Sustained-Release Morphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sustained-release morphine formulations are a cornerstone of chronic pain management, designed to provide prolonged analgesia and improve patient compliance. While the pharmacokinetic advantages of these formulations are well-established, a deep understanding of the underlying molecular interactions is crucial for the development of next-generation analgesics with improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the molecular targets of morphine, with a particular focus on how sustained-release delivery modulates these interactions. We will delve into the receptor binding kinetics, downstream signaling cascades, and the intricate interplay of effector proteins. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for essential assays, and utilizes graphical representations to illustrate complex biological pathways and experimental workflows.
Primary Molecular Target: The Mu-Opioid Receptor (MOR)
The principal molecular target for morphine and other opioids is the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Morphine acts as an agonist at the MOR, meaning it binds to and activates the receptor, initiating a cascade of intracellular events that ultimately lead to its analgesic and other pharmacological effects.[1][2][3] The sustained delivery of morphine from controlled-release formulations ensures a consistent level of MOR engagement over an extended period, which is critical for maintaining a therapeutic effect in chronic pain states.[4][5][6]
Receptor Binding Affinity
The affinity of a drug for its receptor is a key determinant of its potency. For morphine, its binding affinity to the MOR is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The binding of morphine to other opioid receptor subtypes, such as the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR), is significantly lower, highlighting its selectivity for the MOR.[7]
| Ligand | Receptor | Ki (nM) | Species | Assay Type | Reference |
| Morphine | Mu-Opioid Receptor (MOR) | 1.168 | Human (recombinant) | Radioligand Binding ([³H]-DAMGO) | [8] |
| Morphine | Mu-Opioid Receptor (MOR) | 1.2 | Rat (brain homogenate) | Radioligand Binding ([³H]-DAMGO) | [9] |
| Morphine-6-Glucuronide | Mu-Opioid Receptor (MOR) | 0.6 | Rat (brain homogenate) | Radioligand Binding ([³H]-DAMGO) | [9] |
| DAMGO | Mu-Opioid Receptor (MOR) | ~0.5 (Kd) | Human (recombinant) | Radioligand Binding | [7] |
| Naloxone | Mu-Opioid Receptor (MOR) | 57.40 | Not Specified | Radioligand Binding ([³H]-diprenorphine) | [10] |
Table 1: Binding Affinities of Morphine and Related Ligands to the Mu-Opioid Receptor. This table summarizes the inhibition constants (Ki) for morphine and other relevant compounds, demonstrating their binding affinities for the MOR.
Downstream Signaling Pathways
Upon morphine binding, the MOR undergoes a conformational change that triggers intracellular signaling primarily through the Gi/o family of G-proteins.[1][2] The sustained activation of these pathways by continuous morphine exposure from a sustained-release formulation is central to its long-lasting therapeutic effect but also contributes to the development of tolerance and dependence.
G-Protein Activation and cAMP Inhibition
The activation of the MOR by morphine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[1] The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][11][12][13] cAMP is a crucial second messenger involved in numerous cellular processes, and its reduction by morphine contributes to the modulation of neuronal excitability and nociceptive signaling.[1][14]
Figure 1: Morphine-induced G-protein signaling pathway. This diagram illustrates the canonical signaling cascade initiated by morphine binding to the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
β-Arrestin Recruitment and Receptor Regulation
In addition to G-protein signaling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[1][15] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, which can lead to the development of tolerance with chronic opioid use.[1][14] Interestingly, morphine is considered a "biased agonist" at the MOR, showing a preference for G-protein activation over β-arrestin recruitment compared to other opioids like DAMGO.[15][16] This biased agonism may contribute to morphine's specific pharmacological profile. The sustained, low-level concentration of morphine from a controlled-release formulation may influence the dynamics of β-arrestin recruitment and receptor trafficking over time.
Figure 2: β-Arrestin recruitment pathway. This diagram shows the process of MOR phosphorylation and subsequent β-arrestin recruitment, leading to receptor desensitization, internalization, and activation of downstream signaling pathways like MAPK.
Pharmacokinetics of Sustained-Release Morphine
The defining characteristic of sustained-release morphine formulations is their unique pharmacokinetic profile, which directly influences the engagement of its molecular targets. Unlike immediate-release formulations that lead to rapid peaks and troughs in plasma concentration, sustained-release preparations are designed to maintain a relatively stable plasma concentration of morphine over a prolonged period (e.g., 12 or 24 hours).[4][5]
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Dosing Interval (hours) | Reference |
| MS Contin (Sustained-Release) | 2-4 | Varies with dose | Varies with dose | 12 | [5] |
| Kapanol (Sustained-Release) | ~10-12 | Lower than MS Contin | Similar to MS Contin | 24 | [5] |
| SPILA Granules (Sustained-Release) | 6 | Not specified | 191 (µg·h/mL in dogs) | 24 | [4] |
| Immediate-Release Solution | ~1 | Higher than SR | Varies with dose | 4-6 | [5] |
Table 2: Comparative Pharmacokinetic Parameters of Different Morphine Formulations. This table highlights the key pharmacokinetic differences between sustained-release and immediate-release morphine formulations. Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the curve) are critical parameters influencing the temporal interaction with molecular targets.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of morphine.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., morphine) for the mu-opioid receptor.[7]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[7]
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).[7]
-
Test Compound: Morphine hydrochloride.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[7]
-
Scintillation Counter.[7]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[7]
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[7]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of morphine (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[7]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of morphine.
-
Determine IC50: The IC50 is the concentration of morphine that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.[7]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Figure 3: Experimental workflow for a competitive radioligand binding assay. This diagram outlines the key steps involved in determining the binding affinity of a compound for a receptor.
cAMP Assay
Objective: To measure the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following MOR activation by morphine.[12]
Materials:
-
Cells stably expressing the mu-opioid receptor.
-
Forskolin (FSK) or Prostaglandin E2 (PGE2) to stimulate cAMP production.[12]
-
Test compound: Morphine.
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[12]
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
-
Cell culture reagents.
Procedure:
-
Cell Seeding: Seed MOR-expressing cells into a 96-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for 15 minutes at 37°C.[12]
-
Agonist Treatment: Add varying concentrations of morphine to the wells and incubate for 15 minutes at 37°C.[12]
-
Stimulation: Add a fixed concentration of FSK or PGE2 (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15 minutes.[12]
-
Cell Lysis and cAMP Measurement: Terminate the reaction by lysing the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of FSK/PGE2-stimulated cAMP levels against the logarithm of the morphine concentration.
-
Determine the EC50 value, which is the concentration of morphine that produces 50% of its maximal inhibitory effect.
Western Blot Analysis for Receptor Expression
Objective: To detect and quantify the expression levels of the mu-opioid receptor protein in cell or tissue lysates.[17]
Materials:
-
Cell or tissue samples.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Electroblotting apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the mu-opioid receptor.[17]
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Chemiluminescent or fluorescent detection reagents and imaging system.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Electroblotting: Transfer the separated proteins from the gel to a membrane.[18]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the MOR.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detection: Wash the membrane again and detect the protein bands using a suitable detection method.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.[18]
Conclusion
The molecular targets of sustained-release morphine are fundamentally the same as those of immediate-release formulations, with the mu-opioid receptor being the primary site of action. The key difference lies in the pharmacokinetic profile, where sustained-release formulations provide a prolonged and stable concentration of morphine at these targets. This continuous engagement of the MOR and its downstream signaling pathways, including G-protein activation and β-arrestin recruitment, is responsible for the extended analgesic effects. A thorough understanding of these molecular interactions, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of novel analgesics with improved therapeutic windows and reduced side effects. Future research should continue to explore the nuanced effects of different release profiles on receptor trafficking, signaling bias, and the long-term adaptations that lead to tolerance and dependence.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluations of novel oral morphine sustained release granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained relief of chronic pain. Pharmacokinetics of sustained release morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. islandscholar.ca [islandscholar.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. ovid.com [ovid.com]
- 15. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel GPCR paradigms at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Detection of µ Opioid Receptor: Western Blot Analyses Using µ Opioid Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Cellular Effects of Extended-Release vs. Immediate-Release Morphine
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
Morphine, the archetypal opioid agonist, remains a cornerstone of moderate to severe pain management. It is available in various formulations, primarily categorized as immediate-release (IR) and extended-release (ER). While the clinical pharmacokinetics and therapeutic outcomes of these formulations are well-documented, a detailed comparison of their distinct effects at the cellular and molecular level is less commonly addressed. This technical guide provides an in-depth examination of the cellular mechanisms of morphine, postulating how the differing concentration-time profiles of ER and IR formulations modulate these effects. We will delve into receptor binding, downstream signaling cascades, long-term cellular adaptations such as tolerance, and the experimental methodologies used to elucidate these processes.
Introduction: The Rationale for Different Morphine Formulations
Morphine exerts its potent analgesic effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) found extensively in the central and peripheral nervous systems.[1][2] The manner in which morphine is delivered to these receptors can significantly influence its therapeutic efficacy and side-effect profile.
-
Immediate-Release (IR) Morphine: Formulations like MSIR (Morphine Sulfate Immediate Release) are designed for rapid absorption, leading to a quick onset of analgesia.[3] This results in sharp peaks and troughs in plasma concentration, making them suitable for managing acute or breakthrough pain.[3][4]
-
Extended-Release (ER) Morphine: Formulations, such as Avinza® (referred to herein as a representative ER formulation, potentially aligning with the user's query for "Inza"), are engineered to provide prolonged, stable plasma concentrations of morphine over a 12 or 24-hour period.[5][6][7] This profile is advantageous for managing chronic, continuous pain, as it offers sustained analgesia, may improve patient compliance, and potentially allows for uninterrupted sleep.[8][9]
The fundamental difference between ER and IR morphine lies in their pharmacokinetic profiles. This guide will explore the hypothesis that these differing profiles—a sustained, lower concentration for ER versus a pulsatile, high-concentration for IR—lead to distinct cellular and molecular consequences.
Core Cellular Mechanism of Action of Morphine
Regardless of the formulation, morphine's cellular actions are initiated by its binding to the μ-opioid receptor.[10] This interaction triggers a cascade of intracellular events.
Receptor Binding and G-Protein Activation
Morphine binds to MORs, which are coupled to inhibitory G-proteins (Gαi/o).[11] This binding event stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the dissociation of the Gαi/o and Gβγ subunits, which then act on various intracellular effectors.[11][12]
Downstream Signaling Pathways
The dissociated G-protein subunits modulate several key signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[12][13][14]
-
Ion Channel Modulation:
-
The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.[2]
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of nociceptive neurotransmitters like substance P and glutamate from presynaptic terminals.[8][14]
-
These canonical pathways are the primary drivers of morphine's analgesic effect.
Caption: Canonical G-protein signaling cascade initiated by morphine binding to the μ-opioid receptor.
Comparative Cellular Effects: Extended-Release vs. Immediate-Release
The divergence in the cellular effects of ER and IR morphine is hypothesized to stem from the duration and magnitude of MOR activation.
| Feature | Immediate-Release (IR) Morphine | Extended-Release (ER) Morphine | Cellular Implication |
| Receptor Occupancy | Rapid, high-level, and transient | Slower onset, sustained, lower-level | The pulsatile nature of IR may lead to more rapid cycles of receptor activation and desensitization. |
| cAMP Pathway | Strong, acute inhibition followed by rapid rebound | Moderate, sustained inhibition | Chronic ER exposure may lead to a more stable, compensatory upregulation of the cAMP pathway, while IR may cause more dramatic fluctuations.[11] |
| Receptor Desensitization | Potentially more rapid and pronounced due to high agonist concentration | Slower, more gradual onset | High concentrations from IR formulations can strongly promote receptor phosphorylation by GPCR kinases (GRKs) and subsequent β-arrestin binding, leading to rapid desensitization and internalization.[15][16] |
| Receptor Downregulation | Chronic pulsatile stimulation may lead to significant receptor degradation over time. | Sustained, low-level stimulation might lead to less pronounced downregulation compared to high-dose IR regimens. | The overall "load" on the receptor recycling and degradation machinery may differ, impacting long-term receptor density. |
| Gene Expression | May induce rapid, transient changes in gene expression (e.g., immediate early genes). | May lead to more stable, long-term adaptive changes in gene expression profiles. | Morphine is known to alter gene expression; the kinetics of this process are likely to be formulation-dependent.[10][17] |
| Cellular Tolerance | May develop more rapidly due to the sharp peaks in concentration driving acute desensitization mechanisms. | May develop more gradually, but the constant receptor occupation could lead to profound long-term adaptive changes. | Cellular tolerance involves both receptor desensitization and adaptations in signaling pathways, such as the upregulation of adenylyl cyclase.[11][18][19] |
Quantitative Data Summary
Direct comparative in vitro data for ER vs. IR formulations is scarce. The data below represents typical values for morphine's interaction with the MOR in various cellular assays. These values form the basis of the cellular response, which is then modulated by the drug's concentration over time, as dictated by its formulation.
| Parameter | Value | Cell System / Assay | Description |
| Binding Affinity (K₅₀) | 96 nM | SH-SY5Y Cells | Concentration of morphine required to displace 50% of a radiolabeled ligand from the opioid receptor.[20] |
| EC₅₀ (cAMP Inhibition) | 50 - 100 nM | Differentiated SH-SY5Y Cells | Effective concentration of morphine required to achieve 50% of its maximal inhibition of cAMP accumulation.[18] |
| EC₅₀ (cAMP Inhibition) | 193 nM | SH-SY5Y Cells | Another reported value for the effective concentration for cAMP inhibition.[20] |
| EC₅₀ (Gαi Activation) | ~45 nM (pEC₅₀ = 7.35) | Single-cell FRET | Effective concentration for 50% maximal Gαi protein activation upon morphine binding. (Value derived from pEC50 of 7.35 in the source).[21] |
| EC₅₀ (Glutamate Release Inhibition) | 96.31 nM | Mouse Thalamo-striatal slices | Effective concentration to achieve 50% maximal inhibition of optically-evoked excitatory postsynaptic currents.[22] |
Long-Term Cellular Adaptations: Tolerance and Dependence
Chronic exposure to morphine, irrespective of the formulation, leads to significant cellular adaptations that underlie the phenomena of tolerance and dependence.
-
Homologous Desensitization: Following prolonged activation, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin proteins, which sterically hinder G-protein coupling (desensitizing the receptor) and target the receptor for endocytosis.[15][16]
-
cAMP Superactivation: In a compensatory response to chronic inhibition, cells upregulate the expression and activity of adenylyl cyclase and Protein Kinase A (PKA).[11] This "cAMP superactivation" contributes to tolerance in the presence of morphine and is a key driver of the acute withdrawal syndrome upon cessation of the drug.[15]
The sustained, stable receptor occupancy from ER morphine may lead to a more profound and stable state of cAMP superactivation compared to the fluctuating state induced by IR morphine.
Caption: Cellular adaptations to chronic morphine exposure leading to tolerance and withdrawal.
Experimental Protocols
The study of morphine's cellular effects employs a range of standard and advanced molecular biology techniques.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki or K₅₀) of morphine for the μ-opioid receptor.
-
Methodology:
-
Prepare cell membrane homogenates from cells expressing MORs (e.g., SH-SY5Y neuroblastoma cells).
-
Incubate the membranes with a constant concentration of a radiolabeled opioid antagonist (e.g., [³H]-diprenorphine).
-
Add varying concentrations of unlabeled morphine to compete for binding with the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Plot the data to determine the concentration of morphine that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can be converted to the inhibition constant (Ki).
-
cAMP Accumulation Assay
-
Objective: To measure the functional effect of morphine on adenylyl cyclase activity (EC₅₀).
-
Methodology:
-
Culture intact cells (e.g., differentiated SH-SY5Y) and pre-treat them with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP production.
-
Concurrently treat the cells with varying concentrations of morphine.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).
-
Plot the concentration-response curve to determine the EC₅₀ of morphine for cAMP inhibition.[18]
-
[³⁵S]GTPγS Binding Assay
-
Objective: To directly measure G-protein activation following receptor agonism.
-
Methodology:
-
Incubate cell membranes with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.
-
Add varying concentrations of morphine. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound and free [³⁵S]GTPγS via filtration.
-
Quantify the amount of receptor-coupled G-protein activation by measuring the radioactivity.[13]
-
Caption: A generalized workflow for the in vitro characterization of morphine's cellular effects.
Conclusion and Future Directions
While both immediate-release and extended-release morphine formulations operate through the same fundamental cellular mechanisms, the kinetic differences in receptor exposure are likely to have significant downstream consequences. The sustained signaling from ER formulations may promote more profound, stable adaptive changes, whereas the pulsatile nature of IR formulations may drive more rapid but fluctuating cycles of desensitization and resensitization.
For drug development professionals, understanding these nuances is critical. Future research should focus on direct, long-term comparative studies in stable cell lines or primary neuronal cultures, exposing them to pharmacokinetic profiles that mimic IR and ER therapies. Such studies, employing transcriptomic and proteomic analyses, could reveal unique cellular signatures associated with each delivery method, potentially leading to the development of novel opioid analgesics with improved therapeutic windows and a reduced propensity for tolerance and dependence.
References
- 1. drugs.com [drugs.com]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oncolink.org [oncolink.org]
- 4. Rapid onset opioids in palliative medicine - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. This compound® C II(morphine sulfate extended-release capsules)30 mg, 60 mg, 90 mg, 120 mgRx Only [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicmed.org [academicmed.org]
- 10. Morphine - Wikipedia [en.wikipedia.org]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. ovid.com [ovid.com]
- 16. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [ouci.dntb.gov.ua]
- 17. m.youtube.com [m.youtube.com]
- 18. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxycodone - Wikipedia [en.wikipedia.org]
- 20. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]
- 22. Chronic morphine induces adaptations in opioid receptor signaling in a thalamo-cortico-striatal circuit that are projection-dependent, sex-specific and regulated by mu opioid receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Morphine-6-Glucuronide Arising from Avinza Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avinza, an extended-release formulation of morphine, provides sustained analgesia through the controlled delivery of its active agent. A significant portion of morphine's therapeutic effect is mediated by its active metabolite, morphine-6-glucuronide (M6G). This technical guide provides an in-depth analysis of the formation of M6G from the metabolism of this compound and its subsequent pharmacological activity. We will explore the enzymatic processes involved, present quantitative data on its pharmacokinetic and pharmacodynamic properties, detail relevant experimental protocols for its study, and visualize the key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of pharmacology, drug metabolism, and analgesic drug development.
Introduction
Morphine, the primary active alkaloid in opium, has long been a cornerstone in the management of moderate to severe pain. Its clinical utility is, however, accompanied by a range of side effects. The development of extended-release formulations, such as this compound, has aimed to provide more stable plasma concentrations of morphine, thereby improving pain management and potentially reducing adverse effects.[1] A critical aspect of morphine's pharmacology is its extensive metabolism, primarily in the liver, to several metabolites, most notably morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). While M3G is largely inactive, M6G is a potent analgesic that significantly contributes to the overall therapeutic effect of morphine.[2] Understanding the formation and activity of M6G following the administration of this compound is therefore crucial for a complete comprehension of its clinical efficacy and for the development of novel analgesics with improved therapeutic profiles.
Metabolism of this compound to Morphine-6-Glucuronide
The conversion of morphine to M6G is a phase II metabolic reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[3] This enzyme is predominantly found in the liver, but is also present in other tissues, including the brain.[3] UGT2B7 facilitates the conjugation of a glucuronic acid moiety to the 6-hydroxyl group of morphine.[3] This process increases the water solubility of the molecule, aiding in its renal excretion.
The Role of UGT2B7
UGT2B7 is the principal enzyme responsible for the formation of M6G from morphine.[3] While other UGT isoforms can catalyze the formation of M3G, UGT2B7 is unique in its ability to efficiently produce the pharmacologically active M6G.[4] The enzymatic kinetics of M6G formation by UGT2B7 have been characterized and are essential for predicting the metabolic fate of morphine administered via formulations like this compound.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacokinetics of this compound and the pharmacodynamics of morphine and M6G.
Pharmacokinetic Parameters of this compound (Once-Daily Dosing)
A study comparing once-daily this compound (MSER) to twice-daily controlled-release morphine (CRM) provided the following steady-state pharmacokinetic data, normalized to a 100-mg total daily dose. While this particular study highlighted the differences in morphine's pharmacokinetic profile, it also noted that the bioavailability (AUC) of the metabolites, including M6G, was similar between the two formulations.[5] Another clinical trial provided the following pharmacokinetic data for this compound capsules administered once-daily compared to a morphine oral solution administered six times daily.[6]
| Parameter | This compound Capsules (Once-Daily) | Morphine Oral Solution (6-Times Daily) |
| AUC (ng/ml·h) | 273.25 ± 81.24 | 279.11 ± 63.00 |
| Cmax (ng/ml) | 18.65 ± 7.13 | 19.96 ± 4.82 |
| Cmin (ng/ml) | 6.98 ± 2.44 | 6.61 ± 2.15 |
| % FL (Peak-to-trough fluctuation) was also reported as 106.38 ± 78.14 for this compound and 116.22 ± 26.67 for the morphine oral solution.[6] |
Receptor Binding Affinity
The binding affinity of morphine and M6G to the µ-opioid receptor is a key determinant of their analgesic potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.
| Compound | Receptor | Ki (nM) |
| Morphine | µ-opioid | 1.2[5] |
| Morphine-6-Glucuronide | µ-opioid | 0.6[5] |
Analgesic Potency
| Compound | Test | Relative Potency |
| Morphine-6-Glucuronide | Tail Immersion Test (rats, ICV) | 145-200 times more potent than morphine[7] |
| Morphine-6-Glucuronide | Formalin Test (rats, ICV) | 60 times more potent than morphine[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the metabolism and activity of M6G.
In Vitro Morphine Glucuronidation Assay using UGT2B7
Objective: To determine the kinetics of M6G formation from morphine by recombinant human UGT2B7.
Materials:
-
Recombinant human UGT2B7 microsomes
-
Morphine hydrochloride
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile
-
Formic acid
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, saccharolactone, and recombinant UGT2B7 microsomes.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add varying concentrations of morphine to the reaction mixture, followed by the addition of UDPGA to initiate the glucuronidation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant and dilute with a solution of formic acid in water.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of M6G formed.
-
Data Analysis: Determine the reaction velocity at each morphine concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) using non-linear regression analysis.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of M6G for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³H]-DAMGO (a selective µ-opioid receptor radioligand)
-
Morphine-6-glucuronide
-
Naloxone (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, [³H]-DAMGO, and cell membranes.
-
Non-specific Binding: Add assay buffer, [³H]-DAMGO, a high concentration of naloxone, and cell membranes.
-
Competitive Binding: Add assay buffer, [³H]-DAMGO, varying concentrations of M6G, and cell membranes.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the M6G concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To assess the functional activity of M6G as an agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³⁵S]-GTPγS
-
GDP
-
Morphine-6-glucuronide
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of M6G.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]-GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the M6G concentration to determine the EC50 and Emax values.
Tail-Flick Test
Objective: To evaluate the in vivo analgesic activity of M6G.
Materials:
-
Rats or mice
-
Tail-flick apparatus (radiant heat source or hot water bath)
-
Morphine-6-glucuronide solution for injection
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling.
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the heat stimulus to the tail and recording the time until the animal flicks its tail away. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer M6G via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).
-
Post-treatment Measurements: At various time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the latencies before and after drug administration to determine the analgesic effect.
Visualizations
The following diagrams illustrate the metabolic and signaling pathways of morphine and M6G.
Metabolic Pathway of this compound
M6G Signaling Pathway at the µ-Opioid Receptor
Experimental Workflow for Competitive Binding Assay
Conclusion
Morphine-6-glucuronide is a pharmacologically active metabolite that plays a crucial role in the analgesic effects of morphine administered via extended-release formulations like this compound. Its formation is primarily mediated by the UGT2B7 enzyme. M6G exhibits a high affinity for the µ-opioid receptor and demonstrates potent analgesic properties, in some cases exceeding that of morphine itself. The sustained release of morphine from this compound leads to the continuous formation of M6G, contributing to the prolonged therapeutic effect. A thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of M6G is essential for optimizing pain management strategies and for the rational design of future opioid analgesics. The experimental protocols detailed herein provide a framework for the continued investigation of this important metabolite and its therapeutic potential.
References
- 1. Extended-release morphine - Wikipedia [en.wikipedia.org]
- 2. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, this compound, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroexcitatory Cascade of Morphine-3-Glucuronide: A Technical Guide to its Mechanisms and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine remains a cornerstone for managing severe pain. However, its clinical utility can be hampered by a range of adverse effects, including the paradoxical development of hyperalgesia, allodynia, and myoclonus.[1][2] Emerging evidence points to a key culprit: morphine-3-glucuronide (M3G), a major metabolite of morphine previously considered inactive.[3][4][5] Unlike its analgesic counterpart, morphine-6-glucuronide (M6G), M3G exhibits little to no affinity for classical opioid receptors and instead orchestrates a neuroexcitatory response that can counteract morphine's analgesic properties.[3][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying M3G's neuroexcitatory effects, detailed experimental protocols for their investigation, and a quantitative summary of key research findings.
Core Mechanisms of M3G-Induced Neuroexcitation
M3G's neuroexcitatory effects are not mediated by traditional opioid receptors but rather through a complex interplay of immune and neuronal signaling pathways. The primary initiating mechanism involves the activation of the innate immune receptor, Toll-like receptor 4 (TLR4).[7][8][9] This is followed by the indirect activation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization.[1][6][10]
Toll-Like Receptor 4 (TLR4) Signaling
M3G acts as a ligand for the TLR4 receptor complex, likely by binding to its accessory protein, myeloid differentiation protein-2 (MD-2).[7][8] This interaction triggers a downstream inflammatory cascade within glial cells, particularly microglia.[3][8] Activation of TLR4 initiates two primary signaling arms: the MyD88-dependent and the TRIF-dependent pathways. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), culminating in the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][10] These cytokines are potent neuromodulators that enhance neuronal excitability and contribute to a pro-nociceptive state.[1][8]
Indirect NMDA Receptor Activation
The neuroinflammatory environment created by TLR4 activation leads to the indirect activation of NMDA receptors on neurons.[1][6] This is not due to direct binding of M3G to the NMDA receptor.[4] Instead, the release of pro-inflammatory mediators and the activation of intracellular signaling cascades, such as the nitric oxide (NO)/cGMP/PKG pathway, sensitize the NMDA receptor.[1] This results in an influx of calcium ions (Ca2+) into the neuron, a critical step in enhancing synaptic efficacy and lowering the threshold for neuronal firing, which manifests as hyperalgesia and allodynia.[10][11] Studies have shown that NMDA receptor antagonists can block M3G-induced increases in intracellular calcium and subsequent neuroexcitatory behaviors.[7]
The Paradoxical Role of the Mu-Opioid Receptor (MOR)
Despite its low affinity for the mu-opioid receptor (MOR), evidence suggests a paradoxical requirement for MOR in M3G's neuroexcitatory effects.[3][5][6] M3G-induced hyperalgesia is absent in MOR knockout mice.[7] The precise mechanism for this remains under investigation, but it is hypothesized to involve crosstalk between the TLR4 and MOR signaling pathways.[8][10] This could occur through shared downstream signaling molecules like the mitogen-activated protein kinase (MAPK) pathway, which is activated by both receptor systems.[7][10]
Data Presentation: Quantitative Effects of M3G
The following tables summarize key quantitative data from in vivo and in vitro studies on the neuroexcitatory effects of Morphine-3-Glucuronide.
Table 1: In Vivo Behavioral Effects of M3G Administration
| Animal Model | Administration Route | M3G Dose/Concentration | Observed Neuroexcitatory Effect | Key Findings & Antagonists | Reference |
| Male Sprague-Dawley Rat | Intracerebroventricular (i.c.v.) | 2 - 7 µg | Dose-dependent behavioral excitation (myoclonus, allodynia, seizures) | ED50 for M3G was 6.1 (± 0.6) µg. | [6] |
| Male Sprague-Dawley Rat | Intrathecal (i.t.) | 0.75 µg | Potent tactile allodynia and thermal hyperalgesia. | Effects blocked by IL-1 receptor antagonist, minocycline (microglial inhibitor), and naloxone isomers. | [3] |
| Male CD-1 Mice | Intraperitoneal (i.p.) | Not Specified | c-Fos activation in the periaqueductal gray (PAG). | Suggests neuronal activation in key pain processing regions. | [4] |
| Male ddY Mice | Intrathecal (i.t.) | 3 nmol/5 µl | Allodynia. | Involves the ERK-NO-cGMP-PKG pathway. | [1][4] |
Table 2: In Vitro Cellular and Molecular Effects of M3G
| Cell Type | M3G Concentration | Measured Parameter | Observed Effect | Key Findings & Antagonists | Reference |
| Mouse BV-2 Microglial Cells | 10 nM - 10 µM | IL-1β Protein Level | Dose-dependent increase in IL-1β production. | Demonstrates direct pro-inflammatory effect on microglia. | [3] |
| Embryonic Rat Hippocampal Neurons | Not Specified | Neuronal Excitation | Increased neuronal excitation. | Blocked by the NMDA receptor antagonist CNQX. | [7] |
| Small- and Medium-Diameter DRG Neurons | Not Specified | Neuronal Excitability & Sodium Channel Currents | Increased excitability; enhanced tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) NaV densities. | Effects blocked by a TLR4/MD-2 inhibitor (Compound 15). | [12] |
| HEK-TLR4 Cells | > 1 µM | TLR4 Activation (SEAP reporter gene) | Significant TLR4 activation. | Effect blocked by TLR4 antagonist LPS-RS. | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research into M3G's neuroexcitatory effects. Below are synthesized protocols for key experiments.
Protocol 1: Assessment of M3G-Induced Mechanical Allodynia in Rodents using the Von Frey Test
-
Animal Habituation: Acclimate rodents (rats or mice) to the testing environment for at least 1-2 days prior to testing. On the test day, place animals in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for 30-60 minutes.[13]
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) using an electronic von Frey apparatus or a set of calibrated von Frey filaments (up-down method).[14] Apply the filament to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.[13][15]
-
M3G Administration: Administer M3G via the desired route (e.g., intrathecal, intracerebroventricular, or intraperitoneal injection) at the designated dose.
-
Post-Administration Testing: At specified time points following M3G administration (e.g., 15, 30, 60, 120 minutes), re-measure the PWT. A significant decrease in the force required to elicit a withdrawal response compared to baseline indicates mechanical allodynia.[3]
-
Data Analysis: The PWT is typically expressed in grams. Data can be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare between treatment groups and time points.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine) and secure it in a stereotaxic frame.[16][17]
-
Surgical Preparation: Shave the scalp, sterilize the area, and make a midline incision to expose the skull. Identify and level the bregma landmark.[16][18]
-
Craniotomy: Using stereotaxic coordinates relative to bregma, drill a small burr hole over the lateral ventricle (e.g., AP: -0.6 mm, ML: ±1.15 mm for mice).[18]
-
Injection: Slowly lower a Hamilton syringe needle to the target depth (e.g., DV: -2.3 to -3.0 mm).[17][18] Infuse the M3G solution (typically 1-5 µl) at a slow, controlled rate (e.g., 1 µl/min) to prevent tissue damage and reflux.[19]
-
Post-Injection Care: Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.[19]
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]) in Cultured Neurons
-
Cell Culture: Plate primary neurons (e.g., hippocampal or dorsal root ganglion neurons) on glass coverslips suitable for microscopy.[20]
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 5 µM) in a physiological buffer (e.g., HBSS) for approximately 30-40 minutes at room temperature.[21]
-
Washing: Gently wash the cells with fresh buffer to remove excess extracellular dye.[21]
-
Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.[20]
-
Stimulation and Recording: Perfuse the cells with the buffer and establish a baseline fluorescence recording. Apply M3G (and any antagonists/inhibitors) via the perfusion system. Record the fluorescence emission at ~510 nm following excitation at two wavelengths (typically 340 nm for Ca2+-bound dye and 380 nm for Ca2+-free dye).[22]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium concentration.[22]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: M3G signaling cascade leading to neuroexcitation.
Caption: Experimental workflow for the Von Frey test.
Caption: Workflow for intracerebroventricular (i.c.v.) injection.
Conclusion and Future Directions
The evidence is increasingly clear: morphine-3-glucuronide is a biologically active metabolite that contributes significantly to the neuroexcitatory side effects of morphine therapy. Its actions, mediated primarily through TLR4 signaling and subsequent indirect activation of NMDA receptors, represent a critical area of study for improving pain management. For researchers and drug development professionals, targeting the M3G pathway offers a promising strategy to mitigate the adverse effects of opioids, potentially by developing TLR4 antagonists or agents that modulate the neuroinflammatory response. Further research is needed to fully elucidate the complex crosstalk between MOR and TLR4 signaling and to translate the findings from rodent models to clinical applications, ultimately aiming to uncouple the potent analgesia of morphine from the detrimental neuroexcitatory actions of its primary metabolite.
References
- 1. Mechanism of allodynia evoked by intrathecal morphine-3-glucuronide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Evidence that intrathecal morphine-3-glucuronide may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]
- 8. Signal Crosstalk Between TLR4 and Opioid Receptor Pathways [transpopmed.org]
- 9. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-Like Receptor 4 (TLR4)/Opioid Receptor Pathway Crosstalk and Impact on Opioid Analgesia, Immune Function, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rodent intracerebroventricular AAV injections [protocols.io]
- 19. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Calcium Imaging in mDA neurons [protocols.io]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Mu-Opioid Receptors in the Analgesic Effect of Avinza (Morphine Sulfate)
A Technical Guide for Researchers and Drug Development Professionals
Avinza, an extended-release formulation of morphine sulfate, provides potent and long-lasting analgesia primarily through its interaction with the mu-opioid receptor (MOR). This technical guide delves into the core mechanisms of this compound's analgesic action, focusing on the pivotal role of the mu-opioid receptor. It provides a comprehensive overview of the binding characteristics, signaling pathways, and preclinical assessment of morphine's interaction with this critical receptor.
Quantitative Analysis of Morphine's Interaction with Mu-Opioid Receptors
The analgesic efficacy of morphine is fundamentally linked to its high affinity and functional agonism at the mu-opioid receptor. Quantitative data from various in vitro assays provide a detailed picture of this interaction.
| Parameter | Value | Assay Type | Receptor Source | Reference |
| Binding Affinity (Ki) | 1.2 nM | Radioligand Binding Assay ([³H]-DAMGO) | Rat brain homogenates | [1] |
| 1 - 100 nM | Radioligand Binding Assay | Recombinant human MOR | [2] | |
| Functional Potency (EC50) | 194.8% of control (increase after 24h morphine exposure) | [³⁵S]GTPγS Binding Assay | Neonatal guinea pig brainstem membranes | [3] |
| 2.2 µM | [³⁵S]GTPγS Binding Assay | N/A | [4] | |
| Functional Efficacy (Emax) | 60.9% of control (decrease after 24h morphine exposure) | [³⁵S]GTPγS Binding Assay | Neonatal guinea pig brainstem membranes | [3] |
| 78% of DAMGO | [³⁵S]GTPγS Binding Assay | N/A | [4] |
Table 1: Quantitative Data on Morphine's Interaction with Mu-Opioid Receptors. This table summarizes key quantitative parameters that define the binding and functional activity of morphine at the mu-opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of morphine with mu-opioid receptors and to assess its analgesic effects.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of morphine for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of morphine for the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the mu-opioid receptor (e.g., from rat brain homogenates or cell lines with recombinant human MOR).[1][5]
-
Radioligand: A high-affinity mu-opioid receptor ligand, such as [³H]-DAMGO.[1][5]
-
Test Compound: Morphine sulfate.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend the receptor-containing membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of morphine, and membrane suspension.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the morphine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of morphine that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding, providing an indication of the agonist's potency (EC50) and efficacy (Emax).
Objective: To determine the EC50 and Emax of morphine at the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the mu-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: Morphine sulfate.
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.
-
Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare membranes as in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, and varying concentrations of morphine.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration, wash the filters, and measure radioactivity.
-
SPA Method: Add SPA beads that capture the membrane-bound [³⁵S]GTPγS, and measure the emitted light in a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the morphine concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.
Hot Plate Test
This is a common in vivo assay to assess the analgesic effect of drugs in animal models by measuring the latency of a thermal pain response.
Objective: To evaluate the analgesic effect of morphine in rodents.
Apparatus: A hot plate apparatus with a controlled temperature surface and a transparent cylinder to confine the animal.[6][7]
Procedure:
-
Acclimation: Acclimate the animals (e.g., rats or mice) to the testing room and the apparatus.
-
Baseline Latency: Place each animal on the hot plate (e.g., set to 52-55°C) and measure the time it takes for the animal to exhibit a pain response, such as licking its paw or jumping.[6] This is the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer morphine sulfate or a vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At specific time points after drug administration, place the animals back on the hot plate and measure their response latency.
-
Data Collection: Record the latency for each animal at each time point.
Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the morphine-treated and vehicle-treated groups to determine the analgesic efficacy. The Minimum Effective Dose (MED) can also be determined.[8]
Tail-Flick Test
This is another widely used in vivo assay for assessing spinal analgesia by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Objective: To evaluate the spinally-mediated analgesic effect of morphine.
Apparatus: A tail-flick apparatus that delivers a focused beam of radiant heat to the animal's tail and a sensor to automatically detect the tail flick.[9][10]
Procedure:
-
Acclimation and Restraint: Acclimate the animals (e.g., mice or rats) to the testing environment and gently restrain them, allowing the tail to be exposed.
-
Baseline Latency: Apply the radiant heat to a specific portion of the tail and measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency. A cut-off is used to prevent tissue damage.
-
Drug Administration: Administer morphine sulfate or a vehicle control.
-
Post-treatment Latency: At predetermined time intervals after drug administration, re-measure the tail-flick latency.
-
Data Collection: Record the latencies for each animal.
Data Analysis:
-
Calculate the increase in latency after drug administration.
-
The analgesic effect can be quantified as the percentage increase in latency compared to the baseline or as %MPE, similar to the hot plate test.
Signaling Pathways and Visualizations
Activation of the mu-opioid receptor by morphine initiates a cascade of intracellular signaling events that ultimately lead to analgesia. These pathways are complex and involve both G protein-dependent and G protein-independent (β-arrestin mediated) mechanisms.
G Protein-Dependent Signaling Pathway
Upon morphine binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.
Caption: G Protein-Dependent Signaling Pathway of Morphine.
β-Arrestin Mediated Signaling and Receptor Regulation
While the G protein pathway is central to analgesia, β-arrestin signaling plays a crucial role in receptor desensitization, internalization, and potentially some of the adverse effects of opioids. Morphine is known to be a biased agonist, showing weaker recruitment of β-arrestin compared to other opioids.
Caption: β-Arrestin Mediated Signaling and Receptor Regulation.
Experimental Workflow for Assessing Analgesia
The following diagram illustrates the logical flow of a typical preclinical study to evaluate the analgesic properties of a compound like morphine.
Caption: Preclinical Experimental Workflow for Analgesia Assessment.
Conclusion
The analgesic effect of this compound is unequivocally mediated by the agonist activity of its active ingredient, morphine sulfate, at the mu-opioid receptor. The high binding affinity and functional efficacy of morphine at this receptor initiate a cascade of intracellular signaling events, primarily through the G protein pathway, which ultimately leads to a reduction in neuronal excitability and nociceptive transmission. A thorough understanding of these molecular interactions and the ability to quantify them through robust experimental protocols are essential for the development of novel analgesics with improved efficacy and safety profiles. The data and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals working in the field of pain management.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. ohsu.edu [ohsu.edu]
- 4. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
The Transcriptional Landscape of Chronic Morphine Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex alterations in gene expression resulting from chronic morphine exposure, a critical area of research for understanding opioid addiction and developing novel therapeutic interventions. Chronic opioid use leads to profound and lasting changes in the brain's reward circuitry, primarily driven by adaptations at the transcriptional and epigenetic levels. This document provides a comprehensive overview of these changes, focusing on key brain regions implicated in addiction, such as the nucleus accumbens (NAc), prefrontal cortex (PFC), and ventral tegmental area (VTA). We present quantitative data from seminal studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Differential Gene Expression in Key Brain Regions
Chronic morphine administration triggers a cascade of changes in gene expression in brain regions critical for reward, decision-making, and impulse control. High-throughput techniques like RNA sequencing (RNA-seq) and microarray analysis have enabled the identification of numerous genes that are differentially regulated by long-term opioid exposure.
Nucleus Accumbens (NAc)
The NAc is a central hub in the brain's reward system. Chronic morphine exposure leads to significant and cell-type-specific transcriptomic alterations in this region. Single nucleus RNA sequencing (snRNAseq) has revealed that both D1- and D2-receptor-expressing medium spiny neurons (MSNs), as well as glial cells like astrocytes and oligodendrocytes, exhibit distinct patterns of gene expression changes.[1][2] For instance, studies have identified thousands of differentially expressed genes (DEGs) in the NAc of rats self-administering morphine, with a significant number of these changes being unique to volitional drug-taking compared to passive administration.[1][2]
Table 1: Selected Differentially Expressed Genes in the Nucleus Accumbens Following Chronic Morphine Exposure
| Gene | Regulation | Fold Change (approx.) | Cell Type(s) | Putative Function | Reference |
| Rgs9 | Upregulated | >2 | D2-MSNs | G-protein signaling | [1] |
| Celf5 | Upregulated | >1.5 | D2-MSNs | RNA binding protein | [1] |
| Oprm1 | Upregulated | >1.5 | D1- & D2-MSNs | Mu-opioid receptor | [1] |
| Pde10a | Upregulated | >1.5 | D1- & D2-MSNs | Phosphodiesterase | [1] |
| Gria1 | Downregulated | ~0.5 | Calbindin+ neurons (Shell) | Glutamate receptor subunit | [3] |
| Gabra1 | Downregulated | ~0.6 | Calbindin+ neurons (Shell) | GABA-A receptor subunit | [3] |
| Creb1 | Downregulated | ~0.7 | Calbindin+ neurons (Shell) | Transcription factor | [3] |
| Fosl2 | Upregulated | Not specified | Neuronal and glial cells | Transcription factor | [4] |
Prefrontal Cortex (PFC)
The PFC is crucial for executive functions that are often impaired in addiction. Following repeated morphine exposure, a striking observation is the widespread upregulation of genes in the PFC, with approximately 90% of DEGs showing increased expression.[5] These genes are significantly enriched in pathways related to synaptic plasticity and neuroinflammation.
Table 2: Selected Differentially Expressed Genes in the Prefrontal Cortex Following Chronic Morphine Exposure
| Gene | Regulation | Fold Change (approx.) | Putative Function | Reference |
| Hsp70 | Upregulated | >2 | Heat shock protein | [6] |
| Hsp27 | Upregulated | >2 | Heat shock protein | [6] |
| Arc | Upregulated | >2 | Synaptic plasticity | [6] |
| Homer1a (Ania-3) | Upregulated | >2 | Scaffolding protein | [6] |
| Krox20 (Egr2) | Upregulated | >2 (during withdrawal) | Transcription factor | [6] |
| Crem | Upregulated | >2 (during withdrawal) | Transcription factor | [6] |
| Bcl6 | Downregulated | Not specified | Transcriptional repressor | |
| Tcf4 | Upregulated | Not specified | Transcription factor |
Ventral Tegmental Area (VTA)
The VTA, a cornerstone of the mesolimbic dopamine system, undergoes significant gene expression changes in response to chronic morphine. These alterations are not limited to dopaminergic neurons but also prominently feature in glial cells, which show robust transcriptional responses despite lacking significant opioid receptor expression.[7]
Table 3: Selected Differentially Expressed Genes in the Ventral Tegmental Area Following Chronic Morphine Exposure
| Gene | Regulation | Cell Type(s) | Putative Function | Reference |
| Bdnf | Downregulated | Dopaminergic neurons | Neurotrophic factor | [8][9] |
| Kcnj2 | Downregulated | Dopaminergic neurons | Potassium channel | [8] |
| Girk3 (Kcnj9) | Downregulated | Dopaminergic neurons | Potassium channel | [8] |
| Fkbp5 | Upregulated | Astrocytes, Oligodendrocytes | Glucocorticoid signaling | [7] |
| Th | Upregulated (withdrawal) | Dopaminergic neurons | Dopamine synthesis | [6] |
| Pdyn | Upregulated (withdrawal) | Dopaminergic neurons | Opioid peptide precursor | [6] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of morphine-induced gene expression changes. Below are detailed methodologies for key experiments cited in this guide.
Chronic Morphine Administration in Rodents
A common paradigm to induce a state of morphine dependence involves escalating doses of the drug.
-
Animals: Male Wistar rats or C57BL/6J mice are frequently used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Morphine sulfate is dissolved in sterile saline. A typical escalating-dose schedule for rats involves twice-daily intraperitoneal (i.p.) injections for 10 days, with the dose increasing from 10 mg/kg to 50 mg/kg. For mice, a 6-day paradigm with twice-daily injections increasing from 20 mg/kg to 100 mg/kg is common. Control animals receive saline injections on the same schedule.
-
Tissue Collection: 24 hours after the final morphine or saline injection, animals are euthanized. Brains are rapidly extracted, and specific regions (NAc, PFC, VTA) are dissected on a cold plate. Tissues are then flash-frozen in liquid nitrogen and stored at -80°C until further processing.
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive and unbiased view of the transcriptome.
-
RNA Extraction: Total RNA is isolated from brain tissue using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen) to ensure high-quality RNA with a RIN (RNA Integrity Number) value > 8.0.
-
Library Preparation: An RNA-seq library is prepared from 1 µg of total RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform like the Illumina NovaSeq, generating 50-100 bp paired-end reads.
-
Data Analysis: Raw sequencing reads are first assessed for quality using FastQC. Adapters are trimmed, and low-quality reads are filtered out. The cleaned reads are then aligned to the appropriate reference genome (e.g., rat: rn6; mouse: mm10) using a splice-aware aligner like STAR. Gene expression is quantified using tools such as featureCounts or RSEM. Differential expression analysis is performed using packages like DESeq2 or edgeR in R, with a false discovery rate (FDR) < 0.05 considered statistically significant.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of transcription factors and the locations of specific histone modifications.
-
Chromatin Preparation: Freshly dissected brain tissue is minced and cross-linked with 1% formaldehyde to fix protein-DNA interactions. The cross-linking is quenched with glycine. Nuclei are isolated, and the chromatin is sheared to an average size of 200-700 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., CREB, pCREB, or a specific histone modification like H3K9ac). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed by heating, and the DNA is purified using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a platform like the Illumina HiSeq.
-
Data Analysis: Raw reads are aligned to the reference genome. Peak calling is performed using software like MACS2 to identify regions of significant enrichment compared to an input control. These peaks represent the binding sites of the protein of interest.
Signaling Pathways and Regulatory Networks
Chronic morphine exposure perturbs several key intracellular signaling pathways, leading to the observed changes in gene expression. These pathways represent potential targets for therapeutic intervention.
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a critical transcription factor that is activated by phosphorylation (pCREB). Chronic morphine exposure leads to a complex, region-specific regulation of the CREB signaling pathway. While acute morphine decreases CREB phosphorylation, chronic exposure can lead to an upregulation of the cAMP pathway, contributing to tolerance and dependence.[10][11]
Caption: CREB signaling pathway dysregulation by chronic morphine.
BDNF Signaling Pathway
Brain-derived neurotrophic factor (BDNF) is a neurotrophin that plays a crucial role in neuronal survival and plasticity. Chronic morphine exposure has been shown to decrease BDNF expression in the VTA, which in turn enhances the rewarding effects of morphine.[8][9][12] This suggests that BDNF acts as a negative modulator of morphine action in this brain region.
Caption: BDNF signaling pathway in the VTA and its modulation by chronic morphine.
Experimental Workflow for Single Nucleus RNA Sequencing (snRNA-seq)
This workflow outlines the key steps in performing snRNA-seq to investigate cell-type-specific gene expression changes.
References
- 1. Differential Effects of Cocaine and Morphine on the Diurnal Regulation of the Mouse Nucleus Accumbens Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single nucleus transcriptomic analysis of rat nucleus accumbens reveals cell type-specific patterns of gene expression associated with volitional morphine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine-induced alterations in gene expression of calbindin immunopositive neurons in nucleus accumbens shell and core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single Nucleus Transcriptomics Reveals Pervasive Glial Activation in Opioid Overdose Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Regulation of Gene Expression by Chronic Morphine and Morphine Withdrawal in the Locus Ceruleus and Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BDNF is a Negative Modulator of Morphine Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BDNF is a negative modulator of morphine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cyclic AMP response element-binding protein (CREB) phosphorylation by acute and chronic morphine in the rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
The Impact of Avinza (Morphine Sulfate Extended-Release) on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avinza, an extended-release formulation of morphine sulfate, is a potent opioid agonist primarily used for the management of moderate to severe chronic pain. Its therapeutic and adverse effects are mediated through its interaction with the central nervous system (CNS). This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on the CNS. It details the molecular interactions with opioid receptors, the subsequent intracellular signaling cascades, and the resulting neurophysiological changes. This document summarizes key quantitative data on receptor binding and neurotransmitter modulation, outlines detailed experimental protocols for studying these effects, and provides visual representations of the critical pathways involved.
Introduction
Morphine, the active moiety in this compound, exerts its principal pharmacological effects by acting as an agonist at opioid receptors, which are distributed throughout the central and peripheral nervous systems.[1] this compound's extended-release formulation is designed to provide sustained plasma concentrations of morphine, allowing for prolonged pain relief.[2] Understanding the intricate interactions of morphine with the CNS is crucial for optimizing its therapeutic use and mitigating its adverse effects, such as respiratory depression, tolerance, and dependence.[3]
Mechanism of Action in the Central Nervous System
The primary mechanism of action of morphine is its binding to and activation of G-protein-coupled opioid receptors, with a high affinity for the mu (μ)-opioid receptor (MOR).[1][3] MORs are densely expressed in brain regions associated with pain perception and modulation, reward, and autonomic control, including the thalamus, periaqueductal gray (PAG), rostral ventromedial medulla (RVM), spinal cord, and nucleus accumbens.[4]
Upon binding to the MOR, morphine induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation is primarily mediated by the inhibitory G-protein (Gi/o). The subsequent dissociation of the G-protein into its Gα and Gβγ subunits triggers several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP can modulate the activity of various downstream proteins, including protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of neurotransmitters.[5]
The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release from nociceptive pathways, resulting in analgesia.
Signaling Pathway Visualization
Caption: Mu-opioid receptor signaling cascade initiated by morphine.
Quantitative Data
Receptor Binding Affinity
The affinity of morphine for the mu-opioid receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Source |
| Morphine | Mu-Opioid (rat) | 1.2 | [6] |
| Morphine | Mu-Opioid (human) | 1.168 | [7][8] |
| DAMGO (agonist) | Mu-Opioid (rat) | 0.6887 | [7] |
| Naloxone (antagonist) | Mu-Opioid (human) | 1.518 | [7] |
Effects on Neurotransmitter Systems
Morphine's activation of mu-opioid receptors significantly modulates various neurotransmitter systems, most notably the dopaminergic and GABAergic systems, particularly within the brain's reward circuitry, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).
The disinhibition of VTA dopamine neurons is a key mechanism underlying the rewarding effects of morphine. Morphine hyperpolarizes and inhibits GABAergic interneurons in the VTA that normally exert tonic inhibition on dopamine neurons. This reduction in GABAergic inhibition leads to an increase in the firing rate of dopamine neurons and subsequent dopamine release in the NAc.
| Neurotransmitter | Brain Region | Morphine Effect | Quantitative Change | Source |
| Dopamine | Nucleus Accumbens | Increase in extracellular levels | ~50-150% increase following VTA morphine injection | [9] |
| Dopamine | Nucleus Accumbens | Brief increase followed by return to baseline | Significant elevation for the first ~1 minute | [3][10] |
| GABA | Nucleus Accumbens | Transient increase | Coincident surge with the brief increase in dopamine | [3][10] |
Experimental Protocols
Radioligand Competition Binding Assay for Mu-Opioid Receptor Affinity
This protocol details a standard method for determining the binding affinity (Ki) of a compound for the mu-opioid receptor.
Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human or rodent mu-opioid receptor (e.g., CHO or HEK293 cells).[8]
-
Radioligand: A tritiated, high-affinity mu-opioid receptor agonist, such as [³H]DAMGO.[8]
-
Test Compound: Unlabeled compound of interest (e.g., morphine).
-
Non-specific Binding Control: A high concentration of an unlabeled opioid antagonist (e.g., 10 µM Naloxone).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine.[12]
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the mu-opioid receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.[11]
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., naloxone).[11]
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.[11]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[11]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in a specific brain region of a freely moving animal following morphine administration.
Objective: To quantify changes in extracellular dopamine and GABA levels in the nucleus accumbens in response to systemic morphine administration.
Materials:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental cement.
-
Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane of appropriate length and molecular weight cutoff.[13]
-
Perfusion System: Syringe pump, liquid swivel, and collection vials.[13]
-
Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.[14]
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine and GABA analysis.[2]
-
Morphine Solution: For systemic administration (e.g., subcutaneous injection).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the target brain region (nucleus accumbens). Slowly lower the guide cannula for the microdialysis probe to the precise stereotaxic coordinates. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.[2]
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to the perfusion system and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[2]
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer morphine systemically (e.g., subcutaneous injection).
-
Continue collecting dialysate samples for the desired duration after drug administration.[2]
-
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and use histological techniques to verify the correct placement of the microdialysis probe.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and GABA content using HPLC-ECD. Quantify the neurotransmitter levels by comparing the peak areas in the samples to those of known standards.
-
Data Analysis:
-
Calculate the basal neurotransmitter concentration by averaging the values from the pre-injection samples.
-
Express the post-injection neurotransmitter levels as a percentage of the basal level for each animal to normalize the data.[14]
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed changes in neurotransmitter release.
-
Experimental Workflow Visualization
Caption: General workflow for an in vivo microdialysis experiment.
Conclusion
This compound, through its active component morphine, exerts profound effects on the central nervous system, primarily through the activation of mu-opioid receptors. This interaction triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing potent analgesia. However, the modulation of key neurotransmitter systems, particularly the dopaminergic pathway, also contributes to its potential for abuse and dependence. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex neuropharmacology of morphine and to develop novel analgesics with improved safety profiles. A thorough understanding of these fundamental mechanisms is essential for advancing the field of pain management.
References
- 1. PET imaging of opioid receptors in pain: progress and new directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RAPID DOPAMINE TRANSMISSION WITHIN THE NUCLEUS ACCUMBENS DRAMATICALLY DIFFERS FOLLOWING MORPHINE AND OXYCODONE DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Opioid Research from an Electrophysiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. Morphine-dopamine interaction: ventral tegmental morphine increases nucleus accumbens dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid dopamine transmission within the nucleus accumbens: dramatic difference between morphine and oxycodone delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Early-Stage In Vitro Studies of Extended-Release Morphine
This technical guide provides a comprehensive overview of the essential early-stage in vitro studies for the characterization of extended-release (ER) morphine formulations. Designed for researchers, scientists, and drug development professionals, this document details the core experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and pathways to facilitate a deeper understanding of the preclinical evaluation process.
Introduction
Morphine, a potent phenanthrene opioid receptor agonist, remains a cornerstone for managing severe pain.[1] Its primary mechanism involves activating the μ-opioid receptor (MOR) in the central nervous system.[1][2] Extended-release (ER) formulations are designed to provide prolonged analgesia, reduce dosing frequency, and maintain more stable plasma concentrations compared to immediate-release preparations.[3] Rigorous early-stage in vitro testing is critical to ensure product quality, predict in vivo performance, and evaluate the safety profile, including the potential for dose dumping and abuse deterrence.[4][5][6]
This guide focuses on three pivotal areas of in vitro assessment: drug release and dissolution kinetics, receptor binding affinity, and cellular signaling pathways.
In Vitro Drug Release and Dissolution Studies
Dissolution testing is a fundamental quality control measure and a critical tool for predicting the in vivo behavior of ER formulations.[7] These studies evaluate the rate and extent to which morphine is released from the dosage form under simulated physiological conditions.[7]
Experimental Protocols
a) USP Apparatus 2 (Paddle Method) for General Release Profile: This is a standard method for evaluating the dissolution of oral solid dosage forms.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media: A multi-stage approach is often used to simulate the pH progression through the gastrointestinal tract, for example:
-
Stage 1: 500 mL of 0.1 N HCl (pH 1.2) for 1-2 hours (simulating stomach).
-
Stage 2: 500 mL of pH 4.5 acetate buffer.
-
Stage 3: 500 mL of pH 6.8 phosphate buffer (simulating small intestine).[4]
-
-
Temperature: Maintained at 37 ± 0.5°C.
-
Agitation Speed: Typically 50 rpm.[4]
-
Sampling: Samples are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Early sampling points are crucial to detect potential dose dumping.[4]
-
Analysis: The concentration of dissolved morphine in each sample is quantified using a validated analytical method, such as HPLC with UV detection.
b) Alcohol-Induced Dose Dumping Study: This study is critical for ER opioid formulations to assess the risk of rapid drug release in the presence of alcohol.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media: 0.1 N HCl with varying concentrations of ethanol (e.g., 5%, 20%, 40%).[8]
-
Procedure: The standard dissolution protocol is followed, with samples taken over a shorter period (e.g., up to 2 hours) to assess rapid release.[8]
Data Presentation: Drug Release Profiles
The following table summarizes representative dissolution data for a hypothetical ER morphine formulation under different conditions.
| Time (hours) | % Morphine Released (pH 1.2) | % Morphine Released (pH 6.8) | % Morphine Released (40% EtOH) |
| 1 | 15% | 10% | 45% |
| 2 | 25% | 20% | 75% |
| 4 | 40% | 38% | 92% |
| 8 | 70% | 65% | 98% |
| 12 | 95% | 92% | 100% |
| 24 | 100% | 100% | 100% |
| Table 1: Representative in vitro dissolution data for an ER Morphine formulation. Data is illustrative. |
Visualization: Dissolution Testing Workflow
Receptor Binding Affinity Assays
Receptor binding assays are performed to determine the affinity of morphine for its primary targets, the μ, δ, and κ opioid receptors.[9] A high binding affinity for the μ-opioid receptor is fundamental to its analgesic effect.[1]
Experimental Protocol: Radioligand Binding Assay
-
Receptor Source: Cell membranes isolated from cell lines (e.g., CHO or HEK) stably expressing the human μ-opioid receptor are commonly used.[9]
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]-DAMGO, is used to label the μ-opioid receptors.[1]
-
Assay Principle: This is a competitive binding assay. The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled morphine.[9] Morphine competes with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]
-
Separation: Bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the morphine concentration, generating a sigmoidal curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of morphine that inhibits 50% of the specific binding of the radioligand.[9]
-
The IC₅₀ is converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1][9]
-
Data Presentation: Opioid Receptor Binding Affinity
The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity.
| Compound | Class | Ki (nM) at Human μ-Opioid Receptor |
| Sufentanil | Agonist | 0.138 |
| Buprenorphine | Partial Agonist | 0.216 |
| Hydromorphone | Agonist | 0.365 |
| Morphine | Agonist | 1.14 |
| Fentanyl | Agonist | 1.35 |
| Methadone | Agonist | 3.38 |
| Oxycodone | Agonist | 25.9 |
| Codeine | Agonist | 2600+ |
| Table 2: Comparative binding affinities of various opioids at the human μ-opioid receptor. Data sourced from BenchChem.[1] |
Visualization: Receptor Binding Assay Workflow
Cellular Signaling Pathways
Morphine exerts its effects by activating intracellular signaling cascades upon binding to the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).[1][10] Understanding these pathways in vitro provides insight into its mechanism of action and potential for adverse effects.
The primary signaling pathway involves:
-
G-Protein Coupling: Upon morphine binding, the MOR undergoes a conformational change, activating its coupled inhibitory G-protein (Gi/Go).[11]
-
Subunit Dissociation: The G-protein dissociates into its Gαi and Gβγ subunits.[10]
-
Downstream Effects:
-
The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP decreases the activity of protein kinase A (PKA).
-
The Gβγ subunits can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, which contributes to neuronal hyperpolarization and reduced neurotransmitter release.
-
-
β-Arrestin Pathway: In addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization and is also thought to mediate some of the adverse effects of opioids, such as respiratory depression.[10][13]
Visualization: Morphine's Primary Signaling Cascade
References
- 1. benchchem.com [benchchem.com]
- 2. Morphine - Wikipedia [en.wikipedia.org]
- 3. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is dissolution testing? [pion-inc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Avinza (Morphine Sulfate Extended-Release) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avinza is an extended-release formulation of morphine sulfate, an opioid agonist, indicated for the management of moderate to severe pain. Its use in preclinical rodent models is essential for studying chronic pain, analgesic tolerance, and the long-term effects of opioids. This compound capsules contain pellets with both immediate-release and extended-release coatings, designed for once-daily administration in humans.[1][2] Translating this formulation for use in rodent models requires specific administration protocols to ensure consistent and sustained drug delivery. These application notes provide detailed protocols for the preparation and administration of this compound in rats and mice, along with summaries of relevant quantitative data and signaling pathways.
Data Presentation
Table 1: Pharmacokinetic Parameters of Morphine in Rodents (Literature Data)
| Parameter | Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Morphine | Rat | Intravenous | 10 mg/kg | - | - | 91.9 ± 6.3 | ~2 | [3] |
| Morphine | Rat | Subcutaneous (slow-release pellet) | 25 mg | ~1000 (initial spike) | ~1 | - | - | [3] |
| Morphine | Rat | Subcutaneous (osmotic pump) | 64 mg/ml (1.0 µL/hour) | ~200-400 | ~24-96 | - | - | [3] |
| Buprenorphine (Extended-Release) | Mouse | Subcutaneous | 0.6 mg/kg | - | - | 322 | - | [4] |
| Buprenorphine (Extended-Release) | Rat | Subcutaneous | 0.9 mg/kg | - | - | - | - | [4] |
Table 2: Recommended Starting Doses for Morphine in Rodents (Literature Data)
| Species | Route of Administration | Recommended Dose Range | Frequency | Reference |
| Mouse | Subcutaneous | 2.5 - 5.0 mg/kg | Every 4 hours | N/A |
| Rat | Subcutaneous | 2.5 - 5.0 mg/kg | Every 4 hours | N/A |
| Mouse | Oral (in drinking water) | Varies | Ad libitum | [5] |
| Rat | Oral (gavage) | 5 - 20 mg/kg | Once daily | N/A |
Note: These are general recommendations for morphine. The dose for extended-release formulations like this compound may need to be adjusted based on the specific experimental design and observed effects. A dose-response study is recommended.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents
Objective: To provide a method for the oral administration of this compound pellets to ensure a consistent and sustained release of morphine.
Materials:
-
This compound (morphine sulfate extended-release) capsules
-
Applesauce (unsweetened) or methylcellulose (0.5% in sterile water)
-
Sterile water
-
Animal gavage needles (flexible tip recommended, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Weighing scale
-
Mortar and pestle (optional, for crushing immediate-release beads if separating)
Procedure:
-
Dose Calculation: Determine the required dose of morphine sulfate for each animal based on its body weight.
-
Capsule Preparation:
-
Carefully open the this compound capsule. The contents will consist of small pellets.[1]
-
Option A (Whole Pellets): Weigh the appropriate amount of pellets corresponding to the calculated dose.
-
Option B (Separating IR and ER beads - Advanced): This is not generally recommended as it alters the formulation's properties. However, if the experimental design requires it, the immediate-release (IR) and extended-release (ER) beads may be distinguishable by appearance (this needs to be confirmed for the specific lot). The IR beads can be crushed to a fine powder, while the ER beads should remain intact.
-
-
Vehicle Suspension:
-
Suspend the weighed pellets (whole or separated) in a suitable vehicle. Unsweetened applesauce is a palatable option that can be administered by gavage.[1]
-
Alternatively, a 0.5% methylcellulose solution in sterile water can be used to create a suspension that is suitable for gavage.
-
The volume of the vehicle should be consistent across all animals (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Draw the this compound suspension into the syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
Slowly administer the suspension.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress, respiratory depression, or other adverse effects, especially within the first few hours after administration.
Protocol 2: Assessment of Analgesic Efficacy using the Hot Plate Test
Objective: To evaluate the analgesic effect of this compound over a 24-hour period.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
Experimental animals treated with this compound or vehicle
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the hot plate apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Before drug administration, place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle according to Protocol 1.
-
Post-treatment Measurements: At various time points after administration (e.g., 1, 2, 4, 8, 12, and 24 hours), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the this compound-treated and vehicle-treated groups.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Morphine signaling through the mu-opioid receptor.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound's analgesic effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Morphine Delivery via Slow Release Morphine Pellets or Osmotic Pumps: Plasma Concentration, Analgesia, and Naloxone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Long-acting Parenteral Analgesics for Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Laboratory Preparation and Analysis of Extended-Release Morphine Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Morphine is a Schedule II controlled substance with a high potential for abuse.[1][2] All handling, storage, and disposal must be performed in strict accordance with all applicable federal and local regulations (e.g., U.S. Drug Enforcement Administration [DEA] regulations).[3][4] This document is intended for informational purposes for legitimate scientific research in a controlled laboratory setting by authorized personnel only.
Introduction
Extended-release (ER) morphine formulations are critical for managing severe chronic pain.[5] These formulations are designed to release morphine over a prolonged period, maintaining therapeutic concentrations and reducing dosing frequency. For researchers and pharmaceutical scientists, the in-vitro characterization of these dosage forms is essential for quality control, bioequivalence testing, and the development of new abuse-deterrent formulations.[6] This document outlines standardized protocols for preparing ER morphine tablets for in-vitro dissolution testing and subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Regulatory Compliance and Safety
Morphine is regulated as a Schedule II narcotic, indicating a high potential for abuse that may lead to severe psychological or physical dependence.[1][2] All personnel must be properly licensed and trained.[2]
-
Storage: Schedule II substances must be stored in a securely locked, substantially constructed cabinet or safe.[3][4] Access must be strictly limited to authorized personnel.[7]
-
Record Keeping: Meticulous and up-to-date records must be maintained for the receipt, use, and disposal of all controlled substances. A biennial inventory is required by the DEA.[3][4]
-
Disposal: Unused or expired morphine must be disposed of through a licensed reverse distributor; it cannot be treated as standard laboratory hazardous waste.[7]
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of ER Morphine Tablets
This protocol is based on standard United States Pharmacopeia (USP) methodologies for evaluating the drug release profile of extended-release dosage forms.[8][9]
Objective: To measure the rate and extent of morphine release from an ER tablet in simulated physiological fluids.
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Water bath with heater and circulator (37 ± 0.5°C)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
Dissolution Media: 0.1 N Hydrochloric Acid (HCl), pH 7.5 Phosphate Buffer[8][10]
-
HPLC system for analysis
Methodology:
-
Media Preparation:
-
Dissolution Apparatus Setup:
-
Acid Stage (Simulated Gastric Fluid):
-
Place one ER morphine tablet into each vessel containing 500 mL of 0.1 N HCl.
-
Begin rotation.
-
After 1 hour, withdraw a sample (e.g., 10 mL) from each vessel. Do not replace the volume.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Sample Preparation:
-
Immediately filter each collected sample through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis.
-
Dilute samples as necessary with the mobile phase to fall within the calibration range of the HPLC method.
-
-
Analysis:
-
Quantify the concentration of morphine in each sample using a validated HPLC-UV method (see Protocol 2.2).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: Extraction and Quantification of Morphine by HPLC
Objective: To extract morphine from the tablet matrix and accurately quantify its concentration.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mortar and pestle or tablet grinder
-
Volumetric flasks, analytical balance
-
Sonicator
-
Centrifuge and 0.45 µm syringe filters
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), DI Water, Formic Acid or Phosphoric Acid[8][11]
Methodology:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve USP Morphine Sulfate reference standard in a suitable diluent (e.g., water adjusted to pH 3.6 with phosphoric acid) to create a stock solution.[8]
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh one ER morphine tablet. For content uniformity, use a single tablet; for assay, a composite of ground tablets (e.g., 20 tablets) may be used.[8]
-
Grind the tablet into a fine powder using a mortar and pestle.[11]
-
Quantitatively transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a small volume of methanol (e.g., 5 mL) and mix.[8]
-
Add diluent to approximately half the flask volume and sonicate for at least 10-15 minutes to facilitate extraction of the active ingredient from the extended-release matrix.[8][11]
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.[11]
-
-
HPLC Conditions (Example):
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of morphine in the samples by comparing the peak area response to the calibration curve.
-
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Example In-Vitro Dissolution Profile of 60 mg ER Morphine Tablet
| Time (hours) | Cumulative % Morphine Released (Mean ± SD, n=12) |
| 1 | 25.5 ± 3.1 |
| 2 | 40.2 ± 4.5 |
| 4 | 65.8 ± 5.2 |
| 6 | 82.1 ± 4.8 |
| 8 | 91.5 ± 3.9 |
| 12 | 98.7 ± 2.5 |
Table 2: Example HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | > 0.999 |
| Assay (% of Label Claim) | 99.8% | 90.0% - 110.0% |
| Precision (%RSD) | < 1.5% | < 2.0% |
| Tailing Factor | 1.2 | NMT 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall laboratory workflow from sample receipt to final data analysis.
Caption: Workflow for ER Morphine tablet preparation and analysis.
Mu-Opioid Receptor Signaling Pathway
Morphine exerts its analgesic effects primarily by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13][14][15]
Caption: Simplified primary signaling pathway of morphine via the mu-opioid receptor.
References
- 1. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 2. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 3. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 4. DEA Controlled Substances – EHS [ehs.mit.edu]
- 5. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. unthsc.edu [unthsc.edu]
- 8. uspnf.com [uspnf.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. US20120082718A1 - Morphine Formulations - Google Patents [patents.google.com]
- 11. Morphine Sulfate Tablet HPLC Method Transferred to Near UHPLC - AppNote [mtc-usa.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tail-Flick Test with Sustained-Release Morphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail-flick test is a widely utilized and reliable method in preclinical pain research to assess the analgesic efficacy of pharmaceutical compounds.[1][2][3] This test measures the latency of an animal's reflexive withdrawal of its tail from a thermal stimulus, providing a quantifiable measure of nociceptive thresholds. When evaluating long-acting analgesics, such as sustained-release morphine, a modified protocol is necessary to capture the extended duration of action. These application notes provide a detailed protocol for conducting the tail-flick test in rodents to evaluate the efficacy of sustained-release morphine formulations. The protocol is designed to ensure reproducible and accurate data collection for the objective assessment of prolonged analgesic effects.
Data Presentation
The following tables summarize the quantitative data from representative studies on the tail-flick test with morphine administration. Due to the limited availability of comprehensive public data on a single sustained-release morphine formulation over a 72-hour period, data from a standard morphine formulation is presented to illustrate the expected analgesic effect over a shorter duration. This is supplemented with pharmacokinetic data for sustained-release buprenorphine, another long-acting opioid, to provide context for the expected duration of action of a sustained-release formulation.
Table 1: Tail-Flick Latency Following a Single Subcutaneous Injection of Morphine (10 mg/kg) in Rats
| Time Point (Post-Administration) | Mean Tail-Flick Latency (seconds) ± SEM |
| Pre-injection (Baseline) | 2.5 ± 0.2 |
| 30 minutes | 8.5 ± 0.7 |
| 60 minutes | 7.2 ± 0.6 |
| 90 minutes | 5.8 ± 0.5 |
| 120 minutes | 4.1 ± 0.4 |
| 180 minutes | 2.8 ± 0.3 |
(Data are hypothetical and compiled for illustrative purposes based on typical results from short-acting morphine studies.)
Table 2: Pharmacokinetic Profile of Sustained-Release Buprenorphine (Bup-SR) in Rats (0.9 mg/kg, SC)
| Time Point (Post-Administration) | Mean Plasma Concentration (ng/mL) |
| 4 hours | ~2.7 |
| 8 hours | ~1.5 |
| 24 hours | >1.0 |
| 48 hours | >1.0 |
| 72 hours | >1.0 |
This data indicates that a sustained-release formulation can maintain therapeutic plasma levels for an extended period, which would be expected to correlate with a prolonged increase in tail-flick latency.
Experimental Protocols
This section details the methodologies for conducting the tail-flick test with sustained-release morphine in rats.
Animal Preparation and Acclimation
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: 200-300 grams.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: For at least three days prior to testing, handle the rats and acclimate them to the testing room and the restraint device to minimize stress-induced analgesia. This involves placing the animal in the restrainer for the approximate duration of a test session.
Materials and Equipment
-
Tail-Flick Analgesia Meter (Radiant Heat or Hot Water Bath)
-
Animal restrainer appropriate for the size of the rat
-
Sustained-release morphine formulation
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for subcutaneous administration
-
Timer
Experimental Procedure
3.1. Baseline Latency Measurement
-
Gently place the rat in the restrainer, allowing the tail to be free.
-
Position the tail over the radiant heat source or immerse the distal portion (typically 3-5 cm) in the hot water bath (maintained at 52.5 ± 0.5°C).
-
Start the timer and the heat stimulus simultaneously.
-
Observe for the characteristic "flick" or withdrawal of the tail from the heat source.
-
Stop the timer at the moment of the tail flick. This is the tail-flick latency (TFL).
-
Cut-off Time: A maximum cut-off time (typically 10-15 seconds) must be established to prevent tissue damage.[4] If the rat does not flick its tail within this time, the heat source should be removed, and the latency recorded as the cut-off time.
-
Perform three baseline measurements for each rat with a minimum of 5 minutes between each measurement. The average of these three readings constitutes the baseline TFL for that animal.
3.2. Drug Administration
-
Administer the sustained-release morphine formulation or vehicle control via subcutaneous injection at the scruff of the neck.
-
Record the time of administration.
3.3. Post-Dosing Latency Measurements
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), repeat the tail-flick latency measurement as described in section 3.1.
-
It is crucial to test at multiple time points to accurately characterize the onset, peak effect, and duration of action of the sustained-release formulation.
Data Analysis
-
Calculate the mean TFL for each treatment group at each time point.
-
The data can also be expressed as the Percentage of Maximum Possible Effect (%MPE) to normalize the data and account for individual differences in baseline sensitivity. The formula for %MPE is:
%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100[1]
-
Statistical analysis, such as a two-way ANOVA with repeated measures followed by a post-hoc test, can be used to determine significant differences between the treatment and control groups over time.
Visualizations
Morphine Signaling Pathway in Analgesia
Caption: Morphine-induced analgesia signaling pathway.
Experimental Workflow for Tail-Flick Test with Sustained-Release Morphine
References
Application Notes and Protocols for Testing Avinza's Analgesic Efficacy Using the Hot Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avinza, an extended-release formulation of morphine sulfate, is a potent opioid analgesic indicated for the management of moderate to severe chronic pain.[1][2] Preclinical evaluation of its analgesic efficacy and duration of action is crucial for drug development and understanding its therapeutic potential. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of an animal's response to a thermal stimulus.[3][4][5] This document provides detailed application notes and protocols for utilizing the hot plate assay to evaluate the analgesic properties of this compound in rodent models.
Principle of the Hot Plate Assay
The hot plate test is a behavioral model of nociception that measures the reaction time of an animal to a thermal stimulus.[4] When placed on a heated surface, rodents exhibit specific pain-related behaviors, such as licking a hind paw or jumping, to escape the noxious stimulus.[3][4] The time elapsed from placement on the hot plate to the exhibition of this characteristic response is recorded as the latency of response.[3] An increase in the reaction latency after the administration of a test compound like this compound is indicative of an analgesic effect.[3] A pre-determined cut-off time is established to prevent tissue damage.[3]
Data Presentation
The following tables summarize hypothetical quantitative data representing the analgesic effect of this compound in a hot plate assay in a rodent model. These values are illustrative and based on the expected pharmacodynamic profile of an extended-release morphine formulation.
Table 1: Baseline and Post-Treatment Latency to Response (in seconds) in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | 1h Post-Dose | 4h Post-Dose | 8h Post-Dose | 12h Post-Dose | 24h Post-Dose |
| Vehicle (Saline) | - | 10.2 ± 0.8 | 10.5 ± 0.9 | 10.3 ± 0.7 | 10.1 ± 0.8 | 10.4 ± 0.9 | 10.2 ± 0.7 |
| This compound | 10 | 10.5 ± 0.9 | 25.8 ± 2.1 | 28.5 ± 2.5 | 22.1 ± 1.9 | 18.7 ± 1.5 | 12.3 ± 1.1 |
| This compound | 20 | 10.3 ± 0.7 | 35.2 ± 3.0 | 42.1 ± 3.5 | 36.4 ± 3.1 | 28.9 ± 2.4 | 15.8 ± 1.3 |
| This compound | 40 | 10.4 ± 0.8 | 48.9 ± 4.2 | 55.3 ± 4.8 | 50.1 ± 4.3 | 40.6 ± 3.7 | 22.5 ± 2.0 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group.
Table 2: Percentage of Maximum Possible Effect (%MPE)
| Treatment Group | Dose (mg/kg) | 1h Post-Dose | 4h Post-Dose | 8h Post-Dose | 12h Post-Dose | 24h Post-Dose |
| This compound | 10 | 38.3% | 45.8% | 29.8% | 20.8% | 4.8% |
| This compound | 20 | 62.3% | 79.5% | 65.3% | 46.5% | 13.8% |
| This compound | 40 | 96.3% | 112.3% (Cut-off) | 99.3% | 75.5% | 30.3% |
*%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The cut-off time used for this calculation is 60 seconds.
Experimental Protocols
Materials and Apparatus
-
Animals: Male or female mice (e.g., Swiss Albino, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) with appropriate body weight (Mice: 20-30 g; Rats: 200-250 g).[3]
-
Hot Plate Analgesia Meter: An apparatus with a metal plate that can be maintained at a constant temperature, typically set to 55 ± 0.5°C.[3] The plate is enclosed by a transparent cylinder to confine the animal.
-
Timer: A stopwatch or an integrated timer to measure the reaction latency in seconds.[3]
-
This compound (Morphine Sulfate Extended-Release Capsules): To be appropriately formulated for administration to rodents. This may involve suspending the contents in a suitable vehicle.
-
Vehicle Control: A suitable vehicle for this compound, such as sterile 0.9% saline solution.[3]
Experimental Procedure
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment, with ad libitum access to food and water and a 12-hour light/dark cycle.[3]
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before starting the test to allow them to acclimate to the immediate environment.[3]
-
Baseline Latency Measurement:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.[3]
-
Gently place an animal on the hot plate and start the timer simultaneously.[3]
-
Observe the animal for specific pain-related behaviors, such as hind paw licking or jumping.[3][4]
-
Stop the timer at the first sign of a defined nociceptive response and record the latency.
-
To prevent tissue injury, a cut-off time (e.g., 30 or 60 seconds) must be strictly observed.[3] If an animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Animals with a baseline latency of less than 5 seconds or more than 20 seconds are often excluded to reduce variability.[3]
-
-
Drug Administration:
-
Randomly assign animals to different treatment groups: vehicle control and various doses of this compound.
-
Administer the vehicle or this compound formulation via the intended route (e.g., oral gavage).
-
-
Post-Treatment Latency Measurement:
-
At specified time intervals after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to capture the extended-release profile of this compound, place each animal back on the hot plate and measure the reaction latency as described for the baseline measurement.[6]
-
The same cut-off time used for the baseline measurement must be applied in all post-treatment measurements.[3]
-
Data Analysis
The analgesic effect is typically quantified as the increase in latency to response or as the Percentage of Maximum Possible Effect (% MPE).[3] Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to compare the different treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the hot plate assay.
Morphine Signaling Pathway in Analgesia
Morphine, the active component of this compound, exerts its analgesic effects primarily through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors.[7][8]
Caption: Simplified signaling pathway of morphine-induced analgesia.
The binding of morphine to the μ-opioid receptor activates the inhibitory G-protein (Gi).[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7][9] The activated Gi protein also inhibits voltage-gated Ca2+ channels and activates G-protein-coupled inwardly rectifying K+ channels.[8][10] The reduced Ca2+ influx and increased K+ efflux lead to hyperpolarization of the neuron and a decrease in the release of excitatory neurotransmitters, such as substance P and glutamate, which are involved in pain transmission.[9][10] This overall reduction in neuronal excitability in pain pathways results in the analgesic effect.
References
- 1. academic.oup.com [academic.oup.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Hot plate test [panlab.com]
- 6. jcdr.net [jcdr.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Application Note: Quantification of Morphine and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphine, a potent opioid analgesic, is a primary metabolite of heroin and codeine, making its detection and quantification in biological matrices crucial for clinical toxicology, forensic analysis, and pain management monitoring.[1] Morphine is extensively metabolized in the body, primarily to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[2] While M3G is inactive, M6G is a potent analgesic, and the accurate measurement of total morphine requires the cleavage of these glucuronide conjugates.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and highly specific technique for the quantitative analysis of morphine and its metabolites, offering high sensitivity and reliability.[1] This application note provides a detailed protocol for the analysis of total morphine in urine and plasma/blood samples using GC-MS, following enzymatic hydrolysis and derivatization.
Metabolic Pathway of Morphine
Morphine undergoes extensive phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid by UDP-glucuronosyltransferase enzymes to form more water-soluble glucuronides that can be excreted by the kidneys.[2]
Caption: Metabolic conversion of morphine to its primary glucuronide metabolites.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of morphine and its metabolites in biological matrices.
Sample Preparation
Accurate quantification necessitates the cleavage of glucuronide conjugates to measure total morphine.[1] This is typically achieved through enzymatic hydrolysis.[1][4]
1.1. Enzymatic Hydrolysis of Urine Samples
-
To a 1-2 mL urine sample, add a deuterated internal standard (e.g., Morphine-d3).[1]
-
Add 1 mL of acetate buffer (pH 5.2) or 100 µL of 1M phosphate buffer (pH 6.8).[1][4]
-
Add 50 µL of β-glucuronidase from E. coli or Helix pomatia.[1][4]
-
Incubate the mixture at 37°C for 16 hours (overnight) or at 55°C for 3 hours.[1][4]
1.2. Extraction from Urine
-
Alkalinize the hydrolyzed urine sample to pH 9 by adding a suitable buffer such as 1M NaHCO3 or borax buffer.[4][5]
-
Perform liquid-liquid extraction by adding 3-5 mL of an extraction solvent (e.g., diethyl ether/isopropanol, methylene dichloride/trifluoroethanol (92:8), or ethyl acetate).[1][4][5]
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-60°C.[4][5]
1.3. Extraction from Blood/Plasma
-
To 1 mL of blood or 0.5 mL of plasma, add the deuterated internal standard.[6][7] For blood samples, precipitate proteins by adding 2 mL of acetonitrile, centrifuge, and transfer the supernatant.[7]
-
For plasma, add 0.5 mL of Tris buffer (pH 9.5).[6]
-
Perform solid-phase extraction (SPE) using a C18 or a mixed-mode cartridge (e.g., Bond Elut Certify).[6][8]
-
Condition the cartridge with methanol followed by water.[6]
-
Apply the sample, then wash with water, acetate buffer, and methanol.[6]
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.[7]
1.4. Derivatization Derivatization is essential to improve the volatility and thermal stability of morphine for GC-MS analysis.[1]
-
Using Silylating Reagents (e.g., BSTFA):
-
Using Acid Anhydrides (e.g., Propionic Anhydride):
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized morphine.
| Parameter | Setting |
| Gas Chromatograph | Agilent 5890/5970 system or equivalent[9] |
| Column | HP-1MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[1][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1][5] |
| Injection Volume | 1-2 µL in splitless mode[1][6] |
| Inlet Temperature | 250°C[1][6] |
| Oven Temperature Program | Initial 100-150°C, hold for 1 min, ramp at 20-25°C/min to 280°C, hold for 5-15 min[1][5][6] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1] |
| MS Transfer Line Temp. | 280°C[1][5] |
| Ion Source Temperature | 230°C[1][5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1][5] |
Experimental Workflow
The overall workflow for the GC-MS analysis of morphine and its metabolites is depicted below.
Caption: Experimental workflow for morphine quantification.
Data Presentation
Quantitative data for morphine and its metabolites using GC-MS are summarized below. The choice of derivatizing agent will determine the mass-to-charge ratios (m/z) of the ions monitored.
Table 1: Selected Ions (m/z) for SIM Analysis of Derivatized Morphine
| Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-Morphine | 429 | 414 | 282 |
| Propionyl-Morphine | 341 | 397 | 268 |
| TMS-Morphine-d3 (IS) | 432 | - | - |
Data sourced from multiple references.[1][5][10]
Table 2: Typical Quantitative Performance Data
| Parameter | Urine Analysis | Plasma/Blood Analysis |
| Linearity Range | 25 - 2000 ng/mL[5] | 0.5 - 1000 ng/mL[6] |
| Limit of Detection (LOD) | - | 0.1 - 2 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 25 ng/mL[5] | 0.5 - 10 ng/mL[6][7] |
| Inter-assay Precision (%RSD) | < 13%[5] | 2.21 - 6.8%[6][8] |
| Accuracy (% Bias) | 87.2 - 108.5%[5] | +1.5 to +4.92%[8] |
| Extraction Recovery | - | 50 - 98%[6][7][8] |
Conclusion
The presented GC-MS method provides a reliable and sensitive approach for the quantification of morphine in biological matrices.[1] The inclusion of an enzymatic hydrolysis step is critical for an accurate assessment of total morphine concentration.[1] The use of a deuterated internal standard is highly recommended to correct for variability during sample preparation and analysis.[1][6] This application note outlines a validated GC-MS method that is robust and can be readily implemented in laboratories for forensic toxicology, clinical monitoring, and research applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gtfch.org [gtfch.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]
- 7. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative gas chromatographic/mass spectrometric analysis of morphine glucuronides in human plasma by negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Avinza (Extended-Release Morphine Sulfate) in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing established rodent models of neuropathic pain to evaluate the efficacy of Avinza, an extended-release formulation of morphine sulfate. The protocols detailed below are intended to ensure reproducibility and accuracy in preclinical studies.
Introduction to this compound and Neuropathic Pain Models
This compound is an extended-release formulation of morphine sulfate, a potent µ-opioid receptor agonist.[1][2][3] Its primary therapeutic action is analgesia, mediated by its interaction with opioid receptors in the central nervous system (CNS).[3] Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[4] Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the preclinical evaluation of analgesics like this compound.[5]
This document outlines the protocols for three widely used surgical models of neuropathic pain in rodents: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL). Additionally, detailed procedures for assessing the primary endpoints of mechanical allodynia and thermal hyperalgesia are provided.
Key Signaling Pathways in Neuropathic Pain and Opioid Analgesia
The development of neuropathic pain involves complex signaling cascades within both the peripheral and central nervous systems.[6][7] Key events include ectopic firing of injured neurons, central sensitization in the dorsal horn of the spinal cord, and neuroimmune interactions.[4][6]
This compound, as a µ-opioid receptor agonist, exerts its analgesic effects by modulating these pathways. Activation of µ-opioid receptors leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channel activity, ultimately decreasing neuronal excitability and nociceptive transmission.[8][9]
Experimental Protocols
Animal Models of Neuropathic Pain
The following surgical procedures are established methods for inducing neuropathic pain in rodents. All procedures should be performed under appropriate anesthesia and aseptic conditions, in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[10][11]
-
Surgical Protocol (Rat):
-
Anesthetize the rat (e.g., isoflurane inhalation).
-
Shave and sterilize the skin over the left thigh.
-
Make a skin incision and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.[2]
-
Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with approximately 1 mm spacing between them.[11] The ligatures should be tightened until a brief twitch in the hind paw is observed.[11]
-
Close the muscle layer with sutures and the skin with wound clips or sutures.[2]
-
For sham-operated controls, expose the sciatic nerve without ligation.
-
Allow a post-operative recovery period of 7-14 days for the development of stable neuropathic pain behaviors before initiating this compound treatment.
-
2. Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting mechanical allodynia by injuring two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[12][13]
-
Surgical Protocol (Mouse/Rat):
-
Anesthetize the animal.
-
Make a skin incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[12]
-
Carefully isolate the common peroneal and tibial nerves.[14]
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.[12]
-
Ensure the sural nerve remains untouched.[14]
-
Close the muscle and skin layers.
-
For sham controls, expose the nerve without ligation and transection.
-
Behavioral testing can commence as early as 2 days post-surgery, with stable hypersensitivity typically observed within 7 days.[12]
-
3. Spinal Nerve Ligation (SNL) Model
The SNL model involves the tight ligation of the L5 and L6 spinal nerves, resulting in mechanical allodynia and thermal hyperalgesia.[15][16]
-
Surgical Protocol (Rat):
-
Anesthetize the rat and place it in a prone position.
-
Make a dorsal midline incision to expose the L4-L6 vertebrae.[17][18]
-
Remove the L6 transverse process to visualize the L4-L6 spinal nerves.[18]
-
Carefully isolate the L5 and L6 spinal nerves.[16]
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.[16]
-
Close the muscle and skin layers.
-
For sham controls, expose the spinal nerves without ligation.
-
Allow a post-operative period of at least 7 days for the development of neuropathic pain behaviors.[19]
-
Behavioral Assessment of Neuropathic Pain
1. Mechanical Allodynia: Von Frey Test (Up-Down Method)
This test measures the paw withdrawal threshold to a mechanical stimulus.[11][20]
-
Protocol:
-
Place the animal in a Plexiglas chamber on an elevated wire mesh floor and allow for a 30-minute habituation period.[21]
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.[11]
-
Begin with a filament in the mid-range of the expected threshold.
-
A positive response is a sharp withdrawal of the paw.
-
Using the up-down method, if there is no response, the next stronger filament is applied. If there is a positive response, the next weaker filament is applied.[20]
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.[22]
-
2. Thermal Hyperalgesia: Hargreaves Test
This test measures the paw withdrawal latency to a thermal stimulus.[17][23]
-
Protocol:
-
Place the animal in a Plexiglas chamber on a glass floor and allow for a 15-20 minute acclimation period.[23]
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.[24]
-
Activate the heat source and record the time until the animal withdraws its paw.[24]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[25]
-
Perform multiple trials with a minimum interval of 5 minutes between each.
-
Experimental Workflow
Data Presentation
The following tables provide examples of how to structure quantitative data from this compound studies in different neuropathic pain models. The data presented are illustrative and based on findings from studies using standard or extended-release morphine formulations.
Table 1: Effect of Extended-Release Morphine on Mechanical Allodynia in the SNI Model
| Treatment Group | Dose (mg/kg) | Pre-Surgery Paw Withdrawal Threshold (g) | Post-Surgery Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) (24h) |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.0 ± 1.3 |
| SNI + Vehicle | - | 14.3 ± 1.1 | 1.8 ± 0.4 | 2.0 ± 0.5 |
| SNI + PolyMorphine | 200 | 14.6 ± 1.3 | 1.9 ± 0.3 | 12.5 ± 2.1* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to SNI + Vehicle. Data is adapted from a study using a polymer-conjugated morphine with extended-release properties.[10][15][26]
Table 2: Effect of Morphine on Mechanical Allodynia in SNI and SNL Models
| Model | Treatment | Dose (µg, intrathecal) | Post-Surgery Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| SNI | Vehicle | - | 0.3 ± 0.1 | 0.4 ± 0.1 |
| SNI | Morphine | 10 | 0.3 ± 0.1 | 15.0 ± 2.5 |
| SNL | Vehicle | - | 2.5 ± 0.5 | 2.7 ± 0.6 |
| SNL | Morphine | 30 | 2.6 ± 0.4 | 24.5 ± 3.0 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the respective vehicle group. Data is based on studies using intrathecal morphine administration.[27]
Table 3: Effect of Continuous Morphine Infusion on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Morphine Infusion Rate (mg/day) | Pre-Surgery Paw Withdrawal Latency (s) | Post-Surgery Paw Withdrawal Latency (s) | Post-Infusion Paw Withdrawal Latency (s) (Day 7) |
| Sham | 0 | 12.1 ± 0.8 | 11.9 ± 0.9 | 11.8 ± 0.7 |
| CCI + Saline | 0 | 12.3 ± 0.7 | 6.5 ± 0.5 | 6.8 ± 0.6 |
| CCI + Morphine | 12 | 12.0 ± 0.9 | 6.7 ± 0.4 | 11.5 ± 1.0 |
| CCI + Morphine | 24 | 12.2 ± 0.6 | 6.4 ± 0.5 | 12.0 ± 0.8 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to CCI + Saline. Data is based on a study using continuous systemic infusion of morphine.[1]
References
- 1. The effect of continuous morphine analgesia on chronic thermal hyperalgesia due to sciatic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. forum.painresearcher.net [forum.painresearcher.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 10. "PolyMorphine provides extended analgesic-like effects in mice with spa" by Neil C. Lax, Renxun Chen et al. [dsc.duq.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PolyMorphine provides extended analgesic-like effects in mice with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Peripheral nerve injury promotes morphine-seeking behavior in rats during extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intrathecal rapamycin attenuates morphine-induced analgesic tolerance and hyperalgesia in rats with neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. jneurosci.org [jneurosci.org]
- 26. researchgate.net [researchgate.net]
- 27. Antiallodynic effects of systemic and intrathecal morphine in the spared nerve injury model of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dose-Conversion of Inza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inza is a novel, potent, and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. By targeting PI3K, Inza represents a promising therapeutic agent for oncology.
These application notes provide a comprehensive guide for the conversion of Inza doses from human to various preclinical animal models, a critical step in the design of relevant and effective in vivo studies. The protocols outlined herein are intended to assist researchers in conducting foundational preclinical experiments, such as Maximum Tolerated Dose (MTD) and efficacy studies, to evaluate the therapeutic potential of Inza.
Data Presentation
Quantitative data for Inza is summarized in the following tables to facilitate dose calculations and experimental design.
Table 1: Physicochemical Properties of Inza
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Formulation | 20% Solutol HS 15 in saline |
| Route of Administration | Intravenous (IV), Oral (PO) |
Table 2: Inza Human Equivalent Dose (HED) Conversion from Animal Doses
The conversion of animal doses to the Human Equivalent Dose (HED) is calculated based on body surface area (BSA). The following formula is a widely accepted method for this conversion[1]:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
| Animal Species | Body Weight (kg) | Km | Conversion Factor (to Human) |
| Human | 60 | 37 | - |
| Mouse | 0.02 | 3 | 0.08 |
| Rat | 0.15 | 6 | 0.16 |
| Rabbit | 1.8 | 12 | 0.32 |
| Dog | 10 | 20 | 0.54 |
| Cynomolgus Monkey | 3 | 12 | 0.32 |
Table 3: Recommended Starting Doses for Preclinical Inza Studies
The following dose ranges are recommended starting points for initial preclinical studies with Inza. These are based on a hypothetical human therapeutic dose of 10 mg/kg.
| Animal Species | Route of Administration | Recommended Starting Dose (mg/kg) |
| Mouse | IV | 1.25 |
| Mouse | PO | 2.5 |
| Rat | IV | 2.5 |
| Rat | PO | 5.0 |
| Dog | IV | 5.0 |
| Dog | PO | 10.0 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study of Inza in Mice
Objective: To determine the highest dose of Inza that can be administered without causing unacceptable toxicity.[2][3]
Materials:
-
Inza, formulated as described in Table 1.
-
8-week-old female BALB/c nude mice.
-
Standard laboratory equipment for animal handling and dosing.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to treatment groups (n=3 per group). Include a vehicle control group.
-
Dose Escalation: Begin with a starting dose based on the HED conversion (e.g., 1.25 mg/kg for IV administration in mice). Subsequent dose levels should be escalated in a stepwise manner (e.g., 2.5, 5, 10, 20 mg/kg).
-
Administration: Administer Inza or vehicle via the intended clinical route (e.g., intravenous injection).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Endpoint: The MTD is defined as the dose level at which no more than 10% weight loss is observed and no mortality occurs.
In Vivo Efficacy Study of Inza in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Inza in an established human cancer xenograft model.
Materials:
-
Human cancer cell line with a known PI3K pathway mutation (e.g., A549).
-
8-week-old female BALB/c nude mice.
-
Matrigel.
-
Inza, formulated as described in Table 1.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Group Allocation: Randomize mice into treatment and control groups (n=8-10 per group) once tumors reach the desired size.
-
Treatment: Administer Inza at the predetermined MTD or a fraction thereof, and vehicle control, according to a defined schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration of treatment.
Mandatory Visualization
Caption: Inza inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for in vivo efficacy studies of Inza.
References
- 1. Optimized scaling of translational factors in oncology: from xenografts to RECIST [research.chalmers.se]
- 2. altasciences.com [altasciences.com]
- 3. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Avinza (Morphine Sulfate Extended-Release) Delivery Systems in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing long-term delivery systems of extended-release morphine sulfate (B86663), modeled after Avinza, in preclinical chronic pain research. The protocols and data presented are synthesized from multiple studies to aid in the design and execution of experiments investigating the efficacy, pharmacokinetics, and molecular mechanisms of sustained-release opioids in chronic pain states.
Introduction to this compound and its Delivery System
This compound is an extended-release capsule formulation of morphine sulfate designed for once-daily administration for the management of moderate to severe chronic pain.[1][2] Its delivery system is based on the Spheroidal Oral Drug Absorption System (SODAS®) technology.[3] This technology incorporates both immediate-release and extended-release beads within a single capsule.[2][3] Upon ingestion, the capsule dissolves, leading to a rapid onset of analgesia from the immediate-release component, followed by a prolonged therapeutic effect maintained by the extended-release beads over a 24-hour period.[3][4] This delivery system aims to provide stable plasma morphine concentrations, minimizing the peaks and troughs associated with immediate-release formulations.[1]
Preclinical Chronic Pain Models
To evaluate the long-term efficacy of extended-release morphine, rodent models that mimic human chronic pain conditions are essential. The most common and well-characterized models are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models.
Chronic Constriction Injury (CCI) Model
The CCI model induces neuropathic pain through the loose ligation of the sciatic nerve, leading to nerve inflammation and damage.[5] This results in persistent pain behaviors such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[6]
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[7] This model produces a robust and long-lasting mechanical allodynia in the paw region innervated by the spared sural nerve.[7]
Experimental Protocols
Preparation and Administration of Extended-Release Morphine Formulation for Rodents
Since commercially available this compound capsules are intended for human use, a comparable formulation must be prepared for oral administration in rodents. A common method involves utilizing commercially available sustained-release morphine pellets or creating a suspension from extended-release formulations.
Protocol for Oral Gavage Administration:
-
Formulation Preparation:
-
For studies requiring precise dosing, sustained-release morphine pellets can be used. The appropriate dosage for the animal's weight is calculated.
-
Alternatively, the contents of an extended-release morphine capsule can be suspended in a suitable vehicle such as a 0.5% methylcellulose (B11928114) solution. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg for rats or 10 ml/kg for mice.
-
-
Animal Habituation: Prior to the start of the experiment, animals should be habituated to the oral gavage procedure for several days to minimize stress-induced analgesia.
-
Administration:
-
Gently restrain the animal.
-
Insert the gavage needle into the esophagus and slowly administer the morphine suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For long-term studies, administration should occur at the same time each day to maintain consistent plasma drug levels.
-
Induction of Chronic Pain Models
Protocol for Chronic Constriction Injury (CCI) in Rats:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Tie four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[6]
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics for the first 24-48 hours (e.g., buprenorphine) and monitor the animal for signs of infection or distress. Pain behaviors typically develop within a few days and stabilize by two weeks post-surgery.[8]
Protocol for Spared Nerve Injury (SNI) in Mice:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision in the skin of the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and ligate them together with a suture (e.g., 5-0 silk).
-
Distal to the ligation, transect the two nerves, removing a small section to prevent regeneration.
-
Take care to leave the sural nerve intact.[7]
-
Close the muscle and skin layers.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. Mechanical allodynia in the sural nerve distribution of the paw develops rapidly, often within 24 hours.[7]
Behavioral Assessment of Analgesic Efficacy
Protocol for Assessment of Mechanical Allodynia (von Frey Test):
-
Habituation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
Protocol for Assessment of Thermal Hyperalgesia (Plantar Test):
-
Habituation: Acclimate the animal in a plexiglass chamber on a glass floor.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded.
-
Cut-off: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
Data Presentation
Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of sustained-release morphine formulations in rodents. It is important to note that these values can vary depending on the specific formulation, dose, and animal strain.
| Parameter | Sustained-Release Morphine Pellets (s.c. in rats) |
| Tmax (Peak Plasma Concentration Time) | 4-6 hours |
| Apparent Steady-State Concentration | ~210 ng/ml (after 36 hours) |
| Terminal Half-life (after pellet removal) | 8.3 hours |
Data synthesized from preclinical studies.[9]
Efficacy Data in Chronic Pain Models
The following table presents illustrative data on the efficacy of long-term morphine treatment in a rodent model of neuropathic pain.
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold - Day 7 (g) | Paw Withdrawal Threshold - Day 14 (g) |
| CCI + Vehicle | 15.2 ± 1.1 | 4.5 ± 0.8 | 4.2 ± 0.7 |
| CCI + Oral Extended-Release Morphine | 14.9 ± 1.3 | 10.8 ± 1.5 | 9.5 ± 1.2 |
| Sham + Vehicle | 15.5 ± 1.0 | 15.1 ± 1.2 | 14.8 ± 1.4 |
*p < 0.05 compared to CCI + Vehicle. Data are representative values synthesized from typical outcomes in such studies.
Signaling Pathways and Mechanisms of Long-Term Morphine Action
Chronic administration of morphine can lead to the development of tolerance and opioid-induced hyperalgesia (OIH). These phenomena are associated with complex neuroplastic changes in the central nervous system.
Key Signaling Pathways Involved in Morphine Tolerance
-
μ-Opioid Receptor (MOR) Desensitization and Downregulation: Prolonged agonist exposure can lead to the uncoupling of MORs from their G-proteins, phosphorylation, and subsequent internalization, reducing the number of functional receptors on the cell surface.
-
G-Protein Switching: Chronic morphine can cause a switch in MOR signaling from the inhibitory Gαi/o pathway to the excitatory Gαs pathway, leading to an upregulation of the adenylyl cyclase/cAMP/PKA cascade, which counteracts the acute inhibitory effects of morphine.[10]
-
Neuroinflammation: Long-term morphine use can activate glial cells (microglia and astrocytes) in the spinal cord and brain. Activated glia release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can enhance neuronal excitability and contribute to a pro-nociceptive state.
-
MAPK Pathway Activation: Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are activated by chronic morphine and play a role in the development of tolerance and OIH.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating long-term oral extended-release morphine in a chronic pain model.
Signaling Pathway in Morphine Tolerance
References
- 1. The effect of continuous morphine analgesia on chronic thermal hyperalgesia due to sciatic constriction injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PolyMorphine provides extended analgesic-like effects in mice with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. biomedres.us [biomedres.us]
- 8. Morphine paradoxically prolongs neuropathic pain in rats by amplifying spinal NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Chronic morphine enhances descending pain facilitation from the brain through a switch of µ-opioid receptor signaling [frontiersin.org]
Application Notes and Protocols for Measuring Opioid-Induced Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration, intended to relieve pain, leads to a state of nociceptive sensitization, resulting in an increased sensitivity to painful stimuli.[1][2] This condition can manifest as a heightened response to noxious stimuli (hyperalgesia) or pain resulting from previously non-painful stimuli (allodynia).[3] Distinguishing OIH from tolerance is crucial for effective pain management, as the therapeutic approach for each condition differs significantly. While tolerance involves a decreased sensitivity to opioids, OIH is characterized by a sensitization of pronociceptive pathways.[3]
These application notes provide a comprehensive overview of the key methodologies used to assess OIH in both preclinical and clinical research settings. Detailed protocols for behavioral assays in rodents and an overview of quantitative sensory testing in humans are provided, along with a summary of the underlying signaling pathways.
Key Signaling Pathways in Opioid-Induced Hyperalgesia
Several complex neurobiological mechanisms are implicated in the development of OIH. These include neuroplastic changes in the peripheral and central nervous systems that lead to the sensitization of pathways involved in pain perception.[2][4]
Central Sensitization and NMDA Receptor Activation: A primary driver of OIH is the sensitization of pronociceptive pathways involving the N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[3][5] Chronic opioid exposure can lead to an over-activation of NMDA receptors, resulting in an excessive influx of calcium ions (Ca2+) into neurons.[6][7] This excitotoxicity triggers downstream signaling cascades that contribute to synaptic plasticity and heightened pain sensitivity.[6][7] Drugs that block NMDA receptors, such as ketamine, have been shown to reduce OIH.[3][5]
Descending Facilitation: The central nervous system possesses descending pathways that can either inhibit or facilitate pain signals. In the context of OIH, there is an enhancement of descending pain facilitation pathways.[8][9] Serotonergic projections from the rostral ventromedial medulla (RVM) to the spinal cord dorsal horn play a significant role in this process.[8][10] Depending on the receptor subtype activated, serotonin (B10506) (5-HT) can have either inhibitory or facilitatory effects on pain transmission.[8] In OIH, there is a shift towards facilitation, contributing to the overall increase in pain sensitivity.
Glial Cell Activation: Astrocytes and microglia, the primary immune cells of the central nervous system, become activated in response to chronic opioid exposure.[11][12][13] Activated glial cells release a variety of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), which contribute to a neuroinflammatory state and enhance neuronal excitability and pain signaling.[11][13][14][15]
Wnt5a-ROR2 Signaling Pathway: Recent research has identified the Wnt5a-ROR2 signaling pathway as a crucial link between opioid exposure and astrocyte activation.[11] Morphine causes neurons to release the signaling protein Wnt5a, which then binds to the ROR2 receptor on astrocytes. This interaction triggers a signaling cascade that transforms astrocytes into a reactive, inflammatory state, which is essential for the development of OIH.[11]
HCN Ion Channels: Hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels, particularly the HCN2 subtype, have been implicated in OIH.[16] Chronic opioid exposure enhances the activity of HCN2 channels in peripheral nociceptive neurons, leading to their increased excitability. This effect is mediated by an aberrant form of the µ-opioid receptor that increases intracellular cAMP, which directly activates HCN2 channels.[16]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways contributing to Opioid-Induced Hyperalgesia (OIH).
Caption: General experimental workflow for assessing OIH in rodent models.
Data Presentation
The following tables summarize representative quantitative data from studies investigating OIH using common behavioral assays.
Table 1: Mechanical Allodynia - Von Frey Test
| Animal Model | Opioid Treatment | Paw Withdrawal Threshold (g) - Control | Paw Withdrawal Threshold (g) - OIH | Reference |
| Mouse | Chronic Morphine | 1.0 - 1.4 | 0.2 - 0.6 | [17] |
| Rat | Intraoperative Remifentanil | ~4.0 | ~1.5 | [7] |
| Mouse | Chronic Fentanyl | ~1.2 | ~0.4 | [8] |
Table 2: Thermal Hyperalgesia - Hot Plate Test
| Animal Model | Opioid Treatment | Paw Withdrawal Latency (s) - Control | Paw Withdrawal Latency (s) - OIH | Reference |
| Rat | Chronic Morphine | 10 - 15 | 5 - 8 | [12] |
| Mouse | Chronic Fentanyl | ~12 | ~6 | [8] |
| Rat | Intraoperative Sufentanil | ~10 | ~5 | [18] |
Table 3: Thermal Hyperalgesia - Tail-Flick Test
| Animal Model | Opioid Treatment | Tail-Flick Latency (s) - Control | Tail-Flick Latency (s) - OIH | Reference |
| Rat | Chronic Morphine (1.5mg/kg) | ~5.8 | ~10.6 (initial analgesia) followed by hyperalgesia | [19] |
| Mouse | Acute Morphine (10mg/kg) | ~2.5 | ~7.0 (analgesia) | [20] |
| Mouse | Fentanyl-tolerant | ~3.0 | ~3.0 (tolerance, not hyperalgesia) | [21] |
Table 4: Thermal Hyperalgesia - Hargreaves Test
| Animal Model | Opioid Treatment | Paw Withdrawal Latency (s) - Control | Paw Withdrawal Latency (s) - OIH | Reference |
| Rat | Intraplantar Carrageenan + Morphine (3mg/kg) | ~12 | ~6 | [22] |
| Mouse | Chronic Morphine | ~10 | ~5 | [17] |
Experimental Protocols
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal response to a mechanical stimulus of varying force applied to the plantar surface of the hind paw.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness)[3]
-
Elevated wire mesh platform[17]
-
Plexiglas enclosures[17]
Protocol:
-
Habituation: Place the animal in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 60 minutes before testing.[23][24]
-
Filament Application: Apply the von Frey filament from underneath the mesh floor to the plantar surface of the hind paw. The filament should be applied with enough force to cause it to bend slightly and held for 1-5 seconds.[3][23]
-
Up-Down Method:
-
Begin with a filament in the middle of the force range (e.g., 0.6g).[23]
-
If the animal withdraws its paw, the next smaller filament is used.
-
If there is no response, the next larger filament is used.[25]
-
Continue this pattern until at least four readings are obtained after the first change in response direction.[3]
-
The 50% paw withdrawal threshold is then calculated using a specific formula or a simplified method (SUDO) with a constant number of five stimuli.[25]
-
-
Data Recording: Record the filament force that elicits a withdrawal response. A positive response is a sharp withdrawal of the paw.
-
Inter-stimulus Interval: Allow at least 2 minutes between stimuli.[23]
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency to a nocifensive response (e.g., paw licking, jumping) when the animal is placed on a heated surface.[26]
Materials:
-
Hot plate apparatus with adjustable temperature control[27]
-
Transparent cylindrical restrainer[26]
-
Timer
Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-56°C).[27][28][29]
-
Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.[27]
-
Testing:
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.[27][28]
-
Data Recording: The latency to the first nocifensive response is recorded in seconds.[27]
Tail-Flick Test for Thermal Hyperalgesia
This test measures the latency of the tail withdrawal reflex in response to a focused beam of heat.[30]
Materials:
-
Tail-flick apparatus with a radiant heat source[31]
-
Animal restrainer
Protocol:
-
Habituation: Acclimate the animal to the testing environment and the restrainer.
-
Positioning: Gently place the animal in the restrainer with its tail positioned over the heat source.
-
Stimulus Application:
-
Activate the radiant heat source, which directs a focused beam of light onto the tail.[30]
-
The timer starts automatically upon activation of the heat source.
-
-
Response Measurement: The timer stops automatically when the animal flicks its tail away from the heat stimulus.[30]
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[31]
-
Data Recording: The latency to the tail flick is recorded in seconds.
-
Inter-trial Interval: Allow a sufficient interval (e.g., at least 5 minutes) between trials to avoid sensitization.[31]
Hargreaves Test for Thermal Hyperalgesia
This test is similar to the tail-flick test but measures the paw withdrawal latency in response to a radiant heat stimulus applied to the plantar surface of the hind paw.[5][16]
Materials:
Protocol:
-
Habituation: Place the animal in a Plexiglas enclosure on the glass platform and allow it to acclimate.
-
Stimulus Application:
-
Response Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency.[11]
-
Cut-off Time: A cut-off time is used to prevent tissue damage.[16]
-
Data Recording: The paw withdrawal latency is recorded in seconds.
-
Inter-trial Interval: Multiple trials are typically conducted with an interval of several minutes between each.[4]
Quantitative Sensory Testing (QST) in Humans
QST is a non-invasive psychophysical method used to assess the function of the somatosensory system by applying controlled thermal and mechanical stimuli.[6][9] A comprehensive QST protocol can help characterize the sensory profile of individuals and detect changes associated with OIH.
Key QST Parameters for OIH Assessment:
-
Thermal Thresholds:
-
Cold and Warm Detection Thresholds: The temperatures at which a person first perceives a cold or warm sensation.
-
Cold and Heat Pain Thresholds: The temperatures at which a cold or warm sensation becomes painful.[6]
-
-
Mechanical Thresholds:
-
Mechanical Detection Threshold: The lowest force of a von Frey filament that can be perceived.
-
Mechanical Pain Threshold: The force at which a mechanical stimulus (e.g., pinprick) becomes painful.[6]
-
-
Temporal Summation ("Wind-up"): An increased pain response to a series of repetitive noxious stimuli, which is indicative of central sensitization.[6]
General QST Protocol Outline:
-
Subject Acclimation: The subject is seated comfortably in a quiet room and acclimated to the testing environment.
-
Stimulus Application: Calibrated thermal and mechanical stimuli are applied to specific body sites.
-
Subject Response: The subject provides feedback on their perception of the stimuli (e.g., pressing a button when a sensation is first felt or becomes painful).[6]
-
Data Analysis: The collected thresholds are compared to normative data or baseline measurements to identify sensory abnormalities consistent with OIH.
Conclusion
The measurement of opioid-induced hyperalgesia is critical for both basic research into pain mechanisms and the clinical management of chronic pain. The behavioral assays described in these application notes provide robust and reproducible methods for assessing OIH in preclinical models. In the clinical setting, QST offers a valuable tool for identifying patients who may be experiencing this paradoxical effect of opioid therapy. A thorough understanding and application of these methodologies will aid in the development of novel therapeutic strategies to mitigate OIH and improve the safety and efficacy of opioid analgesics.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 6. ALTERED QUANTITATIVE SENSORY TESTING OUTCOME IN SUBJECTS WITH OPIOID THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. brieflands.com [brieflands.com]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. A Genetic Analysis of Opioid-Induced Hyperalgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 21. biomed-easy.com [biomed-easy.com]
- 22. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hot plate test - Wikipedia [en.wikipedia.org]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Tail flick test - Wikipedia [en.wikipedia.org]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Morphine Degradation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the pathways of morphine degradation in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in minimizing degradation and ensuring the stability of morphine solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of morphine in an aqueous solution?
A1: In aqueous solutions, morphine primarily degrades into pseudomorphine and morphine-N-oxide. Apomorphine has also been identified as a potential degradation product.[1][2]
Q2: What are the key factors that accelerate the degradation of morphine in aqueous solutions?
A2: The degradation of morphine is significantly accelerated by the presence of oxygen and higher pH levels in the solution.[1][2][3] While temperature and light can contribute to degradation, their influence is generally considered minor compared to oxygen and pH.[1][2] However, at elevated temperatures, a significant loss in morphine concentration can occur over time.
Q3: What is the optimal pH for maintaining the stability of a morphine aqueous solution?
A3: Morphine solutions are more stable in acidic conditions.[4] Studies indicate that a pH of around 4.0 to 5.0 results in lower total impurities during storage, suggesting this is an optimal range for stability.[1][5]
Q4: How should morphine aqueous solutions be stored to minimize degradation?
A4: To minimize degradation, morphine aqueous solutions should be protected from light by using amber-colored vials and stored at a controlled room temperature.[1] It is advisable to prepare fresh solutions using deoxygenated water and consider storing the solution under an inert gas like nitrogen.[1] While refrigeration might seem like a good option, storage at low temperatures should be avoided to prevent precipitation.[1][2]
Q5: Can antioxidants be used to stabilize morphine solutions?
A5: Yes, antioxidants can be used to inhibit the oxidative degradation of morphine. Sodium metabisulfite is a commonly used antioxidant for this purpose.[6][7] However, it is important to note that in some formulations, the presence of sodium metabisulfite has been shown to decrease the stability of morphine, so its use should be carefully evaluated based on the specific formulation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solution (yellowing/browning) | Oxidation of morphine.[1] | Prepare fresh solutions using deoxygenated water. Consider adding an antioxidant such as sodium metabisulfite. Store the solution under an inert gas (e.g., nitrogen).[1] Use amber-colored vials to protect from light.[1] |
| Precipitate formation | pH shift, low-temperature storage, or exceeding solubility limits. | Verify and adjust the pH of the solution to the optimal acidic range (around 4.0-5.0).[1][5] Avoid storing solutions at low temperatures.[1][2] Ensure the concentration of morphine does not exceed its solubility in the aqueous medium at the storage temperature. |
| Loss of potency/inconsistent analytical results | Degradation of morphine due to oxidation, high pH, or exposure to light. Adsorption to the container. Improper sample handling or issues with the analytical method. | Follow the stabilization protocols outlined in the Experimental Protocols section. Use a validated stability-indicating analytical method, such as HPLC, that can separate the parent drug from its degradation products.[1] |
Quantitative Data on Morphine Stability
The following tables summarize the stability of morphine solutions under various stress conditions as identified in forced degradation studies.
Table 1: Forced Degradation of Morphine Hydrochloride Solutions
| Stress Condition | Conditions | Morphine Loss (%) | Reference |
| Acid Hydrolysis | 0.05 N HCl at +90°C for 24 h | <1% | |
| Base Hydrolysis | 0.05 N NaOH at +90°C for 24 h | 98.4% | |
| Oxidation | 3% Hydrogen Peroxide at +90°C for 24 h | 95.2% |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8][9]
Objective: To intentionally degrade the morphine sample under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Morphine hydrochloride/sulfate powder
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 3-10% solution
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV light chamber
Methodology:
-
Preparation of Stock Solution: Prepare an aqueous solution of morphine at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the morphine stock solution with 1 N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1] After the stress period, cool the solution and neutralize it with 1 N NaOH.
-
Base Hydrolysis: Mix an aliquot of the morphine stock solution with 1 N NaOH. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1] After the stress period, cool the solution and neutralize it with 1 N HCl.
-
Oxidative Degradation: Mix an aliquot of the morphine stock solution with 10% H₂O₂. Heat the mixture at a specified temperature (e.g., 60°C) for a shorter period (e.g., 30 minutes) due to the higher reactivity.[1]
-
Thermal Degradation: Heat an aliquot of the morphine stock solution at a high temperature (e.g., 105°C) for an extended period (e.g., 15 hours).[1]
-
Photolytic Degradation: Expose an aliquot of the morphine stock solution to UV light (e.g., 1.2 million lux hours).[1]
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to quantify the remaining morphine and identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying morphine in the presence of its degradation products.[10]
Objective: To separate and quantify morphine and its primary degradation products (pseudomorphine, morphine-N-oxide, apomorphine).
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate or acetate buffer and acetonitrile. The exact composition and gradient should be optimized to achieve good separation.[1]
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 20-100 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Morphine and its degradation products can be detected at multiple wavelengths, including 210 nm, 254 nm, and 285 nm.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. This involves analyzing samples from forced degradation studies to demonstrate that the peaks of the degradation products are well-resolved from the morphine peak.
Visualizations
Morphine Degradation Pathways
Caption: Primary degradation pathways of morphine in aqueous solutions.
Experimental Workflow for Morphine Stability Testing
Caption: A typical workflow for conducting morphine stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of morphine in aqueous solution. III. Kinetics of morphine degradation in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 4. Formulation Development and Stability Testing of Oral Morphine Solution Utilizing Preformulation Approach [sites.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. Study protocol: stability of morphine injected without preservative, delivered with a disposable infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of high-dose morphine chloride injection upon heat sterilization: comparison of UV-spectroscopy and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Morphine Tolerance in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering morphine tolerance in animal models.
Frequently Asked Questions (FAQs)
Q1: My animals are developing tolerance to morphine's analgesic effects. What are the underlying molecular mechanisms?
A1: Morphine tolerance is a complex phenomenon involving multiple neuroadaptive changes. The primary mechanisms include:
-
Opioid Receptor Adaptations: Chronic morphine exposure leads to adaptations within the opioid system itself. This includes desensitization of the mu-opioid receptor (MOR), where the receptor becomes less responsive to morphine. This can involve receptor phosphorylation, uncoupling from G-proteins, and internalization.[1][2][3][4] A shift in MOR signaling from inhibitory (Gi/Go) to stimulatory (Gs) pathways has also been observed.[1][4]
-
Neuroinflammation and Glial Cell Activation: Morphine can activate glial cells (microglia and astrocytes) in the central nervous system.[1][4][5] Activated glia release pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which counteract morphine's analgesic effects and contribute to a pro-nociceptive state.[1][4][6] This neuroinflammatory response is a key driver of tolerance.[1][6]
-
NMDA Receptor Upregulation: The N-methyl-D-aspartate (NMDA) receptor system becomes hyperactive with chronic morphine administration.[3][7][8] This leads to increased neuronal excitability and the release of excitatory neurotransmitters, which opposes the inhibitory actions of morphine and contributes to tolerance and opioid-induced hyperalgesia.[3][7]
-
Cellular Signaling Pathway Alterations: Several intracellular signaling pathways are implicated. Activation of Toll-Like Receptor 4 (TLR4) on microglia by morphine is a critical step in initiating the neuroinflammatory cascade.[1][4] Downstream pathways like p38 MAPK, NF-κB, and the NLRP3 inflammasome are also involved in the production of pro-inflammatory mediators.[1][4][5] Additionally, changes in protein kinase C (PKC) activity can influence MOR function and contribute to desensitization.[3][8]
Q2: How can I prevent or reverse morphine tolerance in my animal model?
A2: Several strategies can be employed to mitigate morphine tolerance:
-
Co-administration with NMDA Receptor Antagonists: Blocking NMDA receptors can effectively attenuate the development of tolerance.[7][8][9][10] Non-competitive antagonists like MK-801 (dizocilpine) and ketamine have been shown to prevent and even reverse morphine tolerance in rodents.[8][9][10][11]
-
Targeting Neuroinflammation: Inhibiting glial activation and the subsequent release of pro-inflammatory cytokines is a promising approach. This can be achieved by targeting specific pathways, such as TLR4 or the NLRP3 inflammasome.[1][4]
-
Utilizing Kappa-Opioid Receptor Agonists: Co-administration of a kappa-opioid receptor agonist, such as nalbuphine, with morphine has been shown to attenuate the development of tolerance and dependence without compromising analgesia.[12][13]
-
Investigating Novel Targets: Other emerging strategies include targeting opioid receptor heterodimers (e.g., MOR-DOR), which may offer a way to modulate morphine's effects and reduce tolerance.[14] Additionally, manipulating the gut microbiome with probiotics has been shown to reverse morphine tolerance in mice.[15]
Q3: What are some common experimental readouts to quantify morphine tolerance?
A3: The development of morphine tolerance is typically assessed by measuring a decrease in the analgesic effect of a standard dose of morphine over time. Common behavioral tests include:
-
Tail-Flick Test: Measures the latency of a rodent to flick its tail away from a noxious heat source. A shorter latency indicates reduced analgesia.[8][11][16]
-
Hot Plate Test: Measures the latency for a rodent to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.[17][18]
-
Tail Immersion Test: Involves immersing the animal's tail in hot water and measuring the time it takes to withdraw it.[19][20][21]
-
Mechanical Nociception Tests (e.g., von Frey filaments, Randall-Selitto test): Assess the animal's withdrawal threshold to a mechanical stimulus.[12][19][22]
To confirm tolerance, a rightward shift in the morphine dose-response curve is a key indicator, meaning a higher dose of morphine is required to produce the same level of analgesia.[11][17]
Troubleshooting Guides
Problem: Inconsistent or lack of tolerance development.
| Possible Cause | Troubleshooting Steps |
| Inadequate Morphine Dosing Regimen | Ensure the dose and frequency of morphine administration are sufficient to induce tolerance. Chronic administration of a fixed dose or escalating doses over several days is typically required.[19][21][23][24] Consult literature for established protocols for your specific animal model and strain. |
| Animal Strain Variability | Different rodent strains can exhibit varying sensitivities to morphine and rates of tolerance development.[19] Ensure you are using a consistent strain and refer to literature that has characterized morphine tolerance in that specific strain. |
| Environmental Stress | Stress can influence nociceptive thresholds and analgesic responses. Handle animals consistently and allow for adequate acclimatization to the experimental procedures and environment to minimize stress-induced analgesia.[25] |
| Assay Sensitivity | The chosen behavioral assay may not be sensitive enough to detect changes in analgesia. Consider using multiple nociceptive tests (e.g., thermal and mechanical) to get a more comprehensive picture of the analgesic response.[19] |
Problem: Co-administered drug is not preventing tolerance.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Timing of Adjuvant Drug | The dose and timing of the co-administered drug are critical. The drug must be given at a dose that is effective at its target without producing confounding behavioral effects on its own. The timing of administration relative to morphine injection should be optimized based on the pharmacokinetics of both drugs. |
| Route of Administration | The route of administration (e.g., systemic vs. intrathecal) can significantly impact the effectiveness of a drug in modulating spinal versus supraspinal mechanisms of tolerance.[11][16] Ensure the chosen route targets the relevant anatomical location. |
| Mechanism of Action Mismatch | The co-administered drug may not be targeting a key mechanism driving tolerance in your specific experimental paradigm. Consider the primary drivers of tolerance in your model (e.g., NMDA receptor hyperactivity, neuroinflammation) and select an adjuvant with a relevant mechanism of action. |
Experimental Protocols
Protocol 1: Induction and Assessment of Morphine Tolerance in Mice
This protocol describes a general procedure for inducing and measuring morphine tolerance using the tail-immersion test.[19][25]
Materials:
-
Morphine sulfate solution
-
Saline solution
-
Animal restrainer
-
Stopwatch
Procedure:
-
Habituation: Handle mice for several days prior to the experiment to acclimate them to the handling and restraint procedures.[19][25]
-
Baseline Nociceptive Threshold: Gently restrain the mouse and immerse the distal two-thirds of its tail into the warm water bath. Start the stopwatch simultaneously. Stop the watch as soon as the mouse flicks its tail out of the water. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[20]
-
Induction of Tolerance:
-
Assessment of Tolerance:
-
On the final day of the dosing regimen, administer a challenge dose of morphine to all groups.
-
Measure the analgesic response (tail-immersion latency) at multiple time points after the morphine injection (e.g., 30, 60, 90, 120 minutes).
-
Tolerance is indicated by a significant reduction in the peak analgesic effect and/or the duration of analgesia in the chronically morphine-treated group compared to the saline-treated group receiving an acute morphine injection.[19]
-
Protocol 2: Co-administration of an NMDA Receptor Antagonist to Prevent Morphine Tolerance
This protocol outlines the co-administration of ketamine with morphine to attenuate the development of tolerance.[11]
Materials:
-
Morphine sulfate solution
-
Ketamine solution
-
Saline solution
-
Equipment for nociceptive testing (e.g., tail-flick apparatus)
Procedure:
-
Group Allocation: Divide animals into groups:
-
Control (Saline + Saline)
-
Morphine alone (Saline + Morphine)
-
Ketamine + Morphine (Ketamine + Morphine)
-
Ketamine alone (Ketamine + Saline)
-
-
Drug Administration:
-
Administer ketamine (e.g., 0.3, 3, or 10 mg/kg, subcutaneous) or saline.
-
Shortly after (e.g., 15-30 minutes), administer morphine (e.g., 10 mg/kg, subcutaneous) or saline.
-
Repeat this dosing regimen for the duration of the tolerance induction period (e.g., 7 days).
-
-
Assessment of Tolerance:
-
On the test day, administer the respective treatments.
-
Measure the analgesic response using a tail-flick test at peak effect time for morphine.
-
Prevention of tolerance is demonstrated if the analgesic effect of morphine in the Ketamine + Morphine group is significantly greater than in the Morphine alone group and is not significantly different from an acute morphine injection in naive animals.
-
Quantitative Data Summary
Table 1: Effect of Co-administered Compounds on Morphine Tolerance
| Compound | Animal Model | Dose | Effect on Morphine ED50 | Reference |
| Ketamine | Mice | 0.3, 3, 10 mg/kg (s.c.) | Dose-dependently attenuated a 5-fold increase in morphine ED50. 10 mg/kg completely reversed a 10-fold increase. | [11] |
| MK-801 | Mice | Not specified | Attenuated the development of tolerance. | [10] |
| Nalbuphine | Rats | 0.1, 1.0, 5.0 mg/kg (i.p.) | Co-administration with morphine (10:1 ratio) significantly attenuated the development of dependence. | [12] |
| Pioglitazone | Mice | 10 and 30 mg/kg (b.i.d.) | Significantly attenuated the development and expression of tolerance. | [21] |
| Ethanol | Mice | 1 g/kg (i.p.) | Reversed a 4.5-fold increase in morphine ED50 in DAMGO-tolerant mice. | [20] |
| Methadone | Mice | 2.5 mg/kg | Reversed morphine tolerance. | [17] |
| Lorglumide | Rats | 70 ng (i.t.) | Inhibited tolerance development to 1 µg morphine. | [16] |
| Proglumide | Rats | 64 ng (i.t.) | Inhibited tolerance development to 1 µg morphine. | [16] |
| CR4056 | Rats | 1 mg/kg (p.o.) | Prevented/reversed the development of tolerance. | [22] |
| Mitragynine | Mice | 15 and 25 mg/kg (i.p.) | Prevented the development of tolerance. | [18] |
Visualizations
Caption: Signaling pathways contributing to morphine tolerance.
Caption: General experimental workflow for morphine tolerance studies.
References
- 1. Molecular mechanisms of opioid tolerance: From opioid receptors to inflammatory mediators (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms Involved in Morphine Addiction: An Overview | MDPI [mdpi.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Microglia in morphine tolerance: cellular and molecular mechanisms and therapeutic potential [frontiersin.org]
- 6. news.gsu.edu [news.gsu.edu]
- 7. Opioid-NMDA receptor interactions may clarify conditioned (associative) components of opioid analgesic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Web Box 11.4 The Cutting Edge: Role of NMDA Receptors in Tolerance and Dependence - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 9. Inhibition of opiate tolerance by non-competitive N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of morphine tolerance and dependence by the NMDA receptor antagonist MK-801. | Semantic Scholar [semanticscholar.org]
- 11. Ketamine attenuates and reverses morphine tolerance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Attenuation of morphine tolerance and withdrawal syndrome by coadministration of nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nalbuphine coadministered with morphine prevents tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Mu Opioid Receptor Heterodimers Emerge as Novel Therapeutic Targets: Recent Progress and Future Perspective [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reversal of Morphine Analgesic Tolerance by Ethanol in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analgesic tolerance to morphine is regulated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improved efficacy, tolerance, safety, and abuse liability profile of the combination of CR4056 and morphine over morphine alone in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Stabilization of morphine tolerance with long-term dosing: Association with selective upregulation of mu-opioid receptor splice variant mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Side Effects of Avinza in Experimental Subjects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Avinza (morphine sulfate extended-release capsules) in experimental subjects.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments involving this compound.
Issue: Subject exhibits signs of respiratory depression (e.g., decreased respiratory rate, shallow breathing).
Answer:
Respiratory depression is a serious, dose-dependent side effect of morphine.[1] Immediate action is required.
-
Immediate Mitigation:
-
Administer Naloxone: Naloxone is a non-selective, competitive opioid antagonist that can rapidly reverse respiratory depression.[2][3] The required dose will depend on the degree of respiratory depression and the dose of morphine administered.[4][5] Titrate to effect, starting with a low dose to avoid precipitating withdrawal in dependent subjects.[2]
-
Provide Ventilatory Support: If necessary, provide mechanical ventilation to ensure adequate oxygenation.[2]
-
-
Preventative Measures for Future Experiments:
-
Dose Adjustment: Reduce the dose of this compound by 25-50% in subsequent experiments.[4]
-
Adjuvant Analgesics: Consider the use of non-opioid analgesics to reduce the required dose of morphine.
-
5-HT1A Receptor Agonists: Preclinical studies suggest that 5-HT1A receptor agonists can attenuate opioid-induced respiratory depression.[6][7] However, some may also reduce analgesia.[7]
-
Issue: Subject displays symptoms of nausea and/or vomiting (in relevant animal models, e.g., pica in rats, emesis in ferrets).
Answer:
Opioid-induced nausea and vomiting (OINV) is a common side effect mediated by the chemoreceptor trigger zone (CTZ) and the vestibular apparatus.[8][9][10]
-
Symptomatic Management:
-
Antiemetics: Administer an antiemetic agent. The choice of agent should target the likely mechanism.
-
-
Experimental Design Considerations:
-
Dose Titration: Start with a lower dose of this compound and titrate upwards slowly.
-
Opioid Rotation: Consider using a different opioid, as individual subjects may have varying sensitivities.
-
Issue: Subject develops constipation (e.g., reduced fecal output, harder stools).
Answer:
Opioid-induced constipation (OIC) is a persistent side effect resulting from morphine's action on µ-opioid receptors in the gastrointestinal tract, which reduces motility.[12]
-
Prophylactic and Treatment Strategies:
-
Experimental Monitoring:
-
Monitor fecal output and consistency regularly.
-
Utilize a gastrointestinal transit assay to quantify the severity of constipation.[16]
-
Issue: Subject shows signs of neurotoxicity (e.g., allodynia, hyperalgesia, seizures).
Answer:
Opioid-induced neurotoxicity can manifest as a paradoxical increase in pain sensitivity or more severe neurological symptoms.
-
Management Strategies:
-
Dose Reduction: Lowering the morphine dose is the first-line approach.
-
Opioid Rotation: Switching to a different class of opioid may alleviate neurotoxic effects.
-
Hydration: Ensure the subject is well-hydrated, as dehydration can exacerbate neurotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in clinical trials?
A1: The most frequently reported adverse events in clinical trials for this compound (occurring in >10% of patients) are constipation, nausea, somnolence, vomiting, and headache.
Q2: How can I quantify the severity of respiratory depression in my animal model?
A2: Whole-body plethysmography is a common non-invasive method to monitor respiratory parameters in rodents. Key metrics to measure include respiratory frequency (breaths/minute), tidal volume, and minute ventilation. A significant decrease in these parameters following this compound administration indicates respiratory depression.
Q3: Is there a standardized protocol for inducing constipation in a mouse model to test mitigation strategies?
A3: Yes, a common method is to administer loperamide, a µ-opioid receptor agonist, to induce constipation.[12][17][18] Fecal pellet output (number and weight) and gastrointestinal transit time (using a charcoal meal) are then measured to quantify the severity of constipation and the efficacy of any intervention.[12][16]
Q4: What is the mechanism of action of PAMORAs in treating opioid-induced constipation?
A4: Peripherally acting µ-opioid receptor antagonists (PAMORAs) are designed to have limited ability to cross the blood-brain barrier.[14] They selectively block µ-opioid receptors in the gastrointestinal tract, thereby reversing the inhibitory effects of morphine on gut motility and secretion without compromising its analgesic effects in the central nervous system.[13][15]
Q5: Can tolerance develop to the side effects of this compound?
A5: Tolerance often develops to some side effects of morphine, such as nausea and sedation, with chronic administration. However, tolerance to constipation develops much more slowly, if at all.
Data Presentation
Table 1: Incidence of Common Adverse Events with this compound in Clinical Trials
| Adverse Event | Incidence |
| Constipation | >10% |
| Nausea | >10% |
| Somnolence | >10% |
| Vomiting | >10% |
| Headache | >10% |
| Peripheral Edema | 5-10% |
| Diarrhea | 5-10% |
| Abdominal Pain | 5-10% |
| Dry Mouth | 5-10% |
| Insomnia | 5-10% |
Table 2: Efficacy of PAMORAs in a Preclinical Model of Opioid-Induced Constipation
| Compound | Dose | Animal Model | Efficacy Measure | Result |
| Alvimopan | 0.5 mg twice daily | Human (non-cancer pain) | >3 spontaneous bowel movements/week | 72% of patients (vs. 48% placebo)[15] |
| Methylnaltrexone | Varies | Human (postsurgical) | Bowel movement within 2 hours | 33.3% of patients (vs. 0% placebo)[13] |
| Naldemedine | 0.2 mg once daily | Human (non-cancer pain) | Increase in spontaneous bowel movements | Significantly greater than placebo[19] |
| Naloxegol | 25 mg once daily | Human (non-cancer pain) | Increase in spontaneous bowel movements | Significantly greater than placebo[19] |
Table 3: Dose-Response of Naloxone for Reversal of Morphine-Induced Respiratory Depression
| Opioid | Naloxone Dose | Animal Model/Setting | Effect on Respiratory Depression |
| Morphine | 0.4 mg IV | Human volunteers | Rapid but short-lived reversal (renarcotization after 30 min)[1] |
| Morphine | 3.66 µg/kg bolus + infusion | Human volunteers | Partial reversal of respiratory and sedative effects[4] |
| Buprenorphine | 1 mg IV | Human volunteers | Little effect[4] |
| Buprenorphine | 5-10 mg IV | Human volunteers | Reversal of respiratory depression[4] |
| Fentanyl | 0.4 mg IV | Human volunteers | Rapid and complete reversal[1] |
Experimental Protocols
Protocol 1: Assessment of Morphine-Induced Respiratory Depression and Naloxone Reversal in Rats
-
Animal Model: Adult Sprague-Dawley rats.
-
Housing: Individually housed with ad libitum access to food and water.
-
Instrumentation: Use whole-body plethysmography to measure respiratory parameters.
-
Procedure: a. Acclimate the rat to the plethysmography chamber. b. Record baseline respiratory parameters for 30 minutes. c. Administer this compound (morphine sulfate) at the desired dose subcutaneously. d. Continuously monitor and record respiratory rate, tidal volume, and minute ventilation. e. Once respiratory depression is established (e.g., a 50% decrease in minute ventilation), administer naloxone intravenously at a starting dose of 100-400 micrograms.[2] f. Continue to monitor respiratory parameters to assess the reversal of depression. Titrate the naloxone dose as needed.
-
Data Analysis: Compare respiratory parameters at baseline, post-morphine, and post-naloxone using appropriate statistical tests.
Protocol 2: Loperamide-Induced Constipation and Assessment of a Test Compound in Mice
-
Animal Model: Adult BALB/c mice.
-
Housing: Individually housed in cages with a wire mesh floor to allow for fecal pellet collection.
-
Procedure: a. Induction of Constipation: Administer loperamide (e.g., 4 mg/kg) subcutaneously twice daily for 3-4 days.[17] b. Treatment: On the test day, administer the experimental compound or vehicle. c. Fecal Pellet Collection: Collect all fecal pellets produced over a 4-hour period. d. Gastrointestinal Transit Assay: i. Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally. ii. After a set time (e.g., 30 minutes), euthanize the mouse and carefully dissect the small intestine. iii. Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Data Analysis: a. Compare the number and weight of fecal pellets between treatment groups. b. Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare between groups.
Protocol 3: Assessment of Morphine-Induced Pica in Rats
-
Animal Model: Adult Wistar rats.
-
Housing: Individually housed with access to standard chow, water, and kaolin pellets (a form of clay).
-
Procedure: a. Acclimate the rats to the housing conditions for several days. b. On the test day, remove the standard chow, leaving only water and pre-weighed kaolin pellets. c. Administer morphine at the desired dose. d. After a set period (e.g., 3 hours), weigh the remaining kaolin pellets.
-
Data Analysis: The amount of kaolin consumed is a measure of pica, which is an indicator of nausea. Compare the amount of kaolin consumed between morphine-treated and control groups.
Visualizations
Caption: Mu-Opioid Receptor G-protein Signaling Pathway.
Caption: Troubleshooting Workflow for Respiratory Depression.
References
- 1. scispace.com [scispace.com]
- 2. GGC Medicines - Reversal of Opioid-induced Respiratory Depression [handbook.ggcmedicines.org.uk]
- 3. scilit.com [scilit.com]
- 4. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naloxone reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding and Countering Opioid-induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A receptor agonist Befiradol reduces fentanyl-induced respiratory depression, analgesia, and sedation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Use of Peripheral μ-Opioid Receptor Antagonists (PAMORA) in the Management of Opioid-Induced Constipation: An Update on Their Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Efficacy and Safety of Peripherally Acting μ-Opioid Receptor Antagonist (PAMORAs) for the Management of Patients With Opioid-Induced Constipation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opiate-induced constipation related to activation of small intestine opioid μ2-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Inconsistent Behavioral Responses to Morphine in Mice
Welcome to the technical support center for researchers encountering variability in murine behavioral responses to morphine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify potential sources of inconsistency in your experiments and offer standardized protocols for key behavioral assays.
Troubleshooting Guides
Issue 1: High variability in analgesic response (Hot Plate & Tail-Flick Tests)
Question: My analgesic readouts from the hot plate and tail-flick tests are highly variable between mice of the same group. What could be the cause?
Answer: High variability in nociceptive assays is a common challenge. Several factors, often interacting, can contribute to this. Consider the following troubleshooting steps:
-
Genetic Background: Inbred mouse strains exhibit significant differences in their baseline pain sensitivity and response to morphine.[1][2] For instance, strains that are more reactive in nociceptive assays may paradoxically be less responsive to morphine's analgesic effects.[1]
-
Sex Differences: Male and female mice can display different sensitivities to morphine's analgesic effects.[5] While some studies report no significant sex differences in antinociceptive responses for certain strains like CD1 and C57BL/6, others have found that morphine can be more potent in males.[5][6][7]
-
Recommendation: House and test males and females separately. Analyze data for each sex independently before considering pooling.
-
-
Gut Microbiome: The composition of the gut microbiota can influence morphine's efficacy.[8][9][10] Dysbiosis has been linked to the development of analgesic tolerance.[8][11]
-
Experimental Procedure: Minor variations in experimental protocols can introduce significant variability.
Issue 2: Inconsistent locomotor activity in response to morphine
Question: I'm observing inconsistent locomotor responses (hyperactivity or hypoactivity) in my mice after morphine administration. Why is this happening?
Answer: Morphine's effect on locomotor activity is complex and can be biphasic.[16] Several factors can influence whether morphine produces an increase or decrease in activity.
-
Strain Differences: Different mouse strains show varied locomotor responses to morphine.[6][17][18] For example, C57BL/6 mice often exhibit greater morphine-induced hyperlocomotion compared to CD1 or DBA2 mice.[6][7][18]
-
Recommendation: Be aware of the typical locomotor response to morphine in your chosen strain. Refer to existing literature for strain-specific effects.[2]
-
-
Sex Differences: Sex can influence morphine-induced locomotor activity. For instance, female C57BL/6 mice might show greater hyperlocomotor activity at higher doses of morphine compared to males.[7][19]
-
Recommendation: Analyze locomotor data separately for males and females.
-
-
Dosage: The dose of morphine administered plays a crucial role. Lower doses may decrease locomotion, while higher doses tend to increase it.[16]
-
Recommendation: Perform a dose-response study to characterize the locomotor effects of morphine in your specific experimental setup.
-
-
Environmental Factors: The novelty and characteristics of the testing environment can impact locomotor activity.[19]
-
Recommendation: Habituate the mice to the testing apparatus before the experiment to reduce novelty-induced stress.[20]
-
Issue 3: Difficulty in establishing conditioned place preference (CPP) with morphine
Question: My mice are not showing a consistent conditioned place preference for the morphine-paired chamber. What are the potential issues?
Answer: Establishing a robust CPP can be challenging due to its sensitivity to various experimental parameters.
-
Strain and Sex: Genetic background and sex can influence the rewarding effects of morphine as measured by CPP.[21][22]
-
Conditioning Protocol: The specifics of the conditioning protocol, including the dose of morphine, the number of conditioning sessions, and the design (biased vs. unbiased), are critical.[20][24][25]
-
Recommendation: Use a well-established CPP protocol. A biased design, where morphine is paired with the initially non-preferred chamber, can be effective.[23] Ensure a sufficient number of conditioning pairings.
-
-
Withdrawal Aversion: If conditioning sessions are spaced too far apart, mice may experience withdrawal, leading to an aversion to the morphine-paired chamber, which can confound the results.[19]
-
Recommendation: Maintain a consistent and appropriately timed schedule for conditioning sessions.
-
Frequently Asked Questions (FAQs)
Q1: What are the major factors contributing to inconsistent behavioral responses to morphine in mice?
A1: The primary factors include:
-
Genetic Strain: Different inbred strains have varying sensitivities to morphine's effects on analgesia, locomotion, and reward.[1][2][17][18]
-
Sex: Males and females can exhibit different behavioral and physiological responses to morphine.[5][7][26][27]
-
Gut Microbiome: The composition of intestinal bacteria can modulate morphine's efficacy and the development of tolerance.[8][10][28]
-
Experimental Protocol and Environment: Variations in handling, testing procedures, and housing conditions can introduce significant variability.[29][30]
-
Age: The response to morphine can differ between adolescent and adult mice.[31]
Q2: How does the gut microbiome influence morphine's effects?
A2: The gut microbiome can impact morphine's effects through several mechanisms. Morphine administration can alter the composition of the gut microbiota (dysbiosis).[8][9] This dysbiosis can lead to increased gut permeability, allowing bacterial products to enter circulation and trigger inflammation, which has been implicated in the development of analgesic tolerance.[8][10] Studies have shown that germ-free mice or mice treated with antibiotics exhibit attenuated morphine tolerance.[8][10] Conversely, restoring certain bacterial populations with probiotics can help maintain morphine's analgesic efficacy.[8][10][11]
Q3: Are there standardized protocols I can follow to minimize variability?
A3: Yes, following standardized and well-documented protocols is crucial. Below are detailed methodologies for key behavioral assays.
Experimental Protocols
Hot Plate Test for Thermal Analgesia
-
Objective: To assess the analgesic effect of morphine by measuring the latency of a mouse to react to a heated surface.
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[12][32]
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as hind paw licking, shaking, or jumping.[12]
-
Stop the timer as soon as the first clear nociceptive response is observed. This is the response latency.
-
To prevent tissue damage, establish a cut-off time (e.g., 30-60 seconds) at which the mouse is removed from the plate if no response has occurred.[12]
-
Administer morphine or vehicle and measure the response latency at predetermined time points (e.g., 15, 30, 60, and 90 minutes post-injection).[12]
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100].
Tail-Flick Test for Spinal Analgesia
-
Objective: To measure the analgesic effect of morphine on a spinal reflex by quantifying the time it takes for a mouse to flick its tail away from a radiant heat source.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the tail.
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Place the distal portion of the tail over the radiant heat source.[13][15]
-
Activate the heat source, which will also start a timer.
-
The timer stops automatically when the mouse flicks its tail out of the beam's path. This is the tail-flick latency.
-
A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[13]
-
Establish a baseline latency for each mouse before drug administration.
-
Administer morphine or vehicle and measure the tail-flick latency at various time points post-injection.[13][33]
-
-
Data Analysis: Similar to the hot plate test, data can be analyzed as the change in latency from baseline or converted to %MPE.
Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding properties of morphine by measuring the mouse's preference for an environment previously paired with the drug.
-
Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure: This protocol consists of three phases:
-
Pre-Conditioning (Habituation & Baseline Preference):
-
Conditioning (typically 4-8 days):
-
On drug conditioning days, administer morphine (e.g., 5-20 mg/kg, i.p.) and confine the mouse to one of the chambers for a set duration (e.g., 30-45 minutes).[20][25]
-
On saline conditioning days, administer vehicle and confine the mouse to the opposite chamber for the same duration.
-
Alternate between drug and saline conditioning days.
-
-
Post-Conditioning (Preference Test):
-
The day after the final conditioning session, place the mouse in the apparatus with free access to all chambers and record the time spent in each chamber for a set period (e.g., 15-20 minutes).[23]
-
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase. An increase in this score from baseline indicates a conditioned preference.
Data Presentation
Table 1: Strain-Dependent ED50 Values for Morphine Analgesia
| Mouse Strain | Analgesic Test | ED50 (mg/kg) | Reference |
| tac1 +/+ (Wild-type) | Hot Plate | 8.98 | [3] |
| tac1 -/- (Knockout) | Hot Plate | 5.73 | [3] |
Table 2: Influence of Sex and Strain on Morphine-Induced Locomotion
| Strain | Sex | Morphine Dose (mg/kg) | Locomotor Response | Reference |
| C57BL/6 | Male & Female | 10 | Increased hyperlocomotion compared to CD1 | [7] |
| CD1 | Male & Female | 10 | Lower hyperlocomotion compared to C57BL/6 | [7] |
| C57BL/6J | Male & Female | 7.5 | Higher locomotor activity than DBA/2J after stress | [29] |
| DBA/2J | Male & Female | 7.5 | Lower locomotor activity than C57BL/6J after stress | [29] |
Visualizations
References
- 1. A Review of Strain and Sex Differences in Response to Pain and Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Neuronal and glial factors contributing to sex differences in opioid modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ‐Opioid Receptor Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Morphine tolerance is attenuated in germfree mice and reversed by probiotics, implicating the role of gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Effects of acute morphine administration on the catecholamine metabolism of three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of morphine-induced locomotor activity and mesolimbic dopamine release in C57BL6, 129Sv and DBA2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Morphine-context associative memory and locomotor sensitization in mice are modulated by sex and context in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A study of oral morphine preference in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Sex differences in morphine-induced behavioral sensitization and social behaviors in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The Role of the Gut Microbiome in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 31. Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Optimizing Avinza™ (Morphine Sulfate Extended-Release) Dosage for Consistent Analgesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avinza™ (morphine sulfate extended-release) capsules. The information is intended to address specific issues that may be encountered during pre-clinical and clinical experiments aimed at achieving consistent analgesia.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for this compound™ that results in extended analgesia?
This compound™ contains morphine sulfate, a pure opioid agonist that is relatively selective for the mu-opioid receptor.[1] Its therapeutic effects, including analgesia, are primarily mediated through this receptor. The extended-release formulation of this compound™ consists of beads with two components: an immediate-release component to rapidly achieve therapeutic plasma concentrations and an extended-release component that maintains these concentrations over a 24-hour period.[2] This design provides sustained pain relief with once-daily dosing.
Q2: What are the key pharmacokinetic parameters of this compound™ to consider when designing a study?
Following a single oral dose of 60 mg of this compound™ under fasting conditions, morphine concentrations of approximately 3 to 6 ng/mL are achieved within 30 minutes and are maintained for the 24-hour dosing interval.[1] Steady-state plasma concentrations are typically reached within 2 to 3 days of initiating once-daily administration.[1] It's important to note that the oral bioavailability of morphine is less than 40% and can vary significantly among individuals due to extensive first-pass metabolism.[1]
Q3: How does food intake affect the bioavailability and absorption of this compound™?
The administration of this compound™ with a high-fat meal does not significantly alter the peak morphine concentrations (Cmax) or the total drug exposure (AUC) compared to administration in a fasting state.[1][3] However, the initial achievement of morphine concentrations may be delayed by approximately one hour.[1][3] Therefore, this compound™ can be administered without regard to meals, which can simplify study protocols.
Q4: Can the contents of this compound™ capsules be administered by sprinkling on a soft food for animal studies?
Yes, the contents of this compound™ capsules can be sprinkled on a small amount of soft food, such as applesauce, immediately before administration.[2] The rate and extent of morphine absorption have been shown to be bioequivalent to administering the intact capsule.[1][3] The beads should not be chewed, crushed, or dissolved, as this will compromise the extended-release mechanism and could lead to a rapid, potentially toxic release of morphine.[2]
Troubleshooting Guide
Issue 1: Inconsistent or inadequate analgesic effect observed in study subjects.
-
Possible Cause 1: Insufficient Titration Period. Steady-state plasma concentrations of morphine from this compound™ are achieved in 2 to 3 days.[1] If analgesic efficacy is assessed before this period, the results may not reflect the full therapeutic potential.
-
Recommendation: Ensure your study design includes a dose titration phase of at least 3-4 days to allow for the achievement of steady-state plasma concentrations before evaluating analgesic efficacy. In a study of patients with chronic noncancer pain, the median this compound™ dose was titrated from 30 mg at baseline to 60 mg by the first month.[4]
-
-
Possible Cause 2: Inter-individual variability. The oral bioavailability of morphine is known to have large inter-individual variability.[1] This can lead to different plasma concentrations and analgesic responses in different subjects at the same dose.
-
Recommendation: When possible, measure plasma morphine concentrations to correlate with analgesic responses. This can help identify subjects with significantly different pharmacokinetic profiles.
-
-
Possible Cause 3: Drug Interactions. Concomitant administration of other drugs can affect the efficacy of this compound™.
-
Central Nervous System (CNS) Depressants: Co-administration with other CNS depressants (e.g., sedatives, tranquilizers) can increase the risk of respiratory depression and sedation, which may be confounded with analgesia.[1][5]
-
Mixed Agonist/Antagonist and Partial Agonist Opioids: Drugs like pentazocine, nalbuphine, butorphanol, and buprenorphine may reduce the analgesic effect of this compound™ or precipitate withdrawal symptoms.[1]
-
Recommendation: Carefully review all concomitant medications in your study subjects and consider their potential impact on morphine's effects. A list of interacting drugs can be found in the prescribing information.[6]
-
Issue 2: End-of-dose failure or breakthrough pain observed before the 24-hour dosing interval is complete.
-
Possible Cause: Inadequate Dose. The current dose may not be sufficient to maintain therapeutic plasma concentrations for the full 24 hours in some subjects.
-
Recommendation: The dose of this compound™ should be titrated based on the individual's response.[2] For breakthrough pain, a rescue medication with an immediate-release analgesic may be necessary.[1] If a subject consistently requires rescue medication, an increase in the once-daily this compound™ dose should be considered.[1]
-
Issue 3: Unexpectedly high plasma concentrations or adverse events.
-
Possible Cause 1: Co-ingestion of Alcohol. Consumption of alcohol with this compound™ can cause a rapid release and absorption of a potentially fatal dose of morphine.[1][2][5]
-
Recommendation: Study protocols should strictly prohibit the consumption of alcohol or any prescription or non-prescription medications containing alcohol.
-
-
Possible Cause 2: Compromised Capsule Integrity. Chewing, crushing, or dissolving the beads within the capsule will destroy the extended-release mechanism, leading to dose dumping.[2]
-
Recommendation: Ensure that subjects are instructed to swallow the capsules whole or to sprinkle the beads on soft food and swallow immediately without chewing.[2]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound™ vs. Immediate-Release (IR) Morphine Solution
| Parameter | This compound™ (60 mg once-daily) | IR Morphine Solution (10 mg every 4 hours) |
| Cmax (ng/mL) | Similar to IR Solution | Similar to this compound™ |
| Cmin (ng/mL) | Similar to IR Solution | Similar to this compound™ |
| AUC (ng·h/mL) | Bioequivalent to IR Solution | Bioequivalent to this compound™ |
| Peak-Trough Fluctuation | Less fluctuation than IR Solution | More fluctuation than this compound™ |
Data compiled from prescribing information, indicating that once-daily this compound™ provides a similar total exposure with a more stable plasma concentration profile compared to multiple daily doses of immediate-release morphine.[7][8]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound™ Capsules
This protocol is adapted from the USP monograph for Morphine Sulfate Extended-Release Capsules.[9]
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Media:
-
Acid Stage: 500 mL of 0.1 N hydrochloric acid.
-
Buffer Stage: 500 mL of pH 7.5 phosphate buffer.
-
-
Procedure:
-
Perform the acid stage testing for 1 hour.
-
After 1 hour, withdraw a sample of the medium for analysis.
-
Transfer the capsule to the buffer stage medium.
-
Perform the buffer stage testing for a minimum of 8 hours, with sampling at appropriate time intervals.
-
-
Analysis: Determine the amount of morphine dissolved at each time point using a suitable analytical method, such as HPLC with UV detection.
Protocol 2: Hot Plate Test for Analgesia in Rodents
This protocol is a standard method for assessing thermal nociception.[3][10][11][12][13]
-
Apparatus: Hot plate apparatus with adjustable temperature.
-
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).
-
Place the animal (mouse or rat) on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, stamping, or jumping.
-
Record the latency (time) to the first nocifensive response.
-
Immediately remove the animal from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.
-
Administer the test compound (e.g., this compound™) or vehicle control.
-
Repeat the hot plate test at predetermined time points after drug administration to assess the analgesic effect (i.e., an increase in response latency).
-
Protocol 3: Tail-Flick Test for Analgesia in Rodents
This is another common method for evaluating thermal pain sensitivity.[10][14][15][16][17]
-
Apparatus: Tail-flick meter with a radiant heat source.
-
Procedure:
-
Gently restrain the animal (mouse or rat).
-
Focus the radiant heat source on a specific portion of the animal's tail.
-
Start a timer simultaneously with the activation of the heat source.
-
The endpoint is the reflexive flick or withdrawal of the tail from the heat source.
-
Record the latency to the tail flick.
-
A cut-off time should be set to prevent tissue damage.
-
Administer the test compound or vehicle control.
-
Measure the tail-flick latency at various time points after administration to determine the analgesic effect.
-
Protocol 4: Quantification of Morphine in Plasma using LC-MS/MS
This is a general outline for a sensitive and specific method for morphine quantification.[18][19][20]
-
Sample Preparation:
-
Spike plasma samples with a known concentration of a deuterated morphine internal standard.
-
Perform protein precipitation (e.g., with acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Detect morphine and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Create a standard curve using known concentrations of morphine in a drug-free plasma matrix to quantify the morphine concentration in the unknown samples.
Visualizations
Caption: Mechanism of action of morphine at the synapse.
Caption: Workflow for a preclinical analgesic study.
Caption: Logical flow of a clinical trial for analgesic efficacy.
References
- 1. This compound (Morphine Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound® C II(morphine sulfate extended-release capsules)30 mg, 60 mg, 90 mg, 120 mgRx Only [dailymed.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. A study of this compound (morphine sulfate extended-release capsules) for chronic moderate-to-severe noncancer pain conducted under real-world treatment conditions--the ACCPT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Interactions Checker - Drugs.com [drugs.com]
- 7. This compound - 24-h sustained-release oral morphine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, this compound, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. jcdr.net [jcdr.net]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. cpqaprogram.org [cpqaprogram.org]
- 19. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Aporphine Stability in In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of aporphine alkaloids in long-term in vitro experiments. The inherent chemical instability of the aporphine structure, particularly its susceptibility to oxidation, can lead to significant experimental variability and artifacts. Here, we address common issues, provide troubleshooting strategies, and detail key experimental protocols to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my aporphine solution changing color, often to a green or blue hue?
A1: The discoloration of aporphine solutions is a primary indicator of chemical degradation.[1] Aporphines, especially those with a catechol group like apomorphine, undergo rapid autoxidation when exposed to oxygen.[2][3][4] This process leads to the formation of colored oxidation products, such as oxoaporphines, which can alter the biological activity of your compound and interfere with experimental assays.[2][5]
Q2: What are the primary factors that cause aporphine degradation in an in vitro setting?
A2: Several environmental and experimental factors can accelerate the degradation of aporphine alkaloids. The most common factors include:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.[5][6]
-
Light: Aporphine alkaloids are known to be light-sensitive, and exposure can lead to photodegradation.[5][7]
-
pH: The stability of aporphines is often pH-dependent.[6][7] The electrochemical oxidation of apomorphine, for example, is strongly dependent on pH.[8][9]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including oxidation.[2][7]
-
Solution Concentration: The rate of oxidation and discoloration can be markedly affected by the initial concentration of the aporphine solution.[2][3][4] Lower concentrations (e.g., 0.1 mg/mL) may be less stable than higher concentrations.[1]
-
Enzymatic Degradation: In cell-based assays, metabolic enzymes can contribute to the degradation of the compound.[7]
Q3: How can I prevent or minimize the degradation of my aporphine compound during experiments?
A3: A multi-faceted approach is required to maintain the stability of aporphines:
-
Use Antioxidants: The addition of antioxidants to your solutions is highly effective. A combination of 0.1% L-ascorbic acid (AA) and 0.1% sodium metabisulfite (SMB) has been shown to be particularly effective in stabilizing apomorphine solutions.[2][3]
-
Protect from Light: Always prepare and store aporphine solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][5]
-
Control Temperature: Prepare stock solutions and store them at low temperatures, such as -20°C or -80°C.[5] For working solutions, lower storage temperatures can significantly reduce the rate of oxidation.[2]
-
Optimize pH: The stability of alkaloids can be pH-dependent.[5] For apomorphine, forming a complex with borate has been shown to reduce autoxidation by increasing its oxidation potential.[6]
-
Prepare Fresh Solutions: For long-term experiments, it is best practice to prepare fresh working solutions from a stable, frozen stock solution more frequently rather than using a single working solution for the entire duration.[5]
Q4: What are the typical degradation products, and how can I detect them?
A4: The primary degradation products of aporphines are often their oxidized derivatives, such as oxoaporphines .[2][5][10] These can be detected and quantified alongside the parent compound using High-Performance Liquid Chromatography (HPLC), often with UV detection.[1][2] For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the aporphine compound in stock or working solutions.[5] | • Prepare fresh stock solutions more frequently. • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5] • Ensure stock solutions are stored at -80°C and protected from light.[5] • Validate the stability of the aporphine in your specific experimental medium and conditions (see Protocol 2). |
| Solution develops a green, blue, or other dark color. | Autoxidation of the aporphine alkaloid.[2][4] | • Add a combination of antioxidants, such as 0.1% L-ascorbic acid and 0.1% sodium metabisulfite, to the solution.[2][3] • Prepare solutions using deoxygenated buffers/media. • Store the solution under an inert gas atmosphere (e.g., nitrogen or argon) if possible. |
| Precipitate forms in the stock solution after thawing. | The solution may be supersaturated, or the compound is degrading into less soluble products.[5] | • Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves.[5] • Consider preparing a less concentrated stock solution.[5] • Filter the solution through a 0.22 µm syringe filter before preparing working dilutions. |
| Loss of biological activity over the course of a multi-day experiment. | The concentration of the active parent compound is decreasing due to degradation. | • Replenish the cell culture media with freshly prepared aporphine working solution daily or at appropriate intervals. • Conduct a time-course stability study in your culture medium to determine the degradation rate and adjust your protocol accordingly. |
Quantitative Data Summary
The stability of aporphine is highly dependent on the presence of antioxidants and storage temperature. The following table summarizes the stability of a 50 µg/mL apomorphine HCl solution over 14 days under various conditions.
Table 1: Stability of Apomorphine HCl (50 µg/mL) with Antioxidants over 14 Days
| Antioxidant / Stabilizer | Temperature | % of Initial Concentration Remaining | Visual Appearance |
|---|---|---|---|
| 0.1% Ascorbic Acid (AA) + 0.1% Sodium Metabisulfite (SMB) | 25°C | 99.7%[2][3] | No perceptible color change[2][3] |
| 0.1% Ascorbic Acid (AA) + 0.1% Sodium Metabisulfite (SMB) | 37°C | 95.9%[2][3] | No perceptible color change[2][3] |
| 0.1% EDTA | 25°C | 99.2%[2] | Turned light blue[2] |
| 0.1% Sodium Metabisulfite (SMB) only | 25°C | 0.53%[2][3][4] | Not specified |
| 0.1% Sodium Metabisulfite (SMB) only | 37°C | 0.06%[2][3][4] | Not specified |
| 0.1% Ascorbic Acid (AA) only | 25°C-37°C | ~50% | Not specified |
Data sourced from a 14-day stability study.[2][3][4]
Diagrams and Workflows
Visualizing the degradation process and experimental workflows can help in designing more robust experiments.
Figure 1. Simplified pathway of aporphine oxidative degradation.
Figure 2. Experimental workflow for assessing aporphine stability.
Figure 3. Troubleshooting workflow for aporphine instability issues.
Experimental Protocols
Protocol 1: Preparation of Stabilized Aporphine Stock and Working Solutions
This protocol provides a general method for preparing aporphine solutions with enhanced stability for in vitro assays.
Materials:
-
Aporphine alkaloid (solid)
-
Anhydrous DMSO (for stock solution)
-
Sterile PBS or cell culture medium (for working solution)
-
L-ascorbic acid (AA)
-
Sodium metabisulfite (SMB)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Weigh the required amount of aporphine powder in a sterile environment.
-
Dissolve in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.[5]
-
Store aliquots at -80°C for long-term stability.
-
-
Stabilized Working Solution (e.g., 10 µM):
-
Prepare a stabilizing buffer by dissolving L-ascorbic acid and sodium metabisulfite in your final assay buffer (e.g., PBS or culture medium) to a final concentration of 0.1% each.
-
Important: Prepare this stabilizing buffer fresh before each use.
-
Thaw one aliquot of the aporphine stock solution.
-
Perform a serial dilution of the stock solution into the freshly prepared stabilizing buffer to achieve the final desired working concentration.
-
Protect the working solution from light and use it as quickly as possible. For long-term incubations (>24 hours), consider replacing the medium with a freshly prepared working solution daily.
-
Protocol 2: HPLC Method for Aporphine Stability Assessment
This protocol is adapted from a validated method for assessing apomorphine stability and can be used as a starting point for other aporphines.[2]
Objective: To quantify the percentage of the parent aporphine compound remaining in a solution over time.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µM particle size, 150 mm x 4.6 mm)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Sodium hydroxide
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of 50 mM orthophosphoric acid.
-
Adjust the pH of the aqueous solution to 3.5 using 5 M sodium hydroxide.
-
The mobile phase consists of 20% (v/v) acetonitrile and 80% (v/v) of the pH 3.5 aqueous solution.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (or controlled at 25°C)
-
-
Stability Study Execution:
-
Prepare your aporphine solution in the matrix of interest (e.g., culture medium) as described in Protocol 1.
-
Immediately after preparation (T=0), inject a sample into the HPLC to determine the initial peak area of the parent compound.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂), protected from light.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Analysis: Calculate the percentage of the remaining aporphine at each time point by comparing its peak area to the peak area at T=0. Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
References
- 1. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPUP - Oxidative behaviour of apomorphine and its metabolites [sigarra.up.pt]
- 9. FFUP - Oxidative behaviour of apomorphine and its metabolites [sigarra.up.pt]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Morphine Bioavailability Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in addressing the inherent variability in morphine bioavailability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors causing high variability in oral morphine bioavailability?
A1: The oral bioavailability of morphine is notoriously variable, typically ranging from 15% to 64%.[1] This variability is multifactorial, stemming from:
-
Extensive First-Pass Metabolism: After oral absorption, morphine is transported to the liver where a large fraction is metabolized before it can reach systemic circulation.[2][3][4] The primary metabolic pathway is glucuronidation by the enzyme UGT2B7, which converts morphine into its major metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[2][5][6] Individual differences in the expression and activity of UGT enzymes are a major source of variability.
-
Efflux by P-glycoprotein (P-gp): Morphine is a substrate for the P-glycoprotein (P-gp) efflux transporter located in the intestinal wall.[7][8] P-gp actively pumps morphine back into the intestinal lumen, reducing its net absorption and contributing to low bioavailability.[7][9] The expression and activity of P-gp can be influenced by genetics, co-administered drugs, and disease states.[10][11]
-
Physicochemical Properties: Morphine has poor lipid solubility and is largely ionized at the physiological pH of the intestine, which limits its ability to passively diffuse across the gut wall.[12]
-
Other Factors: Animal strain, sex, gut microbiome composition, and the presence of co-administered drugs that inhibit or induce metabolic enzymes or transporters can also significantly impact bioavailability.[13]
Q2: How does food intake affect the bioavailability of oral morphine?
A2: The effect of food is complex and can depend on the meal composition and morphine formulation. One study involving an oral morphine solution found that a high-fat meal increased the area under the curve (AUC) by 34%, suggesting enhanced absorption or prolonged retention.[14] However, other studies with sustained-release tablets found that bioavailability was largely unchanged when administered with food, though the peak plasma concentration (Cmax) might be reduced and the time to reach it (Tmax) delayed.[15][16][17] For consistency, it is critical to either consistently dose in a fasted state or with a standardized meal.
Q3: What are the roles of morphine's main metabolites, M3G and M6G?
A3: Morphine is primarily metabolized to morphine-3-glucuronide (M3G) (about 45-55%) and morphine-6-glucuronide (M6G) (about 10-15%).[3]
-
Morphine-6-glucuronide (M6G): This is an active metabolite with analgesic properties even more potent than morphine itself.[18] However, its ability to cross the blood-brain barrier is limited.[18]
-
Morphine-3-glucuronide (M3G): This is the most abundant metabolite but has no significant analgesic effect.[1][18] Some studies suggest it may cause neuroexcitatory side effects like hyperalgesia and myoclonus, and it has been found to antagonize the analgesic effects of morphine and M6G in rats.[18]
Q4: Are there significant species differences in morphine metabolism that I should be aware of?
A4: Yes, significant species differences exist in drug metabolism and can affect the translation of results from animal models to humans.[19][20] For instance, the specific isoforms of UGT enzymes responsible for morphine glucuronidation and their relative activities can vary between species. Rodents, a common preclinical model, may exhibit different metabolite ratios and clearance rates compared to humans.[21] It is crucial to characterize the pharmacokinetic profile in the chosen animal model and be cautious when extrapolating results directly to humans.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo morphine bioavailability experiments.
| Problem Observed | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpectedly Low or No Detectable Plasma Morphine Levels | 1. Improper Oral Gavage: The dose may have been administered into the trachea instead of the esophagus, or esophageal perforation may have occurred.[22] 2. Drug Degradation: Morphine solution may have degraded due to improper storage (e.g., wrong pH, exposure to light).[13] 3. Analytical Method Failure: Issues with the LC-MS/MS, such as poor extraction recovery, matrix effects, or incorrect instrument parameters. | 1. Verify Gavage Technique: Ensure personnel are thoroughly trained.[23] After dosing, monitor animals for signs of respiratory distress (e.g., gasping, labored breathing).[22][24] 2. Prepare Fresh Solutions: Prepare morphine solutions fresh in a suitable vehicle (e.g., 0.9% saline) before each experiment and protect from light.[13] 3. Validate Analytical Method: Run a full validation of the LC-MS/MS method. Include quality control (QC) samples at low, medium, and high concentrations with each batch of study samples to ensure accuracy and precision.[25] Check for ion suppression/enhancement. |
| High Inter-Animal Variability in Plasma Concentrations (High %CV) | 1. Inconsistent Dosing: Inaccurate animal weights leading to incorrect dose volumes; variability in oral gavage technique. 2. Biological Variation: Natural differences in UGT2B7 or P-gp expression among animals, even within the same strain.[13] 3. Fasting State: Inconsistent fasting times before dosing can alter gastrointestinal motility and absorption. | 1. Standardize Procedures: Weigh each animal immediately before dosing.[23][24] Use a consistent, gentle gavage technique.[26] 2. Increase Sample Size: Increase the number of animals per group (n) to improve statistical power and account for biological variability. 3. Control Fasting: Implement a strict and consistent fasting period (e.g., 4-6 hours) for all animals before dosing to normalize GI conditions.[26] |
| Pharmacokinetic Profile Shows Multiple or "Lumpy" Peaks | 1. Enterohepatic Recirculation: Morphine and its glucuronide metabolites can be excreted in the bile, hydrolyzed back to morphine by gut bacteria, and reabsorbed, causing a secondary peak. 2. Delayed Gastric Emptying: Stress from handling or the drug formulation itself can cause irregular gastric emptying, leading to sporadic absorption. | 1. Acknowledge Recirculation: This is a known phenomenon for morphine. Ensure your blood sampling schedule is long enough to capture this secondary peak for accurate AUC calculation. 2. Acclimate Animals: Properly acclimate animals to handling and the experimental environment to reduce stress.[13] Consider a less stressful administration method if possible, or a vehicle that promotes consistent gastric transit. |
| Co-administered Drug Alters Morphine Bioavailability Unexpectedly | 1. P-gp Interaction: The co-administered drug may be a P-gp inhibitor or inducer. Inhibition of P-gp will increase morphine absorption[7][9], while induction will decrease it.[10] 2. UGT2B7 Interaction: The drug could inhibit or induce UGT enzymes, altering first-pass metabolism. | 1. Literature Review: Check if the co-administered drug is a known substrate, inhibitor, or inducer of P-gp or UGTs. 2. Run Control Groups: Include control groups for morphine alone, the co-administered drug alone, and the combination to clearly delineate the interaction. |
Key Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is a standard procedure for the oral administration of a precise volume of liquid.
A. Materials:
-
Appropriate size gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip).[23][24]
-
Syringes (1 mL).
-
Animal scale.
-
Morphine solution in a suitable vehicle (e.g., 0.9% sterile saline).
B. Procedure:
-
Dose Calculation: Weigh the mouse immediately before dosing to calculate the precise volume. The maximum recommended volume is typically 10 mL/kg.[22][23][24]
-
Measure Insertion Depth: Before the first use, measure the distance from the tip of the mouse's nose to the last rib (xiphoid process). Mark this depth on the gavage needle to prevent insertion into the stomach, which can cause perforation.[22][23]
-
Animal Restraint: Scruff the mouse firmly to immobilize its head and create a straight line from the snout to the esophagus. The animal should be held in a vertical position.[24]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance.[24] If resistance is met, stop immediately and restart.
-
Dose Administration: Once the needle has reached the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to deliver the substance.[24]
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[22][24]
Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general method for quantifying morphine and its metabolites in plasma.
A. Materials:
-
Centrifuge, vortex mixer.
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange).
-
LC-MS/MS system with an electrospray ionization (ESI) source.[27]
-
C18 analytical column.[25]
-
Reagents: Acetonitrile, methanol, formic acid, water (all LC-MS grade).
-
Internal standards (e.g., morphine-d3, M3G-d3, M6G-d3).
B. Sample Preparation (SPE):
-
Pre-treatment: Thaw plasma samples on ice. To a 50 µL plasma sample, add 50 µL of an internal standard working solution. Vortex briefly.
-
Acidification: Dilute the sample with an acidic solution (e.g., 4% H3PO4 in water) to prepare it for loading onto the cation exchange SPE plate.
-
SPE Steps:
-
Condition the SPE plate with methanol followed by equilibration with water.
-
Load the pre-treated plasma sample.
-
Wash the plate with an acidic solution (e.g., 0.1% formic acid in water) followed by methanol to remove interferences.
-
Elute the analytes with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection.
C. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, <2 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[25]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.[25][27]
-
Gradient: Run a gradient from low organic (e.g., 5% B) to high organic (e.g., 80-90% B) over several minutes to separate morphine and its more polar glucuronide metabolites.
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example Transitions: Monitor for specific precursor → product ion transitions for morphine, M3G, M6G, and their respective internal standards.
-
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters for Oral Morphine Note: These values are illustrative and can vary significantly based on species, strain, dose, and formulation.
| Parameter | Human (Oral Solution) | Description |
| Bioavailability (F) | ~24% (Range: 15-64%)[1][28] | The fraction of the administered dose that reaches systemic circulation. |
| Tmax (Time to Peak) | ~30-60 minutes[1][2] | Time at which the maximum plasma concentration is observed. |
| Half-life (t½) | ~2-4 hours[29] | Time required for the plasma concentration to decrease by half. |
| Metabolites Formed | M3G (~55-60%), M6G (~10%)[2][3] | Primary metabolites formed via glucuronidation. |
Table 2: Impact of P-gp Inhibition on Oral Morphine Pharmacokinetics in Humans Data from a study where oral morphine (30 mg) was given with or without the P-gp inhibitor quinidine (600 mg).[9]
| Parameter | Morphine Alone (Placebo) | Morphine + Quinidine | % Change |
| Cmax (ng/mL) | 16.9 ± 7.4 | 31.8 ± 14.9 | +88% |
| AUC (ng·h/mL) | 40.8 ± 14.0 | 65.1 ± 21.5 | +59% |
Visualizations
Caption: First-pass metabolism and P-gp efflux of oral morphine.
Caption: A logical workflow for troubleshooting variable results.
References
- 1. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. A Prospective Population Pharmacokinetic Study on Morphine Metabolism in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine - Wikipedia [en.wikipedia.org]
- 5. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of P-glycoprotein in the intestinal absorption and clinical effects of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein modulates morphine uptake into the CNS: a role for the non-steroidal anti-inflammatory drug diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein Modulates Morphine Uptake into the CNS: A Role for the Non-steroidal Anti-inflammatory Drug Diclofenac | PLOS One [journals.plos.org]
- 12. mypcnow.org [mypcnow.org]
- 13. benchchem.com [benchchem.com]
- 14. Influence of a high-fat meal on the absorption of morphine from oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An evaluation of the effect of food on the oral bioavailability of sustained-release morphine sulfate tablets (ORAMORPH SR) after multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Food effects on the pharmacokinetics of morphine sulfate and naltrexone hydrochloride extended release capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Morphine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Species differences in antagonistic effect of morphine against depressor response to dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pain Meds for Dogs: What Can You Give a Dog for Pain? | PetMD [petmd.com]
- 21. researchgate.net [researchgate.net]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. benchchem.com [benchchem.com]
- 25. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
- 28. The bioavailability and pharmacokinetics of morphine after intravenous, oral and buccal administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Counteracting Respiratory Depression in Animal Models of Avinza (Morphine Sulfate Extended-Release)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for counteracting respiratory depression in animal models induced by Avinza (morphine sulfate extended-release).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (morphine) causes respiratory depression?
A1: this compound, an extended-release formulation of morphine, primarily causes respiratory depression by acting as an agonist at the mu-opioid receptor (MOR) in the brainstem.[1][2][3] Morphine's activation of MORs, which are G-protein coupled receptors (GPCRs), leads to the inhibition of neurons in key respiratory centers, including the pre-Bötzinger complex and the Kölliker-Fuse nucleus.[4][5][6] This inhibition reduces the respiratory rate and tidal volume, leading to a decrease in minute ventilation.[5]
Q2: What are the standard animal models used to study this compound-induced respiratory depression?
A2: Rodent models, particularly rats and mice, are the most common animal models for studying opioid-induced respiratory depression (OIRD).[7][8] These models are advantageous due to their well-characterized respiratory physiology and the availability of genetic tools to investigate the roles of specific receptors and neuronal populations.
Q3: What are the primary methods for monitoring respiratory function in these animal models?
A3: The two primary non-invasive methods for monitoring respiratory function in conscious, freely moving rodents are:
-
Whole-Body Plethysmography (WBP): This technique measures changes in pressure within a sealed chamber to determine respiratory parameters such as respiratory rate, tidal volume, and minute volume.[8][9]
-
Pulse Oximetry: This method uses a sensor, often placed on a collar or limb, to non-invasively measure arterial oxygen saturation (SpO2) and heart rate.[10][11]
Q4: What is the standard-of-care agent for reversing this compound-induced respiratory depression, and what is its mechanism of action?
A4: Naloxone is the standard-of-care antagonist for reversing opioid-induced respiratory depression.[12][13][14] It is a competitive antagonist at the mu-opioid receptor, meaning it binds to the same receptor as morphine but does not activate it, thereby blocking morphine's inhibitory effects on respiratory neurons.[15]
Q5: Are there emerging therapeutic strategies for counteracting respiratory depression without compromising analgesia?
A5: Yes, several novel strategies are under investigation to separate the analgesic effects of opioids from their respiratory depressant effects. These include:
-
G-protein Biased Mu-Opioid Agonists: Compounds like oliceridine and SR-17018 are designed to preferentially activate the G-protein signaling pathway, which is thought to mediate analgesia, while minimizing recruitment of the β-arrestin pathway, which has been implicated in respiratory depression.[1][16]
-
Respiratory Stimulants: These are non-opioid compounds that stimulate breathing through different mechanisms. Examples include:
-
Ampakines (e.g., CX717): These compounds positively modulate AMPA receptors, which are involved in excitatory neurotransmission in respiratory centers.
-
Serotonin Receptor Agonists (e.g., 8-OH-DPAT): These agents target specific serotonin receptors that can stimulate respiratory drive.[17]
-
Nicotinic Acetylcholine Receptor Partial Agonists (e.g., Varenicline): These compounds have shown promise in reducing opioid-induced respiratory depression.[18]
-
Troubleshooting Guides
Issue 1: High variability in respiratory measurements between animals.
| Possible Cause | Troubleshooting Step |
| Stress and activity levels | Acclimatize animals to the experimental setup (e.g., plethysmography chamber) for a sufficient period before recording baseline measurements.[19] |
| Inconsistent drug administration | Ensure accurate and consistent dosing and administration routes. For extended-release formulations like this compound, consider the pharmacokinetic profile. |
| Environmental factors | Maintain a consistent and controlled environment (temperature, humidity, lighting) throughout the experiment. |
Issue 2: Incomplete reversal of respiratory depression with naloxone.
| Possible Cause | Troubleshooting Step |
| Insufficient naloxone dose | Titrate the dose of naloxone. Higher doses of morphine may require higher doses of naloxone for complete reversal.[20] |
| Pharmacokinetic mismatch | This compound is an extended-release formulation, while naloxone has a shorter half-life. Consider a continuous infusion or repeated bolus doses of naloxone to counteract the sustained release of morphine.[13][15] |
| Receptor kinetics | The binding affinity of morphine to the mu-opioid receptor can influence the efficacy of naloxone. Higher affinity may require higher antagonist concentrations.[13] |
Issue 3: Difficulty in separating analgesic effects from respiratory side effects with novel compounds.
| Possible Cause | Troubleshooting Step |
| Dose-response relationship | Conduct thorough dose-response studies for both analgesia and respiratory depression to determine the therapeutic window of the compound. |
| Off-target effects | Investigate potential off-target effects of the novel compound that may contribute to either analgesia or respiratory changes. |
| Animal model limitations | Consider using multiple pain models (e.g., thermal, mechanical) to comprehensively assess the analgesic properties of the compound. |
Quantitative Data Summary
Table 1: Effects of Countermeasures on Morphine-Induced Respiratory Depression in Rodents
| Countermeasure | Animal Model | Morphine Dose | Countermeasure Dose | Effect on Respiratory Rate | Effect on Oxygen Saturation (SpO2) | Reference |
| Naloxone | Mice | 10 mg/kg, i.p. | 0.3 - 3 mg/kg, i.p. | Dose-dependent reversal; full reversal at 3 mg/kg. | Not Reported | [17] |
| Naloxone | Rats | 10 mg/kg, IV | 1.5 mg/kg, IV | Partial reversal, engendered excitation. | Not Reported | [21] |
| SR-17018 | Mice | - | 0.3 - 27 mg/kg, oral | Dose-dependently depressed respiration. | Not Reported | [22] |
| Varenicline | Rats | Fentanyl-induced | - | Alleviated decrease in respiratory rate. | Not Reported | [5] |
| 8-OH-DPAT | Blesbok/Impala | Etorphine-induced | 0.005-0.07 mg/kg | Increased respiratory rate in blesbok. | Improved PaO2 in impala. | [9] |
| CX717 | Rats | Fentanyl-induced | - | Countered respiratory depression. | Not Reported | [4] |
Note: Data for this compound (extended-release morphine) specifically is limited in publicly available preclinical studies. The data presented here for morphine is considered relevant due to it being the active compound in this compound.
Experimental Protocols
Protocol 1: Assessment of Respiratory Depression using Whole-Body Plethysmography (WBP) in Mice
-
Acclimatization: Place the mouse in the WBP chamber for at least 30-60 minutes to acclimate to the new environment before recording baseline data. Ensure a constant airflow through the chamber.[19][23]
-
Calibration: Calibrate the pressure transducer with a known volume of air injection into the chamber.[19]
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer this compound (or morphine sulfate) via the desired route (e.g., oral gavage, subcutaneous injection).
-
Post-treatment Recording: Continuously record respiratory parameters for a predetermined duration, depending on the expected pharmacokinetic profile of the drug.
-
Countermeasure Administration: At the time of peak respiratory depression, administer the counteracting agent (e.g., naloxone, novel compound).
-
Recovery Monitoring: Continue recording to assess the reversal of respiratory depression and the duration of the effect.
-
Data Analysis: Analyze the recorded data to calculate changes in respiratory parameters from baseline.
Protocol 2: Monitoring Oxygen Saturation using Pulse Oximetry in Rats
-
Acclimatization: Acclimate the rat to the pulse oximeter collar or sensor for several days before the experiment to minimize stress-induced artifacts.[10]
-
Baseline Measurement: Secure the pulse oximeter sensor and record stable baseline arterial oxygen saturation (SpO2) and heart rate for at least 30 minutes.[10]
-
Drug Administration: Administer this compound (or morphine sulfate).
-
Post-treatment Monitoring: Continuously monitor and record SpO2 and heart rate. A significant decrease in SpO2 is indicative of respiratory depression.[10]
-
Countermeasure Administration: Administer the counteracting agent when SpO2 levels have reached a predetermined nadir.
-
Recovery Assessment: Continue monitoring to determine the extent and duration of SpO2 recovery.
-
Data Analysis: Compare the SpO2 and heart rate values before and after drug and countermeasure administration.
Visualizations
Caption: Signaling pathway of morphine-induced respiratory depression and naloxone reversal.
Caption: General experimental workflow for evaluating countermeasures.
Caption: Logical relationships of different strategies to counteract OIRD.
References
- 1. SR-17018 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 4. Ampakine therapy to counter fentanyl-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Countering Opioid-induced Respiratory Depression in Male Rats with Nicotinic Acetylcholine Receptor Partial Agonists Varenicline and ABT 594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scispace.com [scispace.com]
- 9. Dose-effect study of the serotonin agonist R-8-OH-DPAT on opioid-induced respiratory depression in blesbok (Damaliscus pygargus philipsi) and impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ampakines alleviate respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin therapies for opioid-induced disordered swallow and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the reinforcing, antinociceptive, and respiratory depressant effects of prototypical and G-protein biased mu-opioid receptor agonists in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Naloxone reversal of opioid-induced respiratory depression with special emphasis on the partial agonist/antagonist buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Reversal of morphine-induced respiratory depression with the μ1-opioid receptor antagonist naloxonazine engenders excitation and instability of breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Morphine-Induced Constipation in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with morphine-induced constipation in laboratory animals.
Frequently Asked Questions (FAQs)
General
Q1: What is morphine-induced constipation (OIC)?
A1: Morphine-induced constipation, a common form of opioid-induced bowel dysfunction (OIBD), is a significant side effect of opioid analgesics like morphine.[1][2] It is characterized by reduced gastrointestinal motility, decreased fluid secretion in the gut, and increased fluid absorption, leading to hard, dry stools and difficulty with defecation.[3][4] Unlike other side effects of opioids, tolerance to constipation develops minimally, making it a persistent problem during chronic treatment.[1][5]
Q2: What are the primary mechanisms behind morphine-induced constipation?
A2: Morphine primarily causes constipation by activating mu (μ)-opioid receptors in the enteric nervous system of the gastrointestinal tract.[3][6][7] This activation leads to:
-
Inhibition of Peristalsis: Reduced propulsive contractions and delayed gastrointestinal transit.[3][4]
-
Decreased Secretions: Inhibition of chloride and water secretion into the intestinal lumen.[8]
-
Increased Sphincter Tone: Increased tone of the anal sphincter, which can impair the defecation reflex.[2][4]
Experimental Models
Q3: What are the common animal models for studying morphine-induced constipation?
A3: The most frequently used models involve the administration of morphine to rodents (mice and rats) to induce constipation.[9] Key parameters measured in these models include:
-
Fecal Pellet Output: Counting the number and measuring the weight and water content of fecal pellets over a specific period.
-
Gastrointestinal Transit Time: Measuring the time it takes for a non-absorbable marker (e.g., charcoal meal or carmine red) to travel through the gastrointestinal tract.
-
Colonic Propulsion Assay: Assessing the time taken to expel a bead inserted into the distal colon.[9]
Q4: How is morphine typically administered to induce constipation in these models?
A4: Morphine is usually administered subcutaneously or intraperitoneally. The dosage and frequency can vary depending on the specific protocol and animal species. It's crucial to establish a dose that induces constipation without causing excessive sedation or other adverse effects that could interfere with the experiment.
Troubleshooting Guides
Inconsistent or No Induction of Constipation
Problem: I've administered morphine to my laboratory animals, but I'm not observing the expected signs of constipation (e.g., reduced fecal output, delayed transit).
| Possible Cause | Troubleshooting Step |
| Incorrect Morphine Dosage | Review the literature for appropriate dosage ranges for your specific animal model (species, strain, weight). Consider performing a dose-response study to determine the optimal dose for inducing constipation in your colony. |
| Route of Administration | Ensure the correct route of administration (subcutaneous, intraperitoneal) is being used as per the established protocol. Improper administration can affect drug absorption and efficacy. |
| Animal Strain and Sex Differences | Be aware that different strains and sexes of rodents can exhibit varying sensitivities to morphine. Consult literature to see if your chosen strain is appropriate and if sex-specific differences have been reported. |
| Acclimation Period | Ensure animals have had an adequate acclimation period to the housing and experimental conditions. Stress can influence gastrointestinal motility and may confound the results. |
| Diet and Hydration | Maintain consistent diet and access to water. Dehydration can exacerbate constipation, while dietary changes can alter bowel function independently of the opioid treatment. |
High Variability in Experimental Results
Problem: There is a high degree of variability in the constipation-related parameters (e.g., fecal pellet count, transit time) among animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent dosing for each animal based on its body weight. Use calibrated equipment for all measurements and injections. |
| Timing of Measurements | Standardize the timing of all experimental procedures, including drug administration, marker administration (for transit studies), and sample collection. Circadian rhythms can influence gut motility. |
| Stress-Induced Defecation | Handling and experimental procedures can induce stress, leading to defecation that may not be representative of baseline bowel function. Handle animals gently and consistently. Allow for a period of acclimation after handling before measurements are taken. |
| Individual Animal Variation | While some individual variation is expected, large variability can be minimized by using a sufficient number of animals per group to achieve statistical power.[9] Consider using baseline measurements for each animal to serve as its own control. |
| Coprophagy | In rodents, coprophagy (ingestion of feces) can affect fecal output measurements. While difficult to completely prevent without specialized caging, be aware of this behavior and ensure consistent housing conditions. |
Unexpected Side Effects of Treatments
Problem: The therapeutic agent I'm testing to prevent morphine-induced constipation is causing unexpected side effects, such as diarrhea or reversal of analgesia.
| Possible Cause | Troubleshooting Step |
| Dose of Therapeutic Agent | The dose of the therapeutic agent may be too high. Conduct a dose-response study to find a dose that alleviates constipation without causing excessive laxation or other adverse effects. |
| Central Nervous System Penetration | If using an opioid antagonist, it may be crossing the blood-brain barrier and interfering with the analgesic effects of morphine.[1][3] This can sometimes be observed as withdrawal symptoms.[10] Consider using a peripherally acting μ-opioid receptor antagonist (PAMORA) like methylnaltrexone, which has limited ability to cross the blood-brain barrier.[3][11] |
| Off-Target Effects | The therapeutic agent may have off-target effects on other receptors or signaling pathways. Review the pharmacology of your compound. |
| Interaction with Morphine | The therapeutic agent may be interacting with morphine in an unexpected way. Consider pharmacokinetic studies to assess potential drug-drug interactions. |
Data Presentation: Efficacy of Treatments for Morphine-Induced Constipation
The following tables summarize quantitative data from studies on various treatments for morphine-induced constipation in laboratory animals.
Peripherally Acting μ-Opioid Receptor Antagonists (PAMORAs)
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Methylnaltrexone | Mice | 0.15 mg/kg or 0.3 mg/kg (subcutaneous) | Significantly increased the proportion of patients with a rescue-free laxation within 4 hours of receiving the medication.[11] | [11] |
| Naloxone (oral) | Rats | - | Reduced constipation caused by morphine without affecting antinociception.[1] | [1] |
| Alvimopan | - | - | A peripherally restricted opioid receptor antagonist that can prevent opioid-induced bowel dysfunction without interfering with analgesia.[3] | [3] |
Other Therapeutic Agents
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Lubiprostone | Guinea pig, mouse, human small intestine tissue | - | Reversed morphine-induced inhibition of chloride currents.[12] | [12] |
| Prucalopride | Rats | 1 mg/kg and 2 mg/kg (intravenous) | Significantly increased gastrointestinal propulsion rate at 2 and 4 hours after administration.[13][14] | [13][14] |
| Polyethylene Glycol (PEG) 4000 | Mice | - | Decreased the expression of AQP-3, increased fecal water content, and increased stool weight in morphine-constipated mice.[15] | [15] |
| Aloe Vera | Rats | 50, 100, and 200 mg/kg (oral) for 7 days | Improved intestinal motility and fecal volume in loperamide-induced constipation.[16] | [16] |
Experimental Protocols
Morphine-Induced Constipation and Colonic Propulsion Assay in Mice
Objective: To induce constipation with morphine and assess the efficacy of a test compound in reversing the delay in colonic propulsion.
Materials:
-
Morphine sulfate
-
Test compound or vehicle
-
3 mm glass beads
-
Stopwatch
-
Mice (e.g., C57BL/6)
Procedure:
-
Acclimation: Acclimate mice to the experimental room and housing for at least 3 days prior to the experiment.
-
Fasting: Fast mice for 12-24 hours before the experiment, with free access to water.
-
Test Compound Administration: Administer the test compound or vehicle to the mice at the appropriate time point before the morphine challenge (e.g., 30 minutes prior).[9]
-
Morphine Challenge: Administer morphine (e.g., 5 mg/kg, subcutaneous) to induce constipation.[9]
-
Bead Insertion: At the time of expected peak morphine effect (e.g., 30 minutes post-morphine administration), gently insert a 3 mm glass bead into the distal colon of each mouse through the anus.[9]
-
Observation: Place each mouse in an individual cage and observe for the expulsion of the glass bead.[9]
-
Data Recording: Record the time (latency) to bead expulsion for each mouse, with a pre-determined cutoff time (e.g., 30 minutes).[9]
-
Analysis: Compare the latency to expulsion between the vehicle-treated and test compound-treated groups. A shorter latency in the test compound group indicates a reversal of morphine-induced constipation.
Gastrointestinal Transit (Charcoal Meal) Assay in Rats
Objective: To measure the effect of morphine and a test compound on the transit of a charcoal meal through the gastrointestinal tract.
Materials:
-
Morphine sulfate
-
Test compound or vehicle
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Rats (e.g., Sprague-Dawley)
-
Oral gavage needles
Procedure:
-
Acclimation and Fasting: Follow similar acclimation and fasting procedures as described for the colonic propulsion assay.
-
Test Compound Administration: Administer the test compound or vehicle at the appropriate time before the morphine challenge.
-
Morphine Challenge: Administer morphine (e.g., 3 mg/kg, subcutaneous) to induce a delay in gastrointestinal transit.
-
Charcoal Meal Administration: At a specified time after morphine administration (e.g., 30 minutes), administer a standardized volume of the charcoal meal to each rat via oral gavage.
-
Euthanasia and Dissection: At a pre-determined time after the charcoal meal administration (e.g., 60 minutes), humanely euthanize the rats.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Data Recording: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentage between the different treatment groups.
Visualizations
References
- 1. New approaches to the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid-induced Constipation: Old and New Concepts in Diagnosis and Treatment [jnmjournal.org]
- 3. Treatment of opioid-induced gut dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid-Induced Constipation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Site and mechanism of morphine tolerance in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Endogenous Opioids Unravels the Mechanisms Behind Opioid-Induced Constipation, a Mathematical Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opiate-induced constipation related to activation of small intestine opioid μ2-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-eu-1.content-cms.com [content-eu-1.content-cms.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. [Treament of morphine-induced constipation with oral naloxone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylnaltrexone in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Opioid-Induced Constipation Treatment: Medication and Remedies [healthline.com]
Technical Support Center: Avinza (Extended-Release Morphine) Withdrawal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing withdrawal symptoms in subjects administered Avinza (extended-release morphine sulfate) during experimental studies. The content is intended for use in controlled, ethically approved research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its formulation impact the withdrawal timeline?
This compound is an extended-release capsule formulation of morphine sulfate designed for once-daily administration.[1][2] It utilizes a dual-component system: a small portion of immediate-release morphine beads for rapid effect and a larger portion of sustained-release beads that deliver morphine over a 24-hour period.[1][3][4] This formulation maintains plateau-like plasma concentrations of morphine.[1][4]
For research on withdrawal, this long-acting profile means that spontaneous withdrawal symptoms may have a more delayed onset and a more prolonged, though potentially less intense, peak compared to immediate-release morphine. The extended pharmacokinetics must be factored into the experimental timeline, particularly when scheduling observation periods for spontaneous withdrawal.
Q2: What are the typical signs and symptoms of this compound (morphine) withdrawal?
Withdrawal from this compound, like other opioids, produces a range of somatic and affective symptoms. These can include flu-like symptoms, muscle cramps, diarrhea, nausea, vomiting, sweating, chills, anxiety, agitation, and insomnia.[5][6] The constellation of these symptoms is a result of the nervous system becoming hyperexcitable after adapting to the continuous presence of morphine.[7] Objective measurement is crucial for standardizing research data.
Q3: How can I objectively measure the severity of withdrawal in my research subjects?
The Clinical Opiate Withdrawal Scale (COWS) is the standard validated tool for assessing the severity of opioid withdrawal and monitoring symptoms over time.[5][8][9] It is an 11-item scale that scores various signs and symptoms.[10] The total score allows for a quantitative classification of withdrawal severity, which is essential for triggering interventions and ensuring subject safety in a research protocol.[8][11]
Data Presentation: The Clinical Opiate Withdrawal Scale (COWS)
The following table summarizes the items assessed by the COWS and the interpretation of the total score.
| Item Assessed | Description of Measurement | Score Range |
| Resting Pulse Rate | Measured after subject has been sitting or lying for one minute. | 0-4 |
| Sweating | Observation of sweat over the past 30 minutes, not accounted for by room temperature. | 0-4 |
| Restlessness | Observation of pacing, fidgeting, or shifting during assessment. | 0-4 |
| Pupil Size | Measurement of pupil diameter in ambient light. | 0-4 |
| Bone or Joint Aches | Subject self-report of diffuse discomfort in muscles or joints. | 0-4 |
| Rhinorrhea or Lacrimation | Observation of runny nose or tearing, not accounted for by allergies or cold. | 0-4 |
| GI Upset | Subject self-report of nausea, cramping, or observed vomiting. | 0-5 |
| Tremor | Observation of tremor in outstretched hands. | 0-4 |
| Yawning | Observation of yawning during assessment. | 0-4 |
| Anxiety or Irritability | Subject self-report and observer's assessment of mood. | 0-4 |
| Gooseflesh Skin | Observation of "goosebumps" or piloerection on the skin. | 0-5 |
| Total Score Interpretation | 5-12: Mild Withdrawal13-24: Moderate Withdrawal25-36: Moderately Severe Withdrawal>36: Severe Withdrawal | 0-47 |
This table is a summary based on information from multiple sources.[5][8][10][11]
Q4: What are the primary experimental models for inducing and studying opioid withdrawal?
There are two primary models used in research settings:
-
Spontaneous Withdrawal: This model involves abruptly discontinuing this compound administration after a period of chronic, consistent dosing. The withdrawal syndrome emerges naturally as the drug clears from the system. This method has high clinical relevance but can result in a variable onset and peak of symptoms among subjects.
-
Precipitated Withdrawal: This model involves administering an opioid receptor antagonist, such as naloxone, to a morphine-dependent subject.[12][13] The antagonist rapidly displaces morphine from its receptors, inducing a sudden, synchronized, and often severe withdrawal syndrome.[12][14] This model is frequently used in research because it provides precise temporal control over the onset of withdrawal, facilitating standardized data collection.[9]
Q5: What is a standard protocol for a naloxone-precipitated withdrawal experiment?
The following is a generalized protocol for inducing and assessing withdrawal in research subjects chronically administered morphine. All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an Institutional Review Board (IRB) and adhere to strict ethical guidelines.
Experimental Protocols: Naloxone-Precipitated Withdrawal
| Phase | Step | Detailed Methodology |
| 1. Acclimation & Baseline | 1.1 Subject Acclimation | Subjects are housed in a controlled environment and handled regularly to acclimate them to experimental procedures and minimize stress-induced variability. |
| 1.2 Baseline Measurements | Record baseline physiological and behavioral data, including baseline COWS scores (which should be 0), heart rate, and temperature. | |
| 2. Morphine Dependence | 2.1 Chronic Administration | Administer this compound (or a comparable extended-release morphine formulation) at a consistent dose and time each day. The dosing regimen (e.g., mg/kg/day) should be sufficient to induce physical dependence, typically over 5-7 days or longer depending on the species and dose. |
| 3. Withdrawal Induction | 3.1 Pre-Challenge Assessment | Two hours after the final morphine dose, perform a pre-challenge COWS assessment to confirm the subject is not in spontaneous withdrawal. |
| 3.2 Naloxone Administration | Administer a challenge dose of naloxone hydrochloride (e.g., 1-5 mg/kg, intraperitoneally or subcutaneously).[13][15] This dose should be sufficient to precipitate withdrawal signs. | |
| 4. Assessment & Data Collection | 4.1 Timed Assessments | Begin COWS assessments immediately following naloxone administration and repeat at set intervals (e.g., 15, 30, 60, and 120 minutes post-injection) to capture the peak and duration of the withdrawal response. |
| 4.2 Data Recording | Meticulously record all scores and behavioral observations at each time point. | |
| 5. Post-Procedure Care | 5.1 Symptomatic Support | Provide supportive care as dictated by the protocol's ethical endpoints. This may include hydration, temperature regulation, and administration of medications like clonidine if withdrawal is severe.[16] |
| 5.2 Monitoring | Continue to monitor subjects until withdrawal signs have subsided and they have returned to their baseline state. |
Q6: What are the key neurobiological pathways involved in morphine withdrawal?
Opioid withdrawal is a manifestation of neuroadaptation within the central nervous system. The primary mechanism involves the dysregulation of the cAMP (cyclic adenosine monophosphate) signaling pathway .[7][17]
-
Acute Morphine Effect: Morphine binds to the mu-opioid receptor, which is a Gi-protein coupled receptor. This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[17]
-
Chronic Adaptation: With chronic morphine exposure, the cell compensates for this sustained inhibition by upregulating components of the cAMP pathway, including adenylyl cyclase and Protein Kinase A (PKA).[7][17]
-
Withdrawal: When morphine is removed (either spontaneously or through antagonist precipitation), its inhibitory signal is lost. The upregulated cAMP pathway is no longer opposed, leading to a massive "rebound" overproduction of cAMP.[7] This results in neuronal hyperexcitability in key brain regions like the locus coeruleus and the ventral tegmental area, which drives the severe somatic and affective symptoms of withdrawal.[7][18]
Other systems, such as brain stress pathways involving corticotropin-releasing factor (CRF) in the amygdala, also become hyperactive during withdrawal, contributing to the negative emotional states associated with it.[6]
Q7: What are the critical ethical considerations for conducting opioid withdrawal studies?
Conducting research on opioid withdrawal requires adherence to the highest ethical standards to protect subject welfare. Key considerations include:
-
Minimizing Pain and Distress: Protocols must be designed to minimize suffering. This includes using the lowest effective doses to induce dependence and defining clear humane endpoints where a subject is removed from the study and provided with supportive care if withdrawal becomes overly severe.[19][20]
-
Informed Consent: For human studies, participants must be fully informed of the procedures, potential risks, and discomforts associated with withdrawal and provide voluntary, informed consent. They must understand their right to withdraw from the study at any time without penalty.[21]
-
Institutional Approval: All research protocols must be reviewed and approved by the relevant ethics oversight committee, such as an IRB for human subjects or an IACUC for animal research.
-
Justification of Research: The potential scientific knowledge gained from the study must outweigh the risks and discomfort to the subjects. The research should aim to advance the understanding or treatment of opioid dependence and withdrawal.[22]
Visualizations
Caption: Mu-opioid receptor signaling during acute use vs. withdrawal.
Caption: Workflow for a naloxone-precipitated withdrawal study.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. clinician.com [clinician.com]
- 3. wmpllc.org [wmpllc.org]
- 4. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emergencycarebc.ca [emergencycarebc.ca]
- 6. Frontiers | Neuroplasticity of the extended amygdala in opioid withdrawal and prolonged opioid abstinence [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bicyclehealth.com [bicyclehealth.com]
- 9. COWS Score for Opiate Withdrawal [reference.medscape.com]
- 10. Clinical Opiate Withdrawal Scale - Wikipedia [en.wikipedia.org]
- 11. porchlighthealth.com [porchlighthealth.com]
- 12. Treatment Strategies for Precipitated Opioid Withdrawal after Naloxone Rescue - ACEP Now [acepnow.com]
- 13. naloxone-precipitated withdrawal jumping: Topics by Science.gov [science.gov]
- 14. bicyclehealth.com [bicyclehealth.com]
- 15. Morphine dependence and naloxone-precipitated withdrawal [bio-protocol.org]
- 16. Withdrawal Management - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethical and Human Rights Imperatives to Ensure Medication-Assisted Treatment for Opioid Dependence in Prisons and Pre-trial Detention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.kansascity.edu [digitalcommons.kansascity.edu]
- 21. clinician.com [clinician.com]
- 22. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
Validation & Comparative
A Comparative Analysis of Avinza (Extended-Release Morphine) and Novel Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of Avinza, an extended-release morphine formulation, with novel analgesic compounds, Oliceridine and ZH853. The following sections present quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Overview of Analgesic Compounds
This compound (Morphine Sulfate Extended-Release) is a long-standing opioid analgesic for the management of severe, chronic pain requiring around-the-clock treatment.[1][2] As a conventional opioid, it primarily acts as a full agonist at the µ-opioid receptor (MOR).[3]
Oliceridine (TRV130, Olinvyk®) is a novel intravenous analgesic approved for the management of moderate to severe acute pain in a hospital setting.[4][5] It is a G protein-biased µ-opioid receptor agonist, designed to preferentially activate the G protein signaling pathway responsible for analgesia while minimizing the recruitment of β-arrestin, which is associated with many opioid-related adverse events.[3][4][6]
ZH853 is a promising preclinical endomorphin analog.[7][8] Endomorphins are endogenous opioid peptides with high affinity and selectivity for the µ-opioid receptor.[9][10][11] ZH853 has been engineered to have improved pharmacological properties and has shown potent analgesia with a potentially better safety profile than morphine in animal models.[7][12]
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from clinical and preclinical studies.
Table 1: Clinical Efficacy Comparison - this compound vs. Other Opioids
| Study | Drug(s) | Patient Population | Primary Efficacy Endpoint | Key Findings |
| ACTION Trial [13][14][15] | This compound (once-daily) vs. OxyContin (twice-daily) | Chronic, moderate to severe low back pain | Change in pain scores from baseline | This compound demonstrated significantly better pain control and improved sleep quality with a lower daily morphine-equivalent dose compared to OxyContin.[13][14][15] |
| ACCPT Study [2] | This compound (once-daily) | Chronic moderate-to-severe noncancer pain | Change in daily pain scores | This compound significantly reduced pain scores and improved sleep and physical functioning with a stable daily dose over three months.[2] |
Table 2: Clinical Efficacy and Safety Comparison - Oliceridine vs. Morphine (Acute Pain)
| Study | Drug(s) | Patient Population | Primary Efficacy Endpoint | Key Efficacy Findings | Key Safety Findings |
| APOLLO-1 & APOLLO-2 [16][17][18] | Oliceridine vs. Morphine vs. Placebo | Moderate to severe acute pain following bunionectomy or abdominoplasty | Proportion of treatment responders | Oliceridine (0.35 mg and 0.5 mg regimens) was equi-analgesic to morphine and superior to placebo.[16][17] | Oliceridine showed a favorable safety profile regarding respiratory and gastrointestinal adverse events compared to morphine.[16][17] The odds ratio for rescue antiemetic use was significantly lower for oliceridine.[16] |
| ATHENA [19][20][21] | Oliceridine | Moderate to severe acute pain (surgical and non-surgical) | Pain intensity reduction (NRS) | Oliceridine provided rapid and sustained pain reduction. The mean change from a baseline NRS of 6.3 was -2.2 at 30 minutes.[19][20] | Most common adverse events were nausea (31%), constipation (11%), and vomiting (10%). No deaths or significant cardiorespiratory events were reported.[19] |
Table 3: Preclinical Efficacy of ZH853 vs. Morphine
| Study | Animal Model | Pain Type | Key Findings |
| Feehan et al. (2019) [8][12][22] | Rat | Inflammatory and postoperative pain | ZH853 reduced the duration and severity of pain compared to morphine. Unlike morphine, which prolonged pain, ZH853 accelerated recovery.[8][12][22] In one model, pain lasted 46 days with morphine, 32 days with no treatment, and only 11 days with ZH853.[8] |
| Zadina et al. [7] | Rat and Mouse | Neuropathic, inflammatory, postoperative, and visceral pain | ZH853 demonstrated equal or greater potency and a longer duration of action compared to morphine across all pain models.[7] |
Mechanism of Action and Signaling Pathways
This compound (Morphine)
Morphine, the active ingredient in this compound, is a full agonist at the µ-opioid receptor. Its binding initiates two primary signaling cascades: the G-protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is implicated in many of the undesirable side effects of opioids, such as respiratory depression and constipation.[3][4]
Caption: Signaling pathway of conventional opioids like morphine.
Oliceridine
Oliceridine is a G protein-biased agonist. It is designed to selectively activate the G-protein signaling pathway at the µ-opioid receptor, with minimal recruitment of β-arrestin.[3][4][6] This biased agonism aims to provide analgesia with a reduced incidence of opioid-related adverse events.[5]
Caption: Biased agonism of Oliceridine at the µ-opioid receptor.
Experimental Protocols
This compound Clinical Trial Methodology (ACTION Trial)
The ACTION trial was a large, open-label, randomized, parallel-group, multicenter study comparing once-daily this compound to twice-daily OxyContin in patients with chronic, moderate to severe low back pain.[15]
Caption: Workflow of the ACTION clinical trial.
The study consisted of an opioid dose titration phase followed by an eight-week evaluation phase and an optional four-month extension.[14][15] Efficacy was assessed through daily pain scores, and safety was monitored by recording adverse events.[15]
Oliceridine Clinical Trial Methodology (APOLLO Studies)
The APOLLO studies were phase III, double-blind, randomized, placebo- and active-controlled trials.[16][17]
Caption: Workflow of the APOLLO clinical trials.
Patients received a loading dose of the study drug followed by demand doses via patient-controlled analgesia (PCA).[16][17][18] The primary endpoint was the proportion of treatment responders.[16][17] A key secondary outcome was a composite measure of respiratory safety burden.[16]
ZH853 Preclinical Experimental Models
The analgesic efficacy of ZH853 was evaluated in established rodent models of pain.[7][12]
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into the paw to induce inflammation and thermal hyperalgesia, which is assessed using the Hargreaves test (measuring paw withdrawal latency from a heat source).[7][23]
-
Postoperative Pain Model: A surgical incision is made on the plantar surface of the hind paw to mimic postoperative pain. Mechanical allodynia is measured using von Frey filaments (calibrated fibers to determine the stimulus intensity required to elicit a withdrawal response).[7]
-
Neuropathic Pain Model: The spared nerve injury (SNI) model involves ligation and transection of two of the three terminal branches of the sciatic nerve, leading to mechanical allodynia and hyperalgesia.[7]
-
Visceral Pain Model: The acetic acid writhing test in mice is used, where an intraperitoneal injection of acetic acid induces abdominal constrictions (writhes), and the number of writhes is counted as a measure of visceral pain.[7]
Conclusion
This compound remains a standard for long-term, around-the-clock opioid therapy, demonstrating efficacy in managing chronic pain. Oliceridine represents a significant advancement in opioid analgesia for acute pain, with a mechanism designed to separate analgesic effects from some of the most common and dangerous opioid-related side effects. Its clinical data suggests an improved safety and tolerability profile compared to morphine. ZH853, while still in the preclinical stage, shows considerable promise as a future analgesic that may not only provide potent pain relief but also accelerate recovery from pain, a paradigm shift from conventional opioids. For researchers and drug development professionals, these compounds highlight diverse strategies in pain management, from optimizing existing molecules to designing novel entities with targeted signaling properties. Continued research into biased agonism and endomorphin analogs may lead to safer and more effective pain therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A study of this compound (morphine sulfate extended-release capsules) for chronic moderate-to-severe noncancer pain conducted under real-world treatment conditions--the ACCPT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A Dive Into Oliceridine and Its Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dive Into Oliceridine and Its Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New opioid speeds up recovery without increasing pain sensitivity or risk of chronic pain | Tulane School of Medicine [medicine.tulane.edu]
- 9. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphine immunomodulation prolongs inflammatory and postoperative pain while the novel analgesic ZH853 accelerates recovery and protects against latent sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, open-label study of once-a-day this compound (morphine sulfate extended-release capsules) versus twice-a-day OxyContin (oxycodone hydrochloride controlled-release tablets) for chronic low back pain: the extension phase of the ACTION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, open-label study of once-a-day this compound® (morphine sulfate extended-release capsules) versus twice-a-day OxyContin® (oxycodone hydrochloride controlled-release tablets) for chronic low back pain: The extension phase of the ACTION trial | Journal of Opioid Management [wmpllc.org]
- 15. The ACTION study: A randomized, open-label, multicenter trial comparing once-a-day extended-release morphine sulfate capsules (this compound®) to twice-a-day controlled-release oxycodone hydrochloride tablets (OxyContin®) for the treatment of chronic, moderate to severe low back pain | Journal of Opioid Management [wmpllc.org]
- 16. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the µ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. APOLLO‐2: A Randomized, Placebo and Active‐Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ‐Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The µ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Morphine immunomodulation prolongs inflammatory and postoperative pain while the novel analgesic ZH853 accelerates recovery and protects against latent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
ead-to-head study of Avinza and OxyContin in preclinical models
A comparative analysis of extended-release morphine and oxycodone formulations, the active components of Avinza and OxyContin, respectively, reveals distinct profiles in preclinical models of pain relief and abuse potential. While direct head-to-head preclinical studies on the specific branded formulations of this compound and OxyContin are limited in publicly available literature, a review of studies on their active opioid components in extended-release forms provides valuable insights for researchers and drug development professionals.
This guide synthesizes available preclinical data to offer an objective comparison of the performance of extended-release morphine (as in this compound) and extended-release oxycodone (as in OxyContin). The following sections detail analgesic efficacy, pharmacokinetic parameters, and abuse liability, supported by experimental data and detailed methodologies.
Analgesic Efficacy
Preclinical studies in rodent models of inflammatory and neuropathic pain have demonstrated that both morphine and oxycodone produce dose-dependent pain relief. However, some studies suggest that oxycodone may have a better antinociceptive profile in certain pain states. For instance, in a rat model of osteoarthritis, oxycodone was found to be more effective than morphine at improving movement-induced pain, tactile allodynia, and heat hyperalgesia, particularly in the chronic phase of the model which mimics neuropathic pain.[1]
Quantitative Comparison of Analgesic Effects
| Parameter | Extended-Release Morphine | Extended-Release Oxycodone | Animal Model | Source |
| Antinociceptive Effect (Formalin Test - Inflammatory Pain) | Dose-dependent reduction in pain behaviors | More effective and potent than morphine in both acute and inflammatory phases | Rat | [1] |
| Movement-Evoked Pain (Knee-Bend Test - Osteoarthritis) | Reduction in pain behaviors | Significant reduction in pain behaviors | Rat | [1] |
| Mechanical Allodynia (von Frey Test - Osteoarthritis) | Reduction in paw withdrawal threshold | Significant reduction in paw withdrawal threshold | Rat | [1] |
| Heat Hyperalgesia (Plantar Test - Osteoarthritis) | Increase in paw withdrawal latency | Significant increase in paw withdrawal latency | Rat | [1] |
Pharmacokinetic Profiles
The extended-release formulations of both this compound and OxyContin are designed to provide prolonged drug delivery, aiming for stable plasma concentrations and less frequent dosing. Preclinical pharmacokinetic studies in rats provide insights into the absorption, distribution, metabolism, and excretion of these opioids.
Comparative Pharmacokinetic Parameters in Rats
| Parameter | Morphine (Extended-Release) | Oxycodone (Extended-Release) | Notes |
| Bioavailability (Oral) | Lower and more variable | Higher and more consistent | |
| Peak Plasma Concentration (Tmax) | Delayed, consistent with extended-release formulation | Delayed, consistent with extended-release formulation | |
| Half-life (t1/2) | Prolonged due to formulation | Prolonged due to formulation | |
| Metabolism | Primarily via glucuronidation in the liver | Primarily metabolized by CYP3A4 and CYP2D6 in the liver |
Abuse Liability
The potential for abuse is a critical consideration for opioid analgesics. Preclinical models, such as self-administration and conditioned place preference studies, are used to assess the reinforcing properties of drugs, which can be indicative of their abuse liability. Generally, drugs that are rapidly absorbed and lead to a quick "high" are considered to have a higher abuse potential. While the extended-release formulations are designed to reduce this, tampering with the formulation can lead to rapid release of the active ingredient. Studies comparing the abuse liability of morphine and oxycodone have shown that oxycodone may have a higher potential for abuse due to greater "liking" scores and fewer negative side effects reported in human studies.[2][3]
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Rats
This model is a widely used preclinical assay to assess the efficacy of analgesics.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw. This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
Drug Administration: Extended-release morphine or oxycodone is administered orally at various doses prior to formalin injection.
-
Behavioral Assessment: The time the animal spends licking, biting, or flinching the injected paw is recorded as a measure of pain.
-
Data Analysis: The reduction in pain behaviors in drug-treated animals is compared to a vehicle-treated control group.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Pain Model in Rats
This model mimics the pain associated with osteoarthritis.
-
Animal Model: Male Wistar rats are used.
-
Procedure: Monosodium iodoacetate (MIA) is injected into the intra-articular space of the rat's knee joint. This induces cartilage degradation and subsequent pain behaviors.
-
Drug Administration: Extended-release morphine or oxycodone is administered orally at various time points after MIA injection.
-
Behavioral Assessments:
-
Knee-Bend Test: The force required to flex and extend the knee is measured to assess movement-evoked pain.
-
von Frey Test: Calibrated filaments are applied to the plantar surface of the hind paw to measure mechanical allodynia.
-
Plantar Test: A radiant heat source is applied to the plantar surface of the hind paw to measure thermal hyperalgesia.
-
-
Data Analysis: Changes in pain thresholds in drug-treated animals are compared to a vehicle-treated control group.
Visualizing Opioid Signaling and Experimental Workflow
Opioid Receptor Signaling Pathway
Opioids like morphine and oxycodone exert their analgesic effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor. The following diagram illustrates the general signaling cascade upon receptor activation.
Caption: General signaling pathway of mu-opioid receptor activation.
Preclinical Analgesic Efficacy Workflow
The following diagram outlines the typical workflow for evaluating the analgesic efficacy of a test compound in a preclinical setting.
Caption: Workflow for preclinical analgesic efficacy studies.
References
Validating the Analgesic Efficacy of Avinza: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Avinza (morphine sulfate extended-release) with other extended-release opioid formulations. The information presented is based on published clinical trial data and is intended to inform research and drug development professionals. A key clarification addresses the role of the naloxone challenge, a procedure often misunderstood in the context of validating analgesia. While the initial query suggested using a naloxone challenge to validate this compound's analgesic effects, this guide will clarify that the naloxone challenge is, in fact, a tool to assess physical opioid dependence by precipitating withdrawal, not to measure pain relief. The validation of this compound's efficacy is demonstrated through well-controlled clinical trials employing established measures of pain assessment.
This compound: Mechanism of Action
This compound is an extended-release formulation of morphine sulfate, a potent opioid agonist.[1][2] Its primary mechanism of action involves binding to and activating mu-opioid receptors in the central nervous system (CNS).[2][3][4] This activation mimics the effects of endogenous opioids, leading to a reduction in the perception of pain. The extended-release formulation of this compound is designed to provide continuous, around-the-clock analgesia with a once-daily dosing schedule.[1][5]
The Naloxone Challenge: Assessing Physical Dependence
The naloxone challenge test is a diagnostic tool used to determine if a person is physically dependent on opioids.[6][7][8] Naloxone is an opioid antagonist, meaning it blocks the effects of opioids at the receptor sites.[9] When administered to an individual with physical opioid dependence, naloxone rapidly displaces the opioid agonists from their receptors, precipitating an acute withdrawal syndrome.[10] This reaction confirms physical dependence. It is crucial to understand that this test is not used to validate the analgesic effects of an opioid. Inducing withdrawal would be counterproductive to assessing pain relief.
Validating Analgesic Efficacy: Clinical Trial Methodologies
The analgesic efficacy of this compound and other opioids is validated through randomized, controlled clinical trials. These studies employ specific protocols and outcome measures to objectively assess pain relief and its impact on patients' lives.
Experimental Protocols
A common design for these trials is a randomized, double-blind, placebo-controlled or active-controlled study. Key elements of the protocol include:
-
Patient Population: Individuals with chronic, moderate-to-severe pain (e.g., osteoarthritis, chronic low back pain) who have not responded to other analgesics.[8][9]
-
Treatment Arms: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., another extended-release opioid like OxyContin).[9]
-
Dosing: Doses are carefully titrated to achieve optimal pain control while monitoring for adverse events.[8]
-
Outcome Measures: Standardized and validated instruments are used to assess pain intensity, sleep quality, physical functioning, and overall quality of life.[2][8]
Comparative Efficacy of this compound
Clinical studies have demonstrated the efficacy of this compound in managing chronic pain and have compared its performance to other extended-release opioids.
This compound vs. OxyContin for Chronic Low Back Pain
A randomized, open-label, multicenter trial (the ACTION study) compared once-daily this compound to twice-daily controlled-release oxycodone (OxyContin) in patients with chronic, moderate-to-severe low back pain.[2][11]
| Outcome Measure | This compound (Once-Daily) | OxyContin (Twice-Daily) | p-value |
| Pain Control (Decrease from Baseline) | Significantly better | 0.002 | |
| Breakthrough Pain Medication Use | Significantly lower | < 0.0001 | |
| Mean Daily Opioid Dose (Morphine Equivalents) | 69.9 mg | 91 mg | 0.0125 |
| Quality of Sleep | Significantly better | 0.0026 |
Data from the ACTION study[2][11]
The study concluded that once-daily this compound provided significantly better pain control and improved sleep quality at a lower daily opioid dose compared to twice-daily OxyContin in this patient population.[2][11]
This compound vs. MS Contin and Placebo for Osteoarthritis Pain
A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with chronic, moderate-to-severe osteoarthritis pain.[9]
| Treatment Group | Pain Reduction vs. Placebo | Improvement in Sleep vs. Placebo |
| This compound (30 mg once daily) | Significant | Significant |
| MS Contin (15 mg twice daily) | Significant | Significant |
Data from a randomized, placebo-controlled trial in osteoarthritis pain.[9]
This study found that both this compound and MS Contin were significantly more effective than placebo in reducing pain and improving sleep.[9] this compound administered in the morning demonstrated greater improvements in overall sleep quality compared to MS Contin.[9]
Alternative Formulations: Oxycodone/Naloxone Combination
An alternative approach to managing opioid-induced side effects involves combining an opioid agonist with an antagonist. A prolonged-release formulation of oxycodone combined with naloxone is available.[6][10][12]
-
Mechanism: The naloxone in this formulation is designed to act locally in the gut to counteract the constipating effects of oxycodone.[13] Due to extensive first-pass metabolism, very little naloxone reaches the systemic circulation, thus not interfering with the central analgesic effect of oxycodone.[13]
-
Clinical Data: Studies have shown that the oxycodone/naloxone combination provides comparable pain relief to oxycodone alone but with significantly improved bowel function.[14]
Conclusion
The analgesic effects of this compound are validated through robust clinical trials that demonstrate its efficacy in reducing chronic pain and improving patient-reported outcomes such as sleep quality. The naloxone challenge is a valuable tool for assessing physical opioid dependence but is not used to validate analgesia. Comparative studies indicate that once-daily this compound offers effective pain management, with some evidence suggesting advantages in pain control and sleep quality over twice-daily oxycodone formulations. The development of combination products like oxycodone/naloxone highlights ongoing efforts to mitigate opioid-related side effects while maintaining analgesic efficacy. For researchers and drug development professionals, understanding the appropriate methodologies for validating analgesia and the distinct purpose of tools like the naloxone challenge is paramount for advancing the field of pain management.
References
- 1. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ACTION study: a randomized, open-label, multicenter trial comparing once-a-day extended-release morphine sulfate capsules (this compound) to twice-a-day controlled-release oxycodone hydrochloride tablets (OxyContin) for the treatment of chronic, moderate to severe low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended-release morphine - Wikipedia [en.wikipedia.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, this compound, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Naloxone as part of a prolonged release oxycodone/naloxone combination reduces oxycodone-induced slowing of gastrointestinal transit in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of this compound (morphine sulfate extended-release capsules) for chronic moderate-to-severe noncancer pain conducted under real-world treatment conditions--the ACCPT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of a once-daily morphine formulation in chronic, moderate-to-severe osteoarthritis pain: results from a randomized, placebo-controlled, double-blind trial and an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxycodone and naloxone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. The ACTION study: A randomized, open-label, multicenter trial comparing once-a-day extended-release morphine sulfate capsules (this compound®) to twice-a-day controlled-release oxycodone hydrochloride tablets (OxyContin®) for the treatment of chronic, moderate to severe low back pain | Journal of Opioid Management [wmpllc.org]
- 12. Oxycodone and naloxone: Key Safety & Patient Guidance [drugs.com]
- 13. Oxycodone/Naloxone: Role in Chronic Pain Management, Opioid-Induced Constipation, and Abuse Deterrence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Reproducibility of Extended-Release Morphine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative performance and reproducibility of experimental results is paramount in the development and evaluation of extended-release opioid formulations. This guide provides an objective comparison of various extended-release morphine products, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Extended-release (ER) morphine formulations are a cornerstone in the management of chronic pain, designed to provide prolonged analgesia and reduce the dosing frequency compared to immediate-release (IR) preparations.[1][2] However, variations in formulation technologies can lead to differences in pharmacokinetic profiles, which may impact clinical efficacy and patient outcomes.[1] This guide synthesizes data from multiple studies to offer a comparative overview of key performance indicators for different ER morphine products.
Comparative Pharmacokinetic Data
The reproducibility of an extended-release formulation is critically assessed through its pharmacokinetic profile. Key parameters such as the maximum plasma concentration (Cmax), minimum plasma concentration (Cmin), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are essential for comparing the bioavailability and release characteristics of different formulations.
The following tables summarize quantitative pharmacokinetic data from comparative studies of various extended-release morphine formulations, including Avinza (once-daily), MS Contin (twice-daily), and Kadian.
Table 1: Steady-State Pharmacokinetic Comparison of Once-Daily vs. Twice-Daily Extended-Release Morphine. [3]
| Parameter | MSER (this compound) - Once Daily | CRM (MS Contin) - Twice Daily | % Difference |
| Cmax (ng/mL) | Lower | Higher | 19% Lower for MSER |
| Cmin (ng/mL) | Higher | Lower | 66% Higher for MSER |
| AUC (ng·h/mL) | Similar | Similar | No Significant Difference |
| Peak-to-Trough Fluctuation | Lower | Higher | 44% Lower for MSER |
Data normalized to a 100-mg total daily dose. MSER: Morphine Sulfate Extended-Release; CRM: Controlled-Release Morphine.
Table 2: Bioequivalence of a Generic Extended-Release Morphine Sulfate Tablet vs. MS Contin® (100mg) under Fasting and Fed Conditions. [4]
| Parameter | Condition | Test Product (Geometric Mean) | Reference Product (MS Contin®) (Geometric Mean) | Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (ng/mL) | Fasting | 13.38 | 13.51 | 99.08 | 92.85% - 105.74% |
| Fed | 17.03 | 19.15 | 88.93 | 82.96% - 95.34% | |
| AUC0-t (ng·h/mL) | Fasting | 158.42 | 155.43 | 101.93 | 97.73% - 106.32% |
| Fed | 200.28 | 210.16 | 95.30 | 88.90% - 102.16% | |
| AUC0-∞ (ng·h/mL) | Fasting | 162.72 | 157.07 | 103.60 | 99.27% - 108.12% |
| Fed | 204.42 | 211.72 | 96.55 | 90.41% - 103.11% |
These data demonstrate that while different formulations can be bioequivalent in terms of overall drug exposure (AUC), there can be significant differences in the rate of absorption and the fluctuation between peak and trough concentrations.[3][4] For instance, once-daily formulations like this compound may offer more stable plasma concentrations over a 24-hour period compared to twice-daily formulations like MS Contin.[3]
Experimental Protocols
The reliability of comparative data hinges on the rigor of the experimental protocols employed. Bioequivalence and pharmacokinetic studies for modified-release dosage forms typically follow standardized guidelines to ensure data integrity and comparability.
Key Experiment: In Vivo Bioequivalence Study
Objective: To compare the rate and extent of absorption of a test extended-release morphine formulation against a reference formulation.
Methodology:
-
Study Design: A typical study design is a single-dose, randomized, two-period, two-treatment, crossover study.[4][5] This design minimizes inter-subject variability.[4]
-
Subjects: Healthy, non-smoking male and female volunteers are typically recruited.[4][6] The number of subjects is determined by statistical power calculations to detect significant differences in pharmacokinetic parameters.
-
Drug Administration: Subjects receive a single oral dose of the test and reference drug in separate study periods, with a washout period in between to ensure complete elimination of the drug from the previous period.[4] Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration over a specified period (e.g., 24, 48, or 72 hours) to capture the complete pharmacokinetic profile.[7][8]
-
Analytical Method: Plasma concentrations of morphine and its major metabolites (morphine-3-glucuronide and morphine-6-glucuronide) are determined using a validated, sensitive, and specific analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4]
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The log-transformed Cmax and AUC values are analyzed using an analysis of variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated. For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80% to 125%.[4]
Below is a graphical representation of a typical experimental workflow for a bioequivalence study.
Bioequivalence Study Workflow
Morphine Signaling Pathway
The therapeutic and adverse effects of morphine are mediated through its interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[9][10] Understanding this signaling pathway is crucial for the development of novel analgesics with improved safety profiles.
Upon binding to the MOR, morphine triggers a cascade of intracellular events. The activated receptor promotes the exchange of GDP for GTP on the associated Gi/Go protein, leading to the dissociation of the Gα and Gβγ subunits.[9][10] These subunits then modulate the activity of various downstream effectors, ultimately leading to the analgesic effect.
Morphine Signaling Pathway
This guide provides a foundational comparison of extended-release morphine formulations. For in-depth analysis, researchers should always refer to the full study publications and consider the specific clinical context in which these medications are used. The reproducibility of experimental results is fundamental to advancing our understanding and development of effective and safe analgesic therapies.
References
- 1. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended-release morphine - Wikipedia [en.wikipedia.org]
- 3. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, this compound, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. Clinical relevance of the pharmacokinetic characteristics of an abuse-deterrent, extended-release, injection-molded morphine tablet | Journal of Opioid Management [wmpllc.org]
- 7. Formulation Development of Morphine Sulfate Sustained-Release Tablets and Its Bioequivalence Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NZA and Fentanyl in a Chronic Pain Model: A Review of Non-Existent Data
Introduction
A comprehensive review of scientific literature and public databases reveals a significant information gap regarding a compound referred to as "NZA" in the context of pain management. As of the current date, there are no published studies, clinical trials, or preclinical data available that describe the mechanism of action, efficacy, or safety profile of "NZA" for the treatment of chronic pain. Consequently, a direct comparative study with the well-established opioid analgesic, fentanyl, is not feasible.
This guide, therefore, serves to highlight the absence of data on "NZA" and to provide a detailed overview of the known pharmacology and experimental data related to fentanyl as a reference standard in chronic pain research. This information is intended for researchers, scientists, and drug development professionals who may encounter inquiries about "NZA" or are seeking a baseline for evaluating novel analgesic compounds.
Fentanyl: A Profile
Fentanyl is a potent synthetic opioid agonist that primarily interacts with the mu-opioid receptor. Its analgesic effects are mediated through the activation of these receptors in the central and peripheral nervous systems.
Mechanism of Action and Signaling Pathway
Fentanyl binds to mu-opioid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Fentanyl's signaling pathway.
Experimental Data in a Chronic Pain Model (Hypothetical)
While no comparative data with "NZA" exists, the following table represents typical data that would be generated to evaluate the efficacy of a compound like fentanyl in a preclinical chronic pain model, such as the Chronic Constriction Injury (CCI) model in rodents.
Table 1: Hypothetical Efficacy of Fentanyl in a CCI Model
| Metric | Vehicle Control | Fentanyl (0.02 mg/kg) | Fentanyl (0.04 mg/kg) |
| Paw Withdrawal Threshold (g) | 2.5 ± 0.3 | 8.7 ± 1.1 | 14.5 ± 1.5 |
| Paw Withdrawal Latency (s) | 4.2 ± 0.5 | 12.1 ± 1.3 | 18.9 ± 2.0 |
| Motor Coordination (Rotarod, s) | 180 ± 15 | 175 ± 12 | 120 ± 20 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
To generate the data presented in Table 1, the following standard experimental protocols would be employed.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Animals are anesthetized with isoflurane. The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve.
-
Post-operative Care: Animals are monitored daily and allowed to recover for 7-10 days, during which neuropathic pain behaviors develop.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a test compound in a preclinical chronic pain model.
Caption: Preclinical chronic pain study workflow.
Conclusion
The absence of any scientific data for "NZA" makes a direct comparison with fentanyl impossible. The scientific community relies on transparent, peer-reviewed data to evaluate the potential of new therapeutic agents. Any future investigation into "NZA" would require extensive preclinical studies to establish its pharmacological profile, efficacy, and safety before any meaningful comparisons to existing analgesics like fentanyl can be made. Researchers are encouraged to consult established scientific databases for validated information on analgesic compounds.
A Comparative Analysis of Cross-Tolerance Between Avinza (Morphine Sulfate Extended-Release) and Other Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-tolerance profile of Avinza, an extended-release formulation of morphine sulfate, with other commonly used opioid analgesics. The development of tolerance, a phenomenon characterized by a diminished analgesic response to a constant dose of a drug over time, is a significant challenge in long-term pain management. When tolerance to one opioid confers tolerance to another, it is known as cross-tolerance. Understanding the degree of cross-tolerance between different opioids is crucial for effective opioid rotation strategies, which aim to restore analgesia and minimize side effects by switching from one opioid to another. This guide summarizes key experimental data, details the methodologies of pivotal preclinical assessments, and visualizes the underlying signaling pathways to inform research and drug development in the field of analgesia.
Quantitative Comparison of Cross-Tolerance
The degree of cross-tolerance between opioids is often incomplete, meaning that a patient tolerant to one opioid may still experience an analgesic effect from another, albeit at a potentially altered dose. This phenomenon is the cornerstone of opioid rotation. The following tables summarize preclinical data from rodent models, which are instrumental in quantifying the extent of cross-tolerance. The data is primarily presented as the median effective dose (ED50), which is the dose of a drug that produces a therapeutic response in 50% of the subjects. A rightward shift in the ED50 value for an opioid in morphine-tolerant subjects compared to naive subjects indicates cross-tolerance. The magnitude of this shift provides a quantitative measure of the degree of cross-tolerance.
| Opioid Analgesic | Animal Model | Analgesic Assay | ED50 in Naive Animals (mg/kg) | ED50 in Morphine-Tolerant Animals (mg/kg) | Fold-Increase in ED50 (Degree of Cross-Tolerance) | Reference |
| Morphine | Rat | Tail-Flick Test | 2.5 | 11.5 | 4.6 | [1] |
| Fentanyl | Rat | Tail-Flick Test | 0.022 | 0.046 | 2.1 | [1] |
| Oxycodone | Rat | Tail-Flick Test | 1.2 | 2.9 | 2.4 | [2] |
| Methadone | Rat | Neuropathic Pain Model (Mechanical Allodynia) | 5.0 | Partial Cross-Tolerance Observed | Slower Tolerance Development Compared to Morphine | [3] |
| Hydromorphone | Mouse | Not Specified | ED50 of 0.366 mg (epidural) in humans for analgesia post-CSEA. | Preclinical cross-tolerance data with morphine is less defined in the reviewed literature, but clinical practice suggests incomplete cross-tolerance. | Not Quantified | [4] |
| Buprenorphine | Rat | Tail-Flick Test | 1.5 | Prenatal exposure to morphine enhanced tolerance development to postnatal buprenorphine. | Cross-tolerance has been documented, but a precise fold-increase in ED50 from direct adult animal studies was not consistently reported in the reviewed literature. | [5][6] |
Table 1: Comparison of Analgesic Potency (ED50) in Naive vs. Morphine-Tolerant Rodents. This table illustrates the shift in the dose required to produce an analgesic effect for various opioids in animals with pre-existing tolerance to morphine. A higher fold-increase suggests a greater degree of cross-tolerance.
| Opioid Analgesic | Receptor Binding Affinity (Ki, nM) at μ-opioid Receptor |
| Morphine | 1.2 |
| Fentanyl | 1.35 |
| Oxycodone | 25.87 |
| Methadone | 3.38 |
| Hydromorphone | 0.37 |
| Buprenorphine | High affinity, slow dissociation |
Table 2: Receptor Binding Affinity of Opioid Analgesics. This table provides the binding affinity (Ki) of various opioids for the μ-opioid receptor, the primary target for opioid-induced analgesia. A lower Ki value indicates a higher binding affinity. While not a direct measure of cross-tolerance, differences in receptor affinity and interaction can contribute to incomplete cross-tolerance.
Experimental Protocols
The quantitative data presented in this guide are derived from well-established preclinical models of nociception and opioid tolerance. The following are detailed methodologies for key experiments cited.
Tail-Flick Test for Thermal Nociception
The tail-flick test is a widely used method to assess the analgesic effects of drugs against thermal pain.
-
Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail-flick response.
-
Procedure:
-
The rodent is gently restrained, and its tail is placed over the radiant heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
The latency to the withdrawal of the tail from the heat source is recorded as the tail-flick latency.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
Following drug administration at various doses, tail-flick latencies are measured at predetermined time points to assess the analgesic effect.
-
-
Induction of Tolerance: To induce morphine tolerance, rodents are repeatedly administered morphine (e.g., twice daily injections for several days) until a significant decrease in the analgesic effect of a standard morphine dose is observed.[7]
-
Assessment of Cross-Tolerance: Morphine-tolerant animals are then challenged with various doses of the test opioid, and the ED50 for analgesia is determined and compared to that in opioid-naive animals.
Hot Plate Test for Thermal Nociception
The hot plate test is another common method for evaluating the analgesic response to a thermal stimulus, primarily reflecting a supraspinal mechanism of action.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The rodent is placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time is employed to prevent injury.
-
The procedure for assessing baseline analgesia, induction of tolerance, and cross-tolerance is similar to that of the tail-flick test.
-
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity, particularly in models of neuropathic or inflammatory pain.
-
Apparatus: A set of von Frey filaments, which are calibrated monofilaments that exert a specific force when bent.
-
Procedure:
-
The rodent is placed in a testing chamber with a mesh floor, allowing access to the plantar surface of the paws.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
The response of the animal (e.g., withdrawal of the paw) is recorded.
-
The "up-down" method is often used to determine the 50% withdrawal threshold, which is the force at which the animal withdraws its paw 50% of the time.
-
-
Application in Cross-Tolerance Studies: This test is particularly useful for studying the effects of opioids on mechanical allodynia in chronic pain models and assessing how tolerance to one opioid affects the anti-allodynic efficacy of another.
Opioid Receptor Binding Assay
Receptor binding assays are in vitro techniques used to determine the affinity of a drug for a specific receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., μ-opioid receptor).
-
A radiolabeled ligand that binds specifically to the receptor (e.g., [³H]DAMGO for the μ-opioid receptor).
-
The unlabeled test drug (e.g., morphine, fentanyl).
-
Assay buffer and a filtration device.
-
-
Procedure (Competitive Binding Assay):
-
The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test drug.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The concentration of the test drug that inhibits 50% of the specific binding of the radiolabeled ligand is determined (IC50).
-
The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the drug for the receptor.[8]
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways involved in opioid tolerance and a typical experimental workflow for assessing cross-tolerance.
Figure 1: Signaling Pathways in Opioid Action and Tolerance. This diagram illustrates the acute signaling cascade following opioid receptor activation leading to analgesia, and the key cellular adaptations that occur with chronic opioid exposure, resulting in the development of tolerance.
Figure 2: Preclinical Workflow for Cross-Tolerance Assessment. This flowchart outlines the key steps in a typical preclinical experiment designed to quantify the degree of cross-tolerance between a reference opioid (morphine) and a test opioid.
References
- 1. Tolerance and cross-tolerance to morphine-like stimulus effects of mu opioids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacology and Opioid Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of tolerance development to morphine in rats prenatally exposed to morphine, methadone, and buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Morphine and Hydromorphone Effects, Side Effects, and Variability: A Crossover Study in Human Volunteers. [scholars.duke.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Drug Release of Avinza®
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug release performance of Avinza® (morphine sulfate extended-release capsules) with other extended-release morphine formulations. The information presented herein is a synthesis of publicly available data and is intended for an audience with a professional background in pharmaceutical sciences.
Introduction to this compound®'s Drug Delivery System
This compound® utilizes a sophisticated dual-mechanism drug delivery system. The capsules contain both immediate-release and extended-release beads. This design allows for a rapid onset of analgesia, with therapeutic plasma concentrations of morphine achieved within approximately 30 minutes, followed by a sustained release to maintain these levels over a 24-hour period.[1] This contrasts with many other extended-release formulations that have a longer time to reach maximum concentration (Tmax). The extended-release component of this compound® is based on the Spheroidal Oral Drug Absorption System (SODAS®) technology.
In Vitro Dissolution Profile
In Vitro Alcohol Interaction:
FDA studies have demonstrated that the presence of ethanol can significantly accelerate the release of morphine from this compound® capsules.[2] This "dose dumping" effect is concentration-dependent and can lead to the rapid release of a potentially fatal dose of morphine.
Table 1: In Vitro Morphine Release from this compound® 30 mg in the Presence of Ethanol
| Ethanol Concentration | Observation |
| 0% (Control) | Expected extended-release profile |
| 20% | Accelerated morphine release |
| 40% | More rapid and extensive morphine release |
Data synthesized from FDA findings mentioned in prescribing information.
Experimental Protocol: In Vitro Dissolution Testing (General)
While specific protocols for this compound® are not detailed, a general methodology for testing extended-release opioid capsules according to USP guidelines is as follows:
-
Apparatus: USP Apparatus 1 (Baskets) or Apparatus 2 (Paddles).
-
Media: Typically, a multi-stage dissolution is performed in buffers of varying pH to simulate the gastrointestinal tract (e.g., pH 1.2 for 1-2 hours, followed by pH 4.5, and then pH 6.8).
-
Volume: 900 mL of dissolution medium.
-
Temperature: 37°C ± 0.5°C.
-
Agitation: Speed is dependent on the apparatus and specific product characteristics (e.g., 50-100 rpm).
-
Sampling: Samples are withdrawn at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the percentage of drug released.
-
Analysis: The concentration of the dissolved drug is typically measured by High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Profile & Correlation
The in vivo performance of this compound® is characterized by its once-daily dosing regimen, which is a result of its unique extended-release technology. The immediate-release component ensures a rapid onset of action, while the extended-release component provides sustained plasma concentrations over 24 hours.
Comparison with Other Extended-Release Morphine Formulations
Clinical studies have compared the pharmacokinetic profile of this compound® with other commonly prescribed extended-release morphine products, such as MS Contin® (dosed every 12 hours) and Kadian® (another once-daily formulation).
This compound® vs. MS Contin®:
A study comparing once-daily this compound® with twice-daily MS Contin® at steady state found that while the total drug exposure over 24 hours (AUC) was equivalent, this compound® demonstrated a 50% reduction in peak-to-trough fluctuations in morphine plasma concentrations.[3][4] This suggests a more consistent level of analgesia with less potential for end-of-dose pain or side effects associated with high peak concentrations.
This compound® vs. Kadian®:
A head-to-head, single-dose clinical trial in healthy, opioid-naïve subjects under fed conditions was conducted to compare the pharmacokinetics of this compound® and Kadian®. While the full dataset is not publicly available, the existence of such a direct comparison is noteworthy for formulation scientists.[5][6]
This compound® vs. OxyContin®:
In a study involving 35 healthy males, this compound® was compared to OxyContin® (oxycodone HCl controlled-release). The results indicated that this compound® had a 23% greater relative maximum concentration (Cmax) and 20% less variation in peak-to-trough levels compared to OxyContin®.[3][4]
Table 2: Comparative Pharmacokinetic Parameters of Extended-Release Opioids
| Formulation | Dosing Frequency | Key Pharmacokinetic Findings (Compared to this compound®) |
| This compound® | Once-daily | Baseline |
| MS Contin® | Twice-daily | Equivalent 24-hour AUC; 50% greater peak-to-trough fluctuation.[3][4] |
| Kadian® | Once-daily | Head-to-head study conducted; data not fully available.[5][6] |
| OxyContin® | Twice-daily | This compound® has 23% greater relative Cmax and 20% less peak-to-trough variation.[3][4] |
This table provides a qualitative summary based on available literature.
Experimental Protocol: In Vivo Bioequivalence Study (General)
The following outlines a general protocol for a clinical trial designed to assess the bioequivalence of extended-release opioid formulations:
-
Study Design: Typically a randomized, single-dose or steady-state, crossover design.
-
Subjects: Healthy, non-smoking male and female volunteers within a specific age and BMI range. For opioids, studies may be conducted in opioid-tolerant patients.
-
Drug Administration: Subjects receive a single dose of the test and reference formulations, separated by a washout period of sufficient duration. Administration is standardized (e.g., with a specific volume of water, in a fed or fasted state).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration for up to 48-72 hours.
-
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for each subject and formulation: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated. Bioequivalence is generally concluded if the 90% CI falls within the range of 80-125%.
IVIVC: The Link Between In Vitro and In Vivo Performance
An In Vitro-In Vivo Correlation (IVIVC) establishes a predictive relationship between a dosage form's in vitro properties (like drug dissolution) and its in vivo performance (such as plasma drug concentration). For extended-release products like this compound®, a strong IVIVC is a critical tool in formulation development and for ensuring batch-to-batch consistency.
The dual-release mechanism of this compound® presents a complex scenario for developing a Level A IVIVC, which aims for a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. The rapid release from the immediate-release beads combined with the slow, controlled release from the SODAS® beads would require a sophisticated deconvolution approach to model the in vivo absorption profile from the plasma concentration data.
Conclusion
This compound®'s formulation, incorporating both immediate and extended-release components, provides a unique pharmacokinetic profile characterized by a rapid onset of action and sustained plasma concentrations over a 24-hour period. This results in less peak-to-trough fluctuation compared to some twice-daily formulations. While detailed head-to-head in vitro dissolution data is not widely published, the available in vivo comparative data provides valuable insights for researchers and drug development professionals working on advanced oral drug delivery systems. The significant interaction with alcohol underscores the importance of formulation design in mitigating risks associated with potential misuse. Further research and publication of direct comparative studies would be beneficial to the scientific community for a more comprehensive understanding of the IVIVC of this and similar complex dosage forms.
References
omparative analysis of Avinza's and MS Contin's pharmacokinetic profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two prominent extended-release morphine sulfate formulations: Avinza® (once-daily capsules) and MS Contin® (twice or thrice-daily tablets). The information herein is supported by experimental data from clinical pharmacology studies to assist researchers and professionals in the fields of drug development and clinical science.
Pharmacokinetic Profile Comparison
This compound and MS Contin are both designed to provide prolonged therapeutic concentrations of morphine for the management of chronic, moderate-to-severe pain. However, their distinct formulation technologies result in different pharmacokinetic characteristics. This compound is an extended-release capsule formulation designed for once-daily administration, whereas MS Contin is a controlled-release tablet typically administered every 8 or 12 hours.[1][2]
A key differentiator lies in their plasma concentration profiles over a 24-hour period at steady state. Studies have shown that while both drugs can provide similar total drug exposure (bioavailability), this compound exhibits a lower maximum plasma concentration (Cmax), a higher minimum plasma concentration (Cmin), and consequently, a smaller peak-to-trough fluctuation in plasma morphine levels compared to MS Contin.[3][4] Specifically, one comparative study noted that this compound demonstrated a 19% lower Cmax, a 66% higher Cmin, and a 44% lower peak-to-trough fluctuation over a 24-hour period when compared to MS Contin.[3] This suggests that this compound provides a more consistent plasma concentration throughout the dosing interval.[3][4]
The oral bioavailability of morphine from both formulations is approximately 20% to 40% due to significant first-pass metabolism in the gut wall and liver.[5][6] The primary metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[7][8] While M3G has no significant analgesic activity, M6G is a potent analgesic.[8] The elimination of morphine and its metabolites occurs primarily through renal excretion.[7]
Table 1: Comparative Pharmacokinetic Parameters of this compound and MS Contin
| Parameter | This compound (once-daily) | MS Contin (twice-daily) |
| Dosing Frequency | Once every 24 hours[9] | Every 8 or 12 hours[2] |
| Time to Peak (Tmax) | Characterized by a plateau-like plasma concentration profile rather than a distinct peak.[10] | Approximately 2.5 to 3.5 hours.[1] |
| Peak-Trough Fluctuation | Lower fluctuation over a 24-hour period.[3] | Higher peak-trough fluctuations.[1] |
| Bioavailability (AUC) | Similar to MS Contin.[3] | Similar to this compound.[3] |
| Food Effect | Administration with a high-fat meal does not significantly alter Cmax or AUC, though initial absorption may be delayed by about an hour.[10] | Consumption of a high-fat meal does not significantly affect the rate or extent of morphine absorption. |
| Metabolism | Primarily hepatic to Morphine-3-Glucuronide (M3G) and Morphine-6-Glucuronide (M6G).[7][8] | Primarily hepatic to Morphine-3-Glucuronide (M3G) and Morphine-6-Glucuronide (M6G).[7][8] |
| Elimination Half-life (Morphine) | Approximately 2 to 4 hours for the terminal half-life of morphine itself. | Approximately 2 to 4 hours for the terminal half-life of morphine itself.[11] |
| Excretion | Primarily renal excretion of glucuronide metabolites.[8] | Primarily renal excretion of glucuronide metabolites.[8] |
Experimental Protocols
The pharmacokinetic data cited in this guide are derived from various clinical studies, typically employing open-label, multiple-dose, crossover, or parallel-group designs. These studies are conducted in both healthy volunteers and patients with chronic pain to assess single-dose and steady-state pharmacokinetics.[3]
A common experimental design to compare these two formulations involves:
-
Patient Stabilization: Patients with chronic pain are first stabilized on a consistent dose of one of the medications (e.g., MS Contin twice daily) for a specified period, typically a minimum of 7 days, to achieve steady-state concentrations.[3]
-
Pharmacokinetic Profiling (Period 1): On the final day of this stabilization period, serial blood samples are collected over a 24-hour interval to determine the steady-state pharmacokinetic profile (Cmax, Cmin, AUC) of the first drug.
-
Washout/Conversion: Patients are then switched to an equianalgesic daily dose of the other formulation (e.g., this compound once daily). A stabilization period of at least 10 days is often allowed to ensure new steady-state concentrations are reached.[3]
-
Pharmacokinetic Profiling (Period 2): Serial blood sampling over a 24-hour period is repeated to determine the pharmacokinetic profile of the second drug.
-
Analytical Method: Plasma concentrations of morphine and its metabolites are typically quantified using validated analytical methods such as radioimmunoassay or high-performance liquid chromatography (HPLC).[12]
-
Data Analysis: The pharmacokinetic parameters are then calculated and often dose-normalized for statistical comparison.[3]
Visualizing Pharmacokinetic Pathways
The following diagrams illustrate the conceptual pharmacokinetic workflow and the comparative plasma concentration profiles of this compound and MS Contin.
Caption: General pharmacokinetic pathway for orally administered morphine sulfate formulations.
Caption: Conceptual plasma concentration-time profiles of this compound vs. MS Contin over 24 hours.
References
- 1. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, this compound, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - 24-h sustained-release oral morphine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. prescriberpoint.com [prescriberpoint.com]
- 7. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound® C II(morphine sulfate extended-release capsules)30 mg, 45 mg, 60 mg, 75 mg, 90 mg, 120 mg Rx Only [dailymed.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Steady-state pharmacokinetics of controlled release oral morphine sulphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety Profile of Extended-Release Morphine Formulations in Preclinical Animal Models
Disclaimer: Detailed long-term animal safety studies for the specific brand name formulation Avinza® (morphine sulfate extended-release capsules) are not extensively available in the public domain. This guide provides a comparative overview based on publicly accessible data from preclinical studies on chronic morphine administration and other extended-release morphine formulations in animal models. The information is intended to be representative of the data required for a comprehensive long-term safety assessment.
Introduction
This compound® was a once-daily, extended-release oral formulation of morphine sulfate designed for continuous, around-the-clock opioid therapy.[1][2] Assessing the long-term safety of such formulations is critical for identifying potential chronic toxicities. This is typically achieved through extensive preclinical animal studies. As part of its approval process, the FDA required post-marketing commitments for this compound®, including carcinogenicity studies and an evaluation of the renal toxicity of fumaric acid, an excipient in the formulation.[3] This highlights the importance of long-term animal data.
This guide compares key safety endpoints from representative animal studies involving chronic administration of morphine, providing a framework for understanding the potential long-term effects.
Comparative Safety Data: Chronic Morphine Administration in Rodent Models
The following tables summarize quantitative data from studies assessing the long-term effects of morphine administration in rats, a common model for toxicological research. These studies provide insights into potential physiological changes resulting from prolonged opioid exposure.
Table 1: Effects of Chronic Morphine Administration on Body Weight and Tolerance in Wistar Rats
| Parameter | Control Group (Sugar Water) | Morphine-Treated Group (35 mg/kg/day for 3 weeks) | Reference |
| Body Weight | Normal Gain | Significant Reduction in Body Weight | [4] |
| Tolerance | N/A | Development of Morphine Tolerance (assessed by tail immersion test) | [4] |
Table 2: Neuropathic Pain and Neuroinflammation in Rats Following Morphine
| Parameter | Control Group (Saline) | Morphine-Treated Group (Post-Nerve Injury) | Reference |
| Pain Duration | ~4 weeks post-injury | ~8 weeks post-injury (duration doubled) | [5] |
| Spinal Cord Effect | Baseline Microglial Activation | Prolonged Microglial Activation and Inflammatory Response | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below is a representative protocol for a chronic oral toxicity study of an extended-release opioid in a rodent model.
Objective: To evaluate the potential toxicity of extended-release morphine sulfate when administered daily to rats for a period of 26 weeks.
Materials and Methods:
-
Test Article: Extended-Release Morphine Sulfate Formulation.
-
Control Article: Placebo (vehicle without active ingredient).
-
Animal Model: Sprague-Dawley rats, 8-9 weeks old at the start of the study. Both male and female animals are used.
-
Group Allocation: Animals are randomly assigned to four groups: a control group and three dose-level groups (low, medium, and high dose).
-
Administration: The test article is administered orally once daily via gavage. Doses are calculated based on body weight.
-
Study Duration: 26 weeks.
-
In-Life Observations:
-
Clinical Signs: Observed twice daily for any signs of morbidity, mortality, or overt toxicity.
-
Body Weight: Recorded weekly.[4]
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed prior to the study and at termination.
-
Neurological Assessment: Functional observational battery (FOB) and motor activity tests conducted at specified intervals.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of red and white blood cells, platelets, liver enzymes, kidney function markers, etc.
-
Necropsy: All animals undergo a full gross necropsy.
-
Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes in drug safety assessment.
Caption: Workflow for a chronic 26-week rodent toxicity study.
Caption: Simplified mu-opioid receptor (MOR) signaling pathway.
References
- 1. clinician.com [clinician.com]
- 2. This compound - 24-h sustained-release oral morphine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Chronic morphine drinking establishes morphine tolerance, but not addiction in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencenews.org [sciencenews.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Avinza (Morphine Sulfate)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical substances is a critical component of laboratory safety and regulatory compliance. Avinza, an extended-release capsule containing morphine sulfate, is a Schedule II controlled substance requiring stringent handling and disposal protocols to prevent diversion, misuse, and environmental contamination.[1] This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Disposal Recommendations
The U.S. Food and Drug Administration (FDA) has identified this compound as a medication that can be especially harmful, and in some cases fatal, with just one dose if used by someone other than the person for whom it was prescribed.[2] Due to this high risk, the FDA includes this compound on its "flush list."[2][3] This recommendation is made to immediately and permanently remove the risk of harm.[4]
However, in a research or laboratory setting, disposal procedures must also align with Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations for pharmaceutical waste.[5][6][7]
Quantitative Disposal Guidelines Summary
| Disposal Method | Recommended Use Case | Key Considerations | Regulatory Bodies |
| DEA-Registered Reverse Distributor | Primary method for research facilities. | Ensures a secure chain of custody for controlled substances. Manages the return of unused or expired medications to the manufacturer. | DEA, EPA |
| Flushing | FDA-recommended for household disposal when take-back is not available. [2][3][4] | Prevents accidental ingestion and misuse.[1] The FDA believes the risk of harm from accidental exposure far outweighs potential environmental risks.[3] | FDA |
| Drug Take-Back Programs | Alternative for unused medication disposal. | Often located at pharmacies and law enforcement facilities.[8][9] | DEA |
| Incineration | For hazardous pharmaceutical waste. | Must be conducted at a permitted hazardous waste facility. | EPA |
Detailed Disposal Protocols
Adherence to established protocols is mandatory for the disposal of this compound in a research environment. The following step-by-step procedures outline the appropriate actions.
Protocol 1: Disposal via a DEA-Registered Reverse Distributor
This is the preferred and most compliant method for laboratory settings.
-
Segregation: Isolate all expired, unused, or unwanted this compound from active inventory.
-
Documentation: Maintain meticulous records of the drug, including the quantity, concentration, and date of segregation for disposal. This is crucial for DEA compliance.
-
Contact a Reverse Distributor: Engage a DEA-registered reverse distributor that handles Schedule II substances.
-
Packaging and Shipping: Follow the specific instructions provided by the reverse distributor for packaging and shipping the this compound. This will typically involve using specific containers and labeling.
-
Record of Disposal: Obtain and retain all documentation from the reverse distributor, such as DEA Form 41, which confirms the destruction of the controlled substance.[6]
Protocol 2: On-Site Destruction (If Permitted and Equipped)
Some facilities may be authorized to destroy controlled substances on-site. This requires strict adherence to DEA regulations.
-
Verification of Authorization: Confirm that your facility is registered with the DEA to destroy controlled substances and that your methods comply with all federal and state regulations.
-
Witnessing: The destruction process must be witnessed by at least two authorized employees.
-
Destruction Method: The chosen method must render the morphine sulfate non-retrievable. This is often achieved through incineration.
-
Documentation: Complete DEA Form 41, detailing the substance, quantity, and method of destruction, along with the signatures of the two witnesses.
-
Record Keeping: Retain the completed Form 41 for a minimum of two years.
Protocol 3: Flushing (Emergency or Household Situations)
While flushing is recommended by the FDA for households to prevent immediate harm, it is generally not the primary method for routine laboratory disposal due to environmental considerations and the availability of more controlled disposal streams.[4][7][10] However, in a situation where there is an immediate risk of diversion or accidental exposure and no other disposal method is available, flushing is the advised course of action.
-
Immediate Action: If a situation necessitates immediate disposal to prevent harm, locate a toilet.
-
Disposal: Empty the contents of the this compound capsules directly into the toilet.
-
Flushing: Flush the toilet to dispose of the medication.
-
Documentation: Record the circumstances, quantity, and reason for this emergency disposal in laboratory records.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.gov [fda.gov]
- 3. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 4. emporiaks.gov [emporiaks.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. How to Dispose of Expired Opioid Medication [hss.edu]
- 9. How to Safely Dispose of Drugs | HHS.gov [hhs.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) Protocols for Handling Avinza
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical, step-by-step guidance on the personal protective equipment (PPE) required for handling Avinza (morphine sulfate extended-release capsules). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure to this potent opioid.
This compound, containing morphine sulfate, is classified as a Schedule II controlled substance with a high potential for abuse.[1][2] Handling this substance, particularly when capsules are opened or crushed, poses a risk of exposure through inhalation of airborne particles or direct skin contact.[3][4] Therefore, stringent safety measures, including the correct selection and use of PPE, are paramount.
Recommended Personal Protective Equipment
A risk assessment of the specific procedures being performed should determine the appropriate level of PPE.[4] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-certified N95, N100, R100, or P100 respirator[5][6] | To prevent inhalation of airborne morphine sulfate particles, especially when handling crushed or broken capsules.[3][4] |
| Hand Protection | Two pairs of powder-free nitrile chemotherapy gloves[4][6][7] | To provide a barrier against skin contact and absorption. The absence of powder minimizes aerosolization of the compound.[4] |
| Eye and Face Protection | Safety glasses with side shields (minimum)[4] | To protect against accidental splashes or particles entering the eyes.[4] |
| Goggles and a face shield | Recommended when there is a significant risk of spills or splashes.[5] | |
| Body Protection | Disposable, impermeable long-sleeved gown[7][8] | To protect the skin and clothing from contamination.[7][8] |
| Sleeve covers | To protect the arm areas that may not be fully covered by the gown.[5][6] |
Experimental Protocols: PPE Procedures
Proper donning and doffing of PPE are as crucial as its selection to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, impermeable gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, put on the fit-tested respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves.
-
Gown: Remove the gown by rolling it down and away from the body to contain any contaminants.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye and Face Protection: Remove the face shield or goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Wash hands again with soap and water.
Disposal Plan for Contaminated Materials
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.[4]
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, etc., should be placed in a designated sharps container. |
| Contaminated PPE | Gloves, gowns, masks, etc., should be segregated from regular laboratory waste.[4] |
| Place all contaminated items in a durable, labeled 6 mil polyethylene bag.[6] | |
| Dispose of the sealed bag according to institutional and regulatory guidelines for hazardous pharmaceutical waste. | |
| Spill Cleanup Materials | All materials used to clean a spill of this compound should be disposed of as hazardous waste in the same manner as contaminated PPE.[4] |
Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting, from initial risk assessment to final disposal of waste.
Caption: Workflow for Safe Handling of this compound
By implementing these safety protocols, research facilities can ensure a secure environment for personnel handling this compound and maintain compliance with safety regulations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (Morphine Sulfate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. spectrumrx.com [spectrumrx.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
